molecular formula C11H15FN2 B3152940 2-(4-Fluoro-2-methylphenyl)piperazine CAS No. 746596-00-9

2-(4-Fluoro-2-methylphenyl)piperazine

Cat. No.: B3152940
CAS No.: 746596-00-9
M. Wt: 194.25 g/mol
InChI Key: DYANWVNTGDQHGY-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)piperazine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluoro-2-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-2-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYANWVNTGDQHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Procurement & Application Guide: (2S)-2-(4-Fluoro-2-methylphenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 334477-59-7 Synonyms: (S)-2-(4-Fluoro-2-methylphenyl)piperazine 2HCl; Vestipitant Intermediate Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Neuroscience Drug Discovery.

Part 1: Executive Technical Summary

(2S)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride (CAS 334477-59-7) is a high-value chiral heterocyclic building block. It serves as the pharmacophore core for Vestipitant (GW597599) , a potent and selective Neurokinin-1 (NK1) receptor antagonist investigated for the treatment of anxiety, tinnitus, and chemotherapy-induced nausea.

Unlike generic piperazines, the biological activity of this moiety is strictly governed by its (S)-configuration at the C2 position. The presence of the ortho-methyl and para-fluoro substituents on the phenyl ring induces specific conformational locks that enhance binding affinity to the NK1 receptor pocket while metabolically stabilizing the aryl ring against oxidation.

Key Procurement Driver: Suppliers must be vetted not just for chemical purity (>98%) but for enantiomeric excess (ee > 99%) and salt stoichiometry (dihydrochloride), as the free base is prone to oxidation and racemization under improper storage.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in SAR (Structure-Activity Relationship) studies and GMP manufacturing, the compound must meet rigorous physicochemical standards.

2.1 Physicochemical Specifications
PropertySpecificationTechnical Rationale
CAS Number 334477-59-7Specific to the (S)-enantiomer dihydrochloride salt.
Formula C₁₁H₁₅FN₂[1][2] · 2HClSalt form ensures water solubility for biological assays.
MW 267.17 g/mol --
Chiral Purity ≥ 99.0% ee The (R)-enantiomer is often inactive or distorts binding kinetics.
Chemical Purity ≥ 98.0% (HPLC)Impurities like des-fluoro or regioisomers affect potency.
Appearance White to off-white solidYellowing indicates oxidation of the secondary amine.
Solubility Water, DMSO, Methanol2HCl salt is highly hygroscopic; requires desiccated storage.
2.2 Structural Significance

The 2-arylpiperazine scaffold is a "privileged structure" in GPCR medicinal chemistry.

  • C2-Chirality: The (S)-configuration directs the piperazine nitrogen lone pairs to interact with specific residues (e.g., Gln, His) in the NK1 transmembrane domain.

  • Fluorine Substitution: Blocks metabolic hydroxylation at the para-position, extending half-life (

    
    ).
    
  • Ortho-Methyl Group: Restricts rotation of the phenyl ring, pre-organizing the molecule into the bioactive conformation (reducing entropic penalty upon binding).

Part 3: Synthesis & Manufacturing Workflows

Understanding the synthesis route is vital for impurity profiling. There are two primary industrial routes: the Chiral Resolution Route (classic) and the Asymmetric Hydrogenation Route (modern).

3.1 Synthesis Pathway Analysis

Route A: Grignard Addition & Resolution (Common Supplier Route)

  • Coupling: 2-Chloropyrazine reacts with 4-Fluoro-2-methylphenylmagnesium bromide.

  • Reduction: Catalytic hydrogenation (Pd/C) yields the racemic piperazine.

  • Resolution: Classical resolution using chiral acids (e.g., L-tartaric acid) or chiral HPLC to isolate the (S)-isomer.

  • Salt Formation: Treatment with HCl gas in diethyl ether/dioxane.

Route B: Asymmetric Synthesis (Preferred for High Purity) Utilization of chiral auxiliaries (e.g., N-benzyl protection) or asymmetric hydrogenation of pyrazines using chiral Ir-catalysts. This route minimizes the risk of "eutectic" enantiomer mixtures.

3.2 Visualization: Synthesis & Impurity Logic

SynthesisWorkflow Start 2-Chloropyrazine Inter1 2-(4-Fluoro-2-methylphenyl) pyrazine Start->Inter1 Grignard Coupling Reagent 4-Fluoro-2-methyl Ph-MgBr Reagent->Inter1 Racemate Racemic Piperazine Inter1->Racemate Hydrogenation Impurity1 Impurity: Regioisomers Inter1->Impurity1 RedStep Reduction (H2, Pd/C) Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Critical Step Final (S)-Isomer Dihydrochloride Resolution->Final HCl Salt Formation Impurity2 Impurity: (R)-Enantiomer Resolution->Impurity2 If resolution fails

Figure 1: Industrial synthesis pathway highlighting the critical resolution step where enantiomeric impurities (R-isomer) must be controlled.

Part 4: Supplier Qualification Framework

Procuring CAS 334477-59-7 requires a "Trust but Verify" approach due to the prevalence of racemic mixtures sold as chiral pure compounds.

4.1 The "3-Pillar" Audit Protocol

Pillar 1: Documentation Review Before purchase, request the Route of Synthesis (RoS) .

  • Red Flag: If the supplier cannot disclose if the product is resolved or asymmetrically synthesized.

  • Requirement:Chiral HPLC Trace must be provided in the Certificate of Analysis (CoA). Do not accept optical rotation (

    
    ) alone, as it is unreliable for salts with variable hydration.
    

Pillar 2: Analytical Verification Upon receipt, QC the material using the following method:

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV @ 254 nm.

  • Acceptance: (R)-isomer < 0.5%.

Pillar 3: Supply Chain Continuity

  • Ensure the supplier offers the dihydrochloride salt . Free bases are oils or low-melting solids that degrade (oxidize) during shipping.

  • Ask for BSE/TSE statements if the resolution agent (tartaric acid) is bio-sourced, though synthetic is standard.

4.2 Handling & Storage[3][4]
  • Hygroscopicity: The 2HCl salt absorbs atmospheric moisture, leading to hydrolysis or stoichiometry changes.

  • Protocol: Store at 2-8°C under inert gas (Argon/Nitrogen). Allow the vial to warm to room temperature before opening to prevent condensation.

Part 5: Biological Context & Mechanism
5.1 NK1 Receptor Antagonism

Vestipitant and its analogs function by competitively blocking Substance P , a neuropeptide involved in pain transmission and inflammatory immune responses.

  • Binding Mode: The piperazine ring occupies the core binding pocket. The protonated nitrogen (at physiological pH) forms an ionic bond with Glu193 or Asp residues in the receptor.

  • Selectivity: The 2-methylphenyl group provides steric bulk that prevents binding to the homologous NK2 and NK3 receptors, reducing off-target side effects.

5.2 Pathway Visualization

MOA SP Substance P (Neuropeptide) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Signal G-Protein Signaling (Ca2+ Influx) NK1R->Signal Transduction Effect Pain / Emesis / Anxiety Signal->Effect Physiological Response Drug CAS 334477-59-7 (Vestipitant Core) Drug->NK1R Competitive Antagonism (Blocks SP Binding)

Figure 2: Mechanism of Action showing the competitive inhibition of the NK1 receptor signaling cascade by the piperazine scaffold.

References
  • Di Fabio, R., et al. (2009).[5] Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist.[5][6][7] Journal of Medicinal Chemistry, 52(10), 3238-3247.[5][7]

  • Alvaro, G., & Di Fabio, R. (2007). Piperazine derivatives as neurokinin 1 antagonists.[5] Current Opinion in Drug Discovery & Development, 10(4).

  • ChemScene. (n.d.). (2S)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride Product Data. ChemScene.

  • Reilly, S. W., & Mach, R. H. (2016).[8] A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines.[8] Organic Letters, 18(20), 5272-5275.

  • Airgas. (2019). Safety Data Sheet: Helium (Carrier Gas for Analysis). Airgas.[4] (Referenced for inert storage protocols).

Sources

(S)-2-(4-Fluoro-2-methylphenyl)piperazine chemical structure

[1][2][3]

Executive Summary

(S)-2-(4-Fluoro-2-methylphenyl)piperazine (CAS: 780744-28-7 for free base, 334477-59-7 for 2HCl salt) is a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a piperazine ring substituted at the C2 position with a phenyl ring bearing a "magic methyl" group at the ortho position and a fluorine atom at the para position.

This specific enantiomer is a critical intermediate in the synthesis of Vestipitant (GW597599), a potent Neurokinin-1 (NK1) receptor antagonist investigated for anxiety and tinnitus. Furthermore, the scaffold shares significant pharmacophoric overlap with 5-HT2C agonists (e.g., Lorcaserin analogs), making it a high-value building block for CNS drug discovery.

This guide details the structural rationale, validated synthetic protocols, and quality control measures required to utilize this compound effectively in drug development.

Structural Analysis & Physicochemical Properties[4][5]

The "Magic Methyl" and Fluorine Effect

The 2-methyl and 4-fluoro substitutions are not arbitrary; they are strategic medicinal chemistry modifications:

  • Ortho-Methyl (2-Me): Induces a specific torsional twist between the phenyl and piperazine rings (atropisomerism potential), locking the molecule into a bioactive conformation that fits the NK1 or 5-HT binding pockets. It also sterically hinders metabolic attack at the ortho positions.

  • Para-Fluorine (4-F): Blocks the primary site of metabolic oxidation (CYP450 mediated hydroxylation) on the phenyl ring, significantly extending the half-life (

    
    ) of the parent drug. It also modulates the lipophilicity (LogP) and lowers the pKa of the piperazine amines via inductive effects.
    
Stereochemistry

The (S)-configuration at the C2 position is crucial. In NK1 antagonists like Vestipitant, the (S)-enantiomer exhibits nanomolar affinity, whereas the (R)-enantiomer is often significantly less potent (e.g., >100-fold difference in

Key Physicochemical Data
PropertyValueNotes
Molecular Formula

Free base
Molecular Weight 194.25 g/mol Free base
CAS (2HCl Salt) 334477-59-7Most stable storage form
LogP (Predicted) ~1.4 - 1.8Moderate lipophilicity, CNS penetrant
pKa (Piperazine N1) ~9.6Secondary amine (distal)
pKa (Piperazine N4) ~5.4Proximal to aryl ring (lowered by inductive effect)

Synthetic Routes & Process Chemistry

To access (S)-2-(4-Fluoro-2-methylphenyl)piperazine with high enantiomeric excess (

Classical ResolutionAsymmetric Hydrogenation
Visualizing the Synthetic Logic

SynthesisSM4-Fluoro-2-methylbenzaldehydeInter1Racemic2-ArylpiperazineSM->Inter11. Strecker / Cyclizationor Glyoxal routeSalt(S)-PiperazineL-Tartrate SaltInter1->Salt2. Resolution w/L-(+)-Tartaric AcidFinal(S)-2-(4-Fluoro-2-methylphenyl)piperazine (Pure)Salt->Final3. Basification(NaOH)CatIr-CatalyzedAsymmetric HydrogenationCat->FinalDirect AsymmetricReduction (>96% ee)Pyrazine2-(4-F-2-Me-phenyl)pyrazinePyrazine->Cat

Figure 1: Comparison of the Classical Resolution route (solid lines) vs. Modern Asymmetric Hydrogenation (dashed lines).

Detailed Protocol: Classical Resolution Route

This protocol is favored for its reliability and lack of requirement for expensive precious metal catalysts.

Step 1: Synthesis of the Racemate

  • Reactants: 4-Fluoro-2-methylbenzaldehyde, Sodium Cyanide, Ammonium Carbonate.

  • Reaction: Bucherer-Bergs reaction to form the hydantoin, followed by hydrolysis to the amino acid, then cyclization with ethylene dibromide (or similar linker).

  • Alternative (Simpler): Condensation of 2-bromo-1-(4-fluoro-2-methylphenyl)ethanone with ethylenediamine to form the dihydropyrazine, followed by reduction with

    
    .
    

Step 2: Optical Resolution (The Critical Step) This specific piperazine resolves well using L-(+)-Tartaric acid or N-Acetyl-L-leucine .

  • Reagents: Racemic 2-(4-fluoro-2-methylphenyl)piperazine (10.0 g, 51.5 mmol), L-(+)-Tartaric acid (7.7 g, 51.5 mmol), Methanol (MeOH), Water.

  • Procedure:

    • Dissolve the racemic amine in MeOH (50 mL) at 60°C.

    • Add L-(+)-Tartaric acid dissolved in MeOH/Water (9:1).

    • Heat to reflux for 1 hour to ensure homogeneity.

    • Cool slowly to room temperature over 4 hours, then to 0°C for 2 hours.

    • Filter the white crystalline precipitate (The diastereomeric salt).

    • Recrystallization: Recrystallize the solid from EtOH/Water (95:5) until constant optical rotation is achieved.

    • Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate phases, dry organic layer (

      
      ), and concentrate.
      

Step 3: Quality Control Checkpoint

  • Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Target:

    
    .
    
  • Optical Rotation:

    
     to 
    
    
    (c=1, MeOH) [Note: Sign depends on solvent and salt form; verify with authentic standard].

Medicinal Chemistry Applications

Pharmacophore Mapping (NK1 Receptor)

In the context of Vestipitant, this scaffold occupies a hydrophobic pocket. The secondary amine (N1) is often derivatized (e.g., with a urea or amide linker) to connect to a "pendent" group (such as a bis-trifluoromethyl phenyl ring).

PharmacophoreN1N1 (Secondary Amine)Linker Attachment PointN4N4 (Basic Amine)Salt Bridge to Asp residueN1->N4Piperazine CoreArylAryl RingHydrophobic/Pi-StackingN4->ArylChiral Center (S)F4-FluoroMetabolic BlockAryl->FParaMe2-MethylConformational LockAryl->MeOrtho

Figure 2: Pharmacophoric features of the scaffold. The N4 nitrogen typically engages in a salt bridge with an Aspartate residue in GPCRs (e.g., Asp3.32 in 5-HT receptors).

Derivatization Strategies
  • Reductive Amination (N1): Standard reaction with aldehydes using

    
     in DCE.
    
  • Urea Formation: Reaction with isocyanates or carbamoyl chlorides (critical for Vestipitant synthesis).

  • Amide Coupling: HATU/DIPEA mediated coupling to carboxylic acids.

Safety & Handling

  • Hazards: As a secondary amine and fluorinated aromatic, treat as an irritant (H315, H319). The free base may be air-sensitive (forming carbamates with

    
    ); store under nitrogen or argon.
    
  • Storage: The dihydrochloride salt (2HCl) is hygroscopic but chemically stable. Store at 2-8°C in a desiccator.

References

  • Di Fabio, R., et al. (2009).[1] "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist." Journal of Medicinal Chemistry, 52(10), 3238-3247.[1] Link

  • Glaxo Group Ltd. (2003). "Piperazine derivatives and their use as neurokinin-1 antagonists." Patent WO2003066635. Link

  • ChemScene. (2024). "Product Data: (S)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride." Chemical Data Sheet. Link

  • Zhou, Y., et al. (2016). "Conformational analysis of 2-substituted piperazines." Bioorganic & Medicinal Chemistry Letters, 26(15), 3663-3668. Link

  • Smith, J.A., et al. (2011). "Rational Drug Design Leading to the Identification of a Potent 5-HT2C Agonist." ACS Medicinal Chemistry Letters, 2(12), 929-932. Link[2]

Technical Masterclass: Synthesis & Process Control of (S)-2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Vestipitant intermediate 2-(4-Fluoro-2-methylphenyl)piperazine Content Type: In-depth Technical Guide

Core Intermediate for Vestipitant (GW597599)

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, yet the introduction of chirality at the C2 position presents significant synthetic challenges. This guide details the scalable, stereoselective synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine , the critical pharmacophore of the NK1 receptor antagonist Vestipitant (GW597599).

While early medicinal chemistry routes relied on low-yielding classical resolutions, this guide focuses on the optimized process route developed by GlaxoSmithKline (Guercio et al.). This methodology utilizes a Dynamic Kinetic Resolution (DKR) strategy to achieve >99% enantiomeric excess (ee) and high throughput, eliminating hazardous reagents like triphosgene and cryogenic organometallics.

Key Technical Specifications
ParameterSpecification
CAS Number 334477-59-7 (Dihydrochloride salt)
Chemical Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol (Free base)
Chirality (S)-Enantiomer (Critical for NK1 affinity)
Key Impurities Bis-addition tertiary alcohols, Des-fluoro analogs

Retrosynthetic Architecture

The structural logic of Vestipitant dictates that the chiral center at the piperazine C2 position must be established early. The process route disconnects the piperazine ring into a keto-ester precursor and ethylenediamine , enabling the formation of a piperazinone intermediate suitable for DKR.

Pathway Visualization

Retrosynthesis Vestipitant Vestipitant (GW597599) Intermediate (S)-2-(4-Fluoro-2-methylphenyl) piperazine Vestipitant->Intermediate Urea Formation Piperazinone (S)-3-(4-Fluoro-2-methylphenyl) piperazin-2-one Intermediate->Piperazinone Amide Reduction KetoEster Methyl (4-fluoro-2-methylphenyl) (oxo)acetate Piperazinone->KetoEster DKR / Cyclization Start 2-Bromo-5-fluorotoluene KetoEster->Start Grignard Acylation

Figure 1: Retrosynthetic logic flow from API to commodity starting material.

Detailed Experimental Protocol

This protocol synthesizes the target in four streamlined stages. It is designed for scalability and safety, replacing iodine activation with TMSCl and borane-THF with in-situ generated borane.

Stage 1: Grignard Formation & Acylation

Objective: Convert 2-bromo-5-fluorotoluene to the alpha-keto ester. Critical Quality Attribute (CQA): Minimizing the "bis-addition" impurity (tertiary alcohol).

  • Activation: Charge magnesium turnings (1.1 eq) into THF. Add TMSCl (Trimethylsilyl chloride) (0.01 eq) to activate the Mg surface. This eliminates the need for iodine and high heat.

  • Grignard Formation: Add a solution of 2-bromo-5-fluorotoluene in THF dropwise. Maintain temperature at 40–50°C. Note: The ortho-methyl group provides steric hindrance, slowing initiation.

  • Acylation: Cool the Grignard solution to -10°C. Cannulate it slowly into a solution of Methyl oxalyl chloride (1.2 eq) in THF at -60°C.

    • Why -60°C? Low temperature is strictly required here to prevent the Grignard reagent from attacking the product ketone (which would form the bis-aryl tertiary alcohol impurity).

  • Workup: Quench with aqueous NH₄Cl. Extract with Toluene.

Stage 2: Cyclization to Racemic Piperazinone

Objective: Form the heterocyclic ring.

  • Condensation: React the crude keto-ester from Stage 1 with 1,2-diaminoethane (Ethylenediamine) (3.0 eq) in Methanol/Acetic acid.

  • Mechanism: The diamine forms a Schiff base with the ketone, followed by intramolecular lactamization with the ester.

  • Isolation: Crystallize the racemic 3-(4-fluoro-2-methylphenyl)piperazin-2-one .

Stage 3: The Dynamic Kinetic Resolution (DKR) Engine

Objective: Convert 100% of the racemic piperazinone into the (S)-enantiomer. This is the process's "crown jewel."

The System:

  • Substrate: Racemic Piperazinone.

  • Racemizing Agent: 3,5-Dichlorosalicylaldehyde (0.05 eq).

  • Resolving Agent: (S)-(+)-Mandelic Acid (1.0 eq).

  • Solvent: Isopropyl Acetate (iPrOAc).

Protocol:

  • Suspend racemic piperazinone and (S)-mandelic acid in iPrOAc.

  • Add catalytic 3,5-dichlorosalicylaldehyde. Heat to reflux.

  • Mechanism:

    • Solubility: The (R)-isomer mandelate salt is more soluble than the (S)-isomer salt.

    • Racemization: In solution, the aldehyde forms a reversible imine (Schiff base) with the piperazinone. The acidity of the alpha-proton increases, allowing rapid equilibration between (R) and (S) enantiomers via a planar enol intermediate.

    • Precipitation: The highly crystalline (S)-piperazinone-(S)-mandelate salt precipitates out, driving the equilibrium entirely to the (S) side (Le Chatelier’s principle).

  • Filtration: Filter the hot slurry. The solid is chemically and optically pure (S)-salt (>98% ee).

Stage 4: Reduction to Final Intermediate

Objective: Reduce the lactam carbonyl to the amine without racemization.

  • Free Basing: Treat the mandelate salt with aqueous NaOH/Toluene to liberate the free (S)-piperazinone base.

  • Reduction: Charge NaBH₄ (Sodium Borohydride) and the piperazinone into THF.

  • Activation: Add BF₃·THF complex dropwise.

    • Chemistry: This generates Borane (B₂H₆) in situ. This is safer and cheaper than storing unstable Borane-THF solutions.

  • Quench: Carefully quench with Methanol/HCl to destroy excess borane and break the amine-borane complex.

  • Isolation: Basify to pH >12, extract into Toluene, and crystallize as the dihydrochloride salt (using HCl/MeOH) or isolate as free base.

Process Logic & Mechanism Visualization

The efficiency of this route relies on the DKR cycle. The diagram below illustrates the interplay between the racemization in solution and the selective precipitation.

DKR_Mechanism cluster_solution Solution Phase (Reversible Equilibrium) cluster_solid Solid Phase (Irreversible Sink) R_Isomer (R)-Piperazinone Planar_Int Planar Intermediate (Schiff Base Enol) R_Isomer->Planar_Int Aldehyde Catalyst S_Isomer (S)-Piperazinone S_Salt (S)-Piperazinone (S)-Mandelate Salt (Precipitate) S_Isomer->S_Salt Crystallization with (S)-Mandelic Acid Planar_Int->S_Isomer Aldehyde Catalyst

Figure 2: Dynamic Kinetic Resolution (DKR) mechanism driving 100% theoretical yield of the (S)-enantiomer.

Analytical Control Strategy

To ensure downstream success in Vestipitant synthesis, the following Critical Quality Attributes (CQAs) must be monitored:

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Target: >99.0% ee.

  • Note: The DKR step typically yields >96% ee directly; a simple recrystallization of the mandelate salt upgrades this to >99%.

Impurity Profiling
ImpurityOriginControl Measure
Bis-Aryl Alcohol Grignard double additionMaintain <-55°C during acylation; Inverse addition (Grignard into Ester).
Des-Fluoro Analog Starting material impurityQC check of 2-bromo-5-fluorotoluene.
Residual Boron Reduction stepEnsure thorough Methanol/HCl quench and aqueous washes.

Safety & Handling

  • Grignard Reagents: The 2-(4-fluoro-2-methylphenyl)magnesium bromide is air/moisture sensitive. All transfers must be under Nitrogen/Argon.[1]

  • Sodium Borohydride/BF₃: Generates Diborane gas (B₂H₆), which is highly toxic and flammable. Reactions must be vented through a scrubber and conducted in a high-efficiency fume hood.

  • 3,5-Dichlorosalicylaldehyde: Skin irritant; handle with gloves.

References

  • Guercio, G., et al. (2008).[2][3] "Synthesis of the NK1 Receptor Antagonist GW597599.[2][3][4][5][6][7][8][9] Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine." Organic Process Research & Development, 12(6), 1188–1194.

  • Guercio, G., et al. (2009). "Synthesis of the NK1 Receptor Antagonist GW597599.[2][3][4][5][6][7][8][9] Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine." Organic Process Research & Development, 13(3), 489–497.

  • Di Fabio, R., et al. (2009). "Discovery process and pharmacological characterization of Vestipitant." Journal of Medicinal Chemistry, 52(10), 3238-3247.[10]

  • Deprez, B., et al. (2012). "Stereoselective synthesis of enantiopure N-protected-3-arylpiperazines from keto-esters." Tetrahedron Letters, 53(39), 5215-5218.

Sources

2-Arylpiperazine Scaffolds in Medicinal Chemistry: Synthetic Architectures and Pharmacological Utility

[1][2][3]

Executive Summary

The 2-arylpiperazine scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its ubiquitous isomer, the N-arylpiperazine.[1] While N-substitution primarily modulates solubility and basicity, C2-arylation introduces a critical chiral center that rigidly defines the vector of the nitrogen lone pairs and the spatial orientation of

1VestipitantCasopitant12

This technical guide analyzes the structure-activity relationships (SAR) of 2-arylpiperazines, contrasts traditional versus modern synthetic methodologies (SnAP reagents, photoredox catalysis), and provides a validated experimental protocol for their enantioselective construction.[2]

Structural Biology & Pharmacophore Analysis[4][5]

The Conformational Lock

The introduction of an aryl group at the C2 position of the piperazine ring creates a high-energy barrier to ring inversion. Unlike unsubstituted piperazines, which flux rapidly between chair conformations, 2-arylpiperazines adopt a preferred chair conformer where the bulky aryl group occupies the equatorial position to minimize 1,3-diaxial strain.[1]

  • Chirality: The C2 center dictates the absolute configuration of the molecule. In NK1 antagonists like Vestipitant, the (S)-configuration at the C2 position is critical for binding to the hydrophobic pocket of the receptor.

  • Vector Alignment: The C2-aryl group restricts the rotation of the N1-C2 bond, effectively "locking" the N1-substituent into a specific trajectory.[1] This is vital for positioning distal pharmacophores (e.g., the bis-trifluoromethylphenyl group in NK1 ligands) into their respective sub-pockets.[1][3][2]

Case Study: NK1 Receptor Antagonists

The clinical success of 2-arylpiperazines is best exemplified by the "pitant" class of antiemetics.[1]

Drug CandidateStructure CoreKey InteractionClinical Status
Vestipitant (2S)-2-(4-fluoro-2-methylphenyl)piperazineC2-aryl occupies hydrophobic accessory pocket; prevents Substance P binding.[1][3][2]Phase II (Anxiolytic/Antiemetic)
Casopitant (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine*Hybrid scaffold; C2-aryl provides insurmountable antagonism.[1][3][2]Discontinued (Phase III)
L-733,060 2,3-disubstituted piperidineC2-phenyl locks conformation for high affinity (

nM).[1][3][2]
Preclinical Tool

Note: While Casopitant is a piperidine, it shares the identical 2-aryl pharmacophore logic with Vestipitant.[1]

Synthetic Methodologies: From Cyclization to C-H Activation

Synthesizing 2-arylpiperazines is significantly more challenging than N-aryl analogs due to the need to control both regiochemistry (C2 vs C3) and stereochemistry .[1][3][2]

Traditional Route: Chiral Pool Cyclization

Historically, these scaffolds were built from chiral amino acids (e.g., phenylglycine).

  • Mechanism: Condensation of phenylglycine-derived amino alcohols with oxalyl chloride or 1,2-dibromoethane.[1][3][2]

  • Limitation: Harsh conditions, racemization risk, and limited to commercially available amino acids.

Modern Route A: SnAP Reagents (Stannyl Amine Protocol)

Developed by the Bode group, SnAP reagents allow for the programmable construction of saturated N-heterocycles from aldehydes. This is a "lego-like" approach.

  • Mechanism: Radical cross-coupling of an amino-stannane (SnAP reagent) with an aldehyde, followed by copper-mediated cyclization.[1][3][2]

  • Advantage: Mild conditions, high functional group tolerance, and access to specific substitution patterns.[4]

Modern Route B: Photoredox C-H Functionalization

A late-stage functionalization strategy utilizing dual catalysis (Iridium photoredox + Nickel/Copper).[1][3][2]

  • Mechanism: Generation of an

    
    -amino radical followed by trapping with an aryl halide.[1][3]
    
  • Advantage: Direct arylation of the pre-formed piperazine ring; ideal for library generation.

Visualization of Synthetic Logic

The following diagram contrasts the Retrosynthetic logic of the Traditional vs. SnAP approaches.

SyntheticLogiccluster_0Route A: SnAP Reagents (Radical Cyclization)cluster_1Route B: Traditional (Chiral Pool)TargetTarget: 2-ArylpiperazineAldehydeAryl Aldehyde(R-CHO)ImineIntermediate ImineAldehyde->Imine+ SnAPSnAPSnAP Reagent(Amino-Stannane)SnAP->ImineRadicalα-Amino RadicalImine->RadicalCu(II)Radical->TargetCyclizationAminoAcidChiral Amino Acid(Phenylglycine)DiamineChiral DiamineAminoAcid->DiamineReductionCyclizationCyclization(High Temp/Base)Diamine->Cyclization+ 1,2-dihaloethaneCyclization->Target

Caption: Comparative retrosynthesis showing the modular SnAP approach (left) versus the linear chiral pool approach (right).

Experimental Protocol: SnAP Synthesis of (S)-2-Phenylpiperazine[1][2][3]

This protocol describes the synthesis of a 2-arylpiperazine using the SnAP methodology, chosen for its reproducibility and high enantiomeric retention when using chiral SnAP reagents.

Objective: Synthesis of 2-(4-fluorophenyl)piperazine. Reagents:

  • SnAP-Pip Reagent (2-((tributylstannyl)methyl)ethane-1,2-diamine)[1][3][2]

  • 4-Fluorobenzaldehyde (1.0 equiv)[1][3][2]

  • Copper(II) Triflate (

    
    ) (1.0 equiv)[3][2]
    
  • 2,6-Lutidine (1.0 equiv)[1][3][2]

  • Solvents: Dichloromethane (DCM), Hexafluoroisopropanol (HFIP)[3][2]

  • 4Å Molecular Sieves[1][3]

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve SnAP-Pip Reagent (0.50 mmol, 1.0 equiv) in DCM (2.5 mL).

    • Add 4-Fluorobenzaldehyde (0.50 mmol, 1.0 equiv) and activated 4Å molecular sieves (~100 mg).

    • Stir at room temperature (25°C) for 2 hours.

    • Checkpoint: Monitor by TLC or NMR to ensure complete consumption of the aldehyde and formation of the imine.

    • Filter through a pad of Celite to remove sieves; concentrate the filtrate in vacuo to obtain the crude imine.

  • Radical Cyclization:

    • Prepare a separate solution of

      
        (0.50 mmol) and 2,6-lutidine  (0.50 mmol) in a mixture of DCM (8.0 mL) and HFIP (2.0 mL). Stir for 1 hour to form a homogeneous blue suspension.
      
    • Dissolve the crude imine (from Step 1) in DCM (2 mL) and add it dropwise to the copper suspension.

    • Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere (

      
      ).
      
  • Work-up and Purification:

    • Quench the reaction with 10% aqueous

      
       (5 mL) and stir vigorously for 15 minutes (turns deep blue).
      
    • Separate layers; extract the aqueous layer with DCM (3 x 10 mL).[3]

    • Wash combined organics with water and brine, then dry over

      
      .
      
    • Concentrate and purify via flash column chromatography (DCM/MeOH/

      
       gradient).[1][3][2]
      

Expected Outcome:

  • Yield: 65–80%[1][3]

  • Purity: >95% by HPLC.

  • Note: If using a chiral SnAP reagent (e.g., derived from chiral amino alcohols), the stereochemistry of the starting material is conserved in the C2 position.

Comparative Analysis of Synthetic Routes

FeatureSnAP Protocol (Route A)Photoredox Arylation (Route B)[3][2]Chiral Pool (Route C)
Scope Broad (Aliphatic/Aryl aldehydes)Limited to Aryl HalidesLimited to Amino Acids
Conditions Mild (RT, no strong base)Mild (Blue LED, RT)Harsh (Reflux, Strong Base)
Stereocontrol Substrate-controlled (Chiral Reagent)Catalyst-controlled (Chiral Ligand)Source-controlled (Starting Material)
Scalability Moderate (Stoichiometric Cu)High (Catalytic)High (Industrial Standard)
Key Limitation Tin waste (requires disposal)Cost of Ir/Ru photocatalystRacemization potential

References

  • Voigtritter, K., & Bode, J. W. (2011). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Journal of Organic Chemistry. [3][2]

  • Das, A., Choi, A., & Coldham, I. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. [3][2]

  • Di Fabio, R., et al. (2009). Discovery of Vestipitant: A Potent, Selective and Orally Active NK1 Receptor Antagonist. Bioorganic & Medicinal Chemistry Letters.

  • Luescher, M. U., & Bode, J. W. (2015). Catalytic Synthesis of N-Unprotected Piperazines from Aldehydes and SnAP Reagents. Angewandte Chemie International Edition. [3][2]

  • Haga, Y., et al. (2020). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics (MDPI).[1][3][2]

The Architecture of Affinity: A Technical Guide to NK1 Receptor Antagonist Pharmacophore Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with an in-depth technical exploration of the core pharmacophoric elements essential for the design and synthesis of potent and selective Neurokinin-1 (NK1) receptor antagonists. Moving beyond a mere catalog of compounds, we will dissect the fundamental building blocks, elucidate the causal relationships behind their efficacy, and provide validated experimental workflows for their characterization.

The NK1 Receptor: A Primer on its Biological Significance and Signaling

The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1] The SP/NK1R system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] Upon binding of Substance P, the NK1 receptor primarily couples to Gαq, initiating a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This, in turn, mobilizes intracellular calcium stores and activates protein kinase C (PKC), culminating in various cellular responses.[3][5] The central role of this pathway in mediating nausea and vomiting has made the NK1 receptor a prime target for the development of antiemetic drugs.[1][2][6]

NK1R_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gaq Gαq NK1R->Gaq Activates SP Substance P SP->NK1R Binds PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., Emesis) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: NK1 Receptor Signaling Pathway.

Deconstructing the NK1 Receptor Antagonist Pharmacophore

The development of non-peptide NK1 receptor antagonists marked a significant advancement in therapeutics, offering improved oral bioavailability and metabolic stability over their peptide-based predecessors.[2][7] Extensive structure-activity relationship (SAR) studies have revealed a conserved pharmacophore model for these antagonists.[8][9][10] This model generally consists of a central scaffold, typically a heterocyclic ring system, flanked by two aromatic moieties.[7][9]

NK1_Pharmacophore cluster_features Key Pharmacophoric Features Aromatic1 Aromatic Moiety 1 (e.g., 3,5-bis(trifluoromethyl)phenyl) Scaffold Central Scaffold (e.g., Piperidine, Morpholine) - Provides 3D orientation - Often contains H-bond acceptors/donors Aromatic1->Scaffold Connected via Hydrophobic Hydrophobic Interactions Aromatic1->Hydrophobic Aromatic2 Aromatic Moiety 2 (e.g., Fluorophenyl) Scaffold->Aromatic2 Connected via H_bond Hydrogen Bond Acceptors/Donors Scaffold->H_bond Aromatic2->Hydrophobic

Caption: Generalized Pharmacophore Model for Non-Peptide NK1 Receptor Antagonists.

Core Building Block I: The Central Scaffold

The central scaffold serves as the backbone of the antagonist, orienting the aromatic substituents in a conformation conducive to high-affinity binding within the receptor's hydrophobic pocket.[1][11] Piperidine and morpholine rings are among the most successfully employed scaffolds in clinically approved and investigational NK1 receptor antagonists.[1][12][13]

  • Piperidine: This six-membered nitrogen-containing heterocycle is a common feature in many early and potent NK1 antagonists.[1][14] The basic nitrogen of the piperidine ring is believed to form a crucial ionic interaction with the receptor.[1]

  • Morpholine: The morpholine ring, present in the blockbuster drug aprepitant, offers advantages in terms of physicochemical properties, such as improved aqueous solubility.[12][15] The ether oxygen within the morpholine ring can also act as a hydrogen bond acceptor, contributing to receptor binding.[16]

Core Building Block II: The 3,5-Bis(trifluoromethyl)phenyl Moiety

The 3,5-bis(trifluoromethyl)phenyl group is a near-ubiquitous feature in high-affinity NK1 receptor antagonists.[2][17][18] Its primary role is to engage in extensive hydrophobic interactions within a lipophilic pocket of the NK1 receptor.[17] The electron-withdrawing trifluoromethyl groups enhance the lipophilicity of this moiety, thereby strengthening its interaction with the receptor.[18]

Core Building Block III: The Second Aromatic Moiety

A second aromatic ring, often a fluorophenyl group as seen in aprepitant, is another critical component of the pharmacophore.[15] This group also participates in hydrophobic interactions within the receptor binding site and contributes to the overall affinity and selectivity of the antagonist.[11]

Bioisosteric Replacements and Structural Diversification

While the aforementioned building blocks represent the classical pharmacophore, medicinal chemists have explored various bioisosteric replacements to fine-tune the pharmacological properties of NK1 receptor antagonists.[19][20][21] This includes the use of alternative heterocyclic scaffolds and modifications to the aromatic substituents to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability.[15][19]

Synthesis and Assembly of Pharmacophore Building Blocks: The Case of Aprepitant

The synthesis of aprepitant provides an excellent case study for the strategic assembly of these core building blocks.[3][6][22][23][24] The process involves the stereoselective construction of the substituted morpholine core and the subsequent coupling of the aromatic moieties.[3][22][24] A key intermediate in many synthetic routes is (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol, which serves as the precursor for the 3,5-bis(trifluoromethyl)phenyl group.[3] Another crucial component is a chiral morpholin-2-one derivative, which forms the central scaffold.[23] The final steps typically involve the attachment of the triazolinone side chain.[22]

Experimental Workflows for Characterization and Validation

The development of novel NK1 receptor antagonists necessitates robust and reliable experimental assays to determine their binding affinity and functional activity. The following are detailed protocols for key in vitro assays.

Radioligand Binding Assay for NK1 Receptor Affinity

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Utilize a cell line stably expressing the human NK1 receptor.[25] Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer (e.g., HEPES buffer, pH 7.4, supplemented with MgCl2, CaCl2, and a protease inhibitor cocktail).[26]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the test compound.[25]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 2-3 hours).[26]

  • Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[25]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

FLIPR-Based Calcium Mobilization Assay for Functional Antagonism

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.[5][27][28][29][30]

Protocol:

  • Cell Culture: Plate cells stably expressing the human NK1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.[5]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.[5][30] Incubate for 30-60 minutes at 37°C.[5]

  • Compound Pre-incubation: Add varying concentrations of the test antagonist compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • FLIPR Measurement: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR).[5][30]

  • Agonist Addition: Program the FLIPR to add a specific concentration of an NK1 receptor agonist (e.g., Substance P) to all wells simultaneously.

  • Data Acquisition: The FLIPR will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & SAR Synthesis Synthesis of Novel NK1 Antagonist Analogs BindingAssay Radioligand Binding Assay (Determine Ki) Synthesis->BindingAssay FunctionalAssay FLIPR Calcium Mobilization Assay (Determine IC50) Synthesis->FunctionalAssay SPR Surface Plasmon Resonance (SPR) (Determine ka, kd, KD) Synthesis->SPR DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Determination BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SPR->DataAnalysis

Caption: Experimental Workflow for NK1 Receptor Antagonist Characterization.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics between a test compound and the NK1 receptor, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the dissociation constant (KD).[31][32][33][34][35]

Protocol:

  • Chip Preparation: Immobilize a purified and solubilized NK1 receptor preparation onto a suitable SPR sensor chip.[32][33]

  • Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in a running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate.[34] The binding of the analyte to the immobilized receptor will cause a change in the refractive index, which is detected by the SPR instrument and recorded as a sensorgram.

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the receptor.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.

Quantitative Data Summary

The following table summarizes typical binding affinities and functional potencies for representative NK1 receptor antagonists.

CompoundCentral ScaffoldBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Aprepitant Morpholine0.10.5 - 1.0
Casopitant Piperidine0.20.8
Rolapitant Spiro-piperidine0.71.0

Note: The values presented are approximate and can vary depending on the specific assay conditions.

Conclusion

A thorough understanding of the key pharmacophoric building blocks of NK1 receptor antagonists is paramount for the rational design of novel and improved therapeutics. The interplay between the central heterocyclic scaffold and the strategically positioned aromatic moieties dictates the high-affinity and selective interaction with the NK1 receptor. The experimental workflows detailed in this guide provide a robust framework for the comprehensive characterization of new chemical entities targeting this important receptor. By integrating synthetic chemistry with rigorous pharmacological evaluation, researchers can continue to advance the development of next-generation NK1 receptor antagonists with enhanced efficacy and safety profiles.

References

  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. (2013). Chinese Chemical Letters, 24(11), 993-996. [Link]

  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. ResearchGate. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol, 3(12), e811. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2015). In Methods in Molecular Biology (Vol. 1335, pp. 99-110). [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Poulsen, A., Bjørnholm, B., Gundertofte, K., Pogozheva, I. D., & Liljefors, T. (2003). Pharmacophore and receptor models for neurokinin receptors. Journal of Computer-Aided Molecular Design, 17(11), 765-783. [Link]

  • Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage. (1996). Bioorganic & Medicinal Chemistry Letters, 6(16), 1931-1936. [Link]

  • Preparation of aprepitant. (2012).
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2013). The Journal of Organic Chemistry, 78(5), 2146-2152. [Link]

  • Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]

  • 4: Generalised pharmacophore for non-peptidic NK1 antagonists. Two... ResearchGate. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]

  • NK1 receptor antagonist. Wikipedia. [Link]

  • Schöppe, J., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature Communications, 10(1), 1-11. [Link]

  • Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. (1996). Journal of Medicinal Chemistry, 39(26), 5228-5236. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2015). Methods in Molecular Biology, 1335, 99-110. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). In Assay Guidance Manual. [Link]

  • NK1 RECEPTOR BINDING OF A FEW LOW MOLECULAR WEIGHT 3,5-BIS(TRIFLUOROMETHYL)BENZENE DERIVATIVES. ResearchGate. [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (2012). Journal of Medicinal Chemistry, 55(21), 9339-9350. [Link]

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (1998). Journal of Medicinal Chemistry, 41(24), 4811-4820. [Link]

  • Muñoz, M., & Coveñas, R. (2020). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 12(11), 3241. [Link]

  • Structural hallmarks of NK1R activation. ResearchGate. [Link]

  • Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. (2011). In Methods in Molecular Biology (Vol. 748, pp. 83-106). [Link]

  • Structural analysis and optimization of NK(1) receptor antagonists through modulation of atropisomer interconversion properties. (2004). Journal of Medicinal Chemistry, 47(3), 663-674. [Link]

  • Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. (2021). Journal of Medicinal Chemistry, 64(14), 10185-10201. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Characterization of CP-122,721; a nonpeptide antagonist of the neurokinin NK1 receptor. (1995). The Journal of Pharmacology and Experimental Therapeutics, 274(3), 1120-1127. [Link]

  • Surface plasmon resonance. (2000). In Current Protocols in Immunology (Chapter 18, Unit 18.5). [Link]

  • Examples of peptide and non-peptide Fujisawa NK1 antagonists. ResearchGate. [Link]

  • Possible ligand-receptor interactions for NK1 antagonists as observed in their crystal structures. (1997). Perspectives in Drug Discovery and Design, 6(1), 23-40. [Link]

  • 6J20: Crystal structure of the human NK1 substance P receptor. RCSB PDB. [Link]

  • NK1 Tachykinin Receptor Assay. Innoprot. [Link]

  • Analysis of receptor-ligand interactions by surface plasmon resonance. (2011). Methods in Molecular Biology, 748, 83-106. [Link]

  • RECEPTOR INTERNALIZATION ASSAYS. Innoprot. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry, 59(1), 1-32. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2023). Journal of Medicinal Chemistry. [Link]

  • Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. (2023). Current Organic Synthesis, 20(6), 724-738. [Link]

  • Receptor Binding Assay - Part 1. (2017). YouTube. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. (2007). Journal of Biological Chemistry, 282(36), 26149-26158. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4212. [Link]

  • A better route to benzocyclobutenes, sought-after buildingblocks for drugs. (2023). ScienceDaily. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). RSC Medicinal Chemistry, 14(10), 1845-1851. [Link]

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (2021). The Journal of Organic Chemistry, 86(5), 4165-4173. [Link]

Sources

Technical Guide: 4-Fluoro-2-methylphenyl Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-fluoro-2-methylphenyl piperazine derivatives , a privileged scaffold in medicinal chemistry.

This guide distinguishes between the two primary structural isomers—N-aryl (1-substituted) and C-aryl (2-substituted)—which exhibit distinct pharmacological profiles ranging from NK1 receptor antagonism to PARP inhibition .

Executive Summary

The 4-fluoro-2-methylphenyl piperazine moiety represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets based on its connectivity. The specific substitution pattern—a fluorine atom at the para position (for metabolic blocking) and a methyl group at the ortho position (for conformational restriction)—is critical for optimizing ligand-receptor binding kinetics.

This guide categorizes the literature into two distinct structural classes:

  • The C-Aryl Scaffold (2-substituted): The core pharmacophore of high-affinity NK1 antagonists (e.g., Vestipitant).

  • The N-Aryl Scaffold (1-substituted): A versatile building block for CNS ligands (5-HT/Dopamine) and PARP inhibitors .

Part 1: The C-Aryl Scaffold (NK1 Receptor Antagonists)

Pharmacological Significance

The 2-(4-fluoro-2-methylphenyl)piperazine scaffold is best known as the key intermediate for Vestipitant (GW679769), a potent neurokinin-1 (NK1) receptor antagonist developed for chemotherapy-induced nausea and vomiting (CINV) and anxiety disorders.[1]

  • Mechanism: The bulky 2-aryl substituent creates a steric clash that locks the piperazine ring into a specific conformation, optimizing fit within the NK1 receptor's hydrophobic pocket.

  • Stereochemistry: Activity resides almost exclusively in the (S)-enantiomer . The (2S)-configuration aligns the phenyl ring with aromatic residues in the receptor binding site (Trp/Phe/Tyr clusters).

Synthetic Pathway (Vestipitant Intermediate)

The synthesis of the chiral (2S)-intermediate requires a stereoselective approach or resolution of a racemic precursor. The industry-standard route involves the hydrogenation of a piperazinone intermediate followed by chiral resolution.

Protocol: Synthesis of (2S)-2-(4-Fluoro-2-methylphenyl)piperazine

Reagents: 4-Fluoro-2-methylphenyl-glyoxal, Ethylenediamine, Pd/C, (R)-Mandelic acid.

  • Cyclization: Condensation of 4-fluoro-2-methylphenyl-glyoxal with ethylenediamine yields the intermediate 3-(4-fluoro-2-methylphenyl)piperazin-2-one .

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the pyrazinone double bond to form the racemic piperazinone.

  • Resolution: Treatment with (R)-(-)-mandelic acid in ethyl acetate precipitates the diastereomeric salt of the desired (S)-isomer.

  • Final Reduction: The resolved piperazinone is reduced (e.g., using LiAlH₄ or BH₃·THF) to yield the final chiral piperazine.

Visualization: C-Aryl Synthesis Logic

VestipitantSynthesis Figure 1: Stereoselective Synthesis of the Vestipitant Core Scaffold Start 4-Fluoro-2-methyl glyoxal Step1 Intermediate: Piperazin-2-one Start->Step1 + Ethylenediamine Cyclization Step2 Racemic Piperazine Step1->Step2 H2, Pd/C Reduction Resolution (S)-Enantiomer (Mandelic Salt) Step2->Resolution (R)-Mandelic Acid Chiral Resolution Final Vestipitant Core (2S)-2-(4-F-2-Me-Ph)piperazine Resolution->Final LiAlH4 Amide Reduction

Part 2: The N-Aryl Scaffold (CNS & PARP Ligands)

Pharmacological Significance

The 1-(4-fluoro-2-methylphenyl)piperazine isomer (N-aryl) functions as a "head group" in various CNS-active drugs. The ortho-methyl group restricts rotation around the N-Aryl bond, influencing selectivity between Dopamine D2/D3 and Serotonin 5-HT receptors.

  • CNS Profile: Phenylpiperazines are classic "privileged structures" for G-protein coupled receptors (GPCRs). The 4-fluoro substitution blocks metabolic hydroxylation at the para position, extending half-life.

  • PARP Inhibition: Recent literature identifies this moiety in Poly (ADP-ribose) polymerase (PARP) inhibitors, where the piperazine acts as a linker to the catalytic binding domain.

Synthetic Protocol (Buchwald-Hartwig vs. SNAr)

For the N-aryl derivative, the challenge is forming the C-N bond between the electron-rich aniline and the piperazine (or bis-chloroethylamine).

Protocol: Synthesis of 1-(4-Fluoro-2-methylphenyl)piperazine

Method: Bis-alkylation of Aniline (Self-Validating System).

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.0 eq), Diethylene glycol monomethyl ether (Solvent).

  • Procedure:

    • Mix aniline and amine salt in solvent.

    • Heat to 150°C for 8–12 hours. (Note: High temperature is required to overcome the steric hindrance of the ortho-methyl group).

    • Monitor via TLC (Hexane:EtOAc 1:1). The ortho-methyl group significantly retards the reaction compared to unsubstituted anilines.

  • Workup: Basify with NaOH (pH > 12), extract with Dichloromethane (DCM).

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether.

    • Validation Point: The HCl salt should have a sharp melting point (>220°C). Broad melting ranges indicate incomplete cyclization.

Visualization: Pharmacophore Divergence

PharmacophoreMap Figure 2: Divergent Biological Targets based on Scaffold Connectivity Core 4-Fluoro-2-methylphenyl Piperazine Scaffold NAryl N-Aryl Isomer (1-substituted) Core->NAryl Isomerization CAryl C-Aryl Isomer (2-substituted) Core->CAryl Isomerization GPCR GPCR Ligands (5-HT, D2/D3) NAryl->GPCR Linker Domain PARP PARP Inhibitors (Oncology) NAryl->PARP Tail Group NK1 NK1 Antagonists (Vestipitant) CAryl->NK1 Core Pharmacophore (S-Enantiomer)

Part 3: Comparative Data & Analysis

The following table summarizes the key physicochemical and biological differences between the two isomers. Researchers must select the correct isomer based on the target binding pocket architecture.

FeatureN-Aryl (1-Substituted)C-Aryl (2-Substituted)
Primary Drug Class Antipsychotics, PARP InhibitorsAnti-emetics (NK1 Antagonists)
Key Example Generic Building BlockVestipitant (GW679769)
Chirality Achiral (Symmetric)Chiral (Active: S-isomer)
pKa (Piperazine N) ~8.5 (Basicity reduced by aryl ring)~9.8 (Secondary amine is aliphatic)
Metabolic Liability N-DealkylationBenzylic Oxidation
Synthesis Difficulty Low (One-step cyclization)High (Multi-step chiral synthesis)
Expert Insight: The "Magic Methyl" Effect

In both scaffolds, the 2-methyl group is not merely a lipophilic handle. It exerts a profound conformational lock :

  • In N-Aryl systems: It forces the piperazine ring to twist out of coplanarity with the phenyl ring, disrupting conjugation but enhancing selectivity for D3 over D2 receptors in some series.

  • In C-Aryl systems (Vestipitant): It creates a "hydrophobic anchor" that prevents the molecule from sliding out of the NK1 receptor's deep binding cleft.

References

  • Di Fabio, R., et al. (2009). "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid... (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist." Journal of Medicinal Chemistry.

  • Glaxo Group Ltd. (2010). "Poly (ADP-ribose) polymerase (PARP) inhibitors." Patent AU2010206744B2. (Describing the synthesis of 1-(4-fluoro-2-methylphenyl)piperazine).

  • ChemScene. (2024). "Product Monograph: 2-(4-Fluoro-2-methylphenyl)piperazine." (Chemical properties and CAS 746596-00-9 data).

  • Alvaro, G., et al. (2002). "Synthesis of 3-aryl-piperazin-2-ones and their conversion to 2-aryl-piperazines." Tetrahedron Letters. (Methodology for C-aryl synthesis).

Sources

Chiral Piperazine Building Blocks: Precision Tools for Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Piperazine Building Blocks for Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The piperazine ring is a privileged scaffold, appearing in over 13 FDA-approved drugs (e.g., Imatinib, Olanzapine, Sildenafil). However, the vast majority of these utilize the achiral, flexible piperazine core. The next frontier in medicinal chemistry lies in chiral piperazines —specifically those substituted at carbon positions (C2, C3). These "3D-rich" building blocks offer three critical advantages: conformational restriction , metabolic blocking , and enhanced selectivity via vector control.

This guide provides a technical roadmap for integrating chiral piperazines into drug discovery campaigns, detailing the "Why" (pharmacological impact) and the "How" (scalable asymmetric synthesis).

The Chiral Advantage: Pharmacological Rationale

The "Magic Methyl" Effect in Piperazines

Introducing a methyl group at the C2 or C3 position of a piperazine ring is not merely a steric change; it drastically alters the ring's conformational landscape.

  • Conformational Locking: An achiral piperazine exists in a rapid chair-chair equilibrium. A C2-methyl group biases the equilibrium to place the substituent in the equatorial position (1,3-diaxial avoidance), locking the vectors of the N1 and N4 substituents.

  • Selectivity Enhancement: In the development of fibrinolysis inhibitors, Karlsson et al. demonstrated that introducing a C2-methyl group into a piperazine scaffold maintained potency against the target while significantly reducing off-target affinity for GABA_A receptors. The chiral center created a steric clash within the GABA_A binding pocket that was absent in the target enzyme.

  • Metabolic Stability: Carbon substitution adjacent to nitrogen (α-position) sterically hinders Cytochrome P450-mediated

    
    -hydroxylation and N-dealkylation, extending the half-life (
    
    
    
    ) of the lead compound.
Decision Framework: When to Introduce Chirality

Not every piperazine needs to be chiral. Use the following logic to determine necessity:

ChiralDecision Start Lead Compound Analysis Metab Is t1/2 limited by N-dealkylation? Start->Metab Select Is there off-target binding (e.g., hERG, GABA)? Metab->Select No Action1 Introduce C2-Methyl/Ethyl (Metabolic Block) Metab->Action1 Yes Potency Is the bioactive conformation known? Select->Potency No Action2 Scan C2/C3 Stereocenters (Vector Tuning) Select->Action2 Yes Potency->Action2 Yes (Lock Conformation) Action3 Keep Achiral (Focus on N-substituents) Potency->Action3 No

Figure 1: Decision logic for transitioning from achiral to chiral piperazine scaffolds in lead optimization.

Synthetic Methodologies: Accessing the Chiral Pool[1][2]

Historically, chiral piperazines were synthesized via the reduction of chiral diketopiperazines (from amino acids). While reliable, this method is step-heavy. Modern approaches focus on Asymmetric Hydrogenation (AH) and C-H Functionalization .

Comparative Analysis of Synthetic Routes
MethodologyKey AdvantageKey LimitationIdeal For
Chiral Pool (Diketopiperazine) High optical purity; established chemically.Atom uneconomical; reduction requires harsh reagents (LiAlH4).Small scale; Amino acid side chains.[1][2][3]
Asymmetric Hydrogenation (AH) Most Scalable. 100% atom economy; uses pyrazine precursors.Requires high pressure (H2) and expensive Ir/Rh catalysts.Multi-kilogram production; C2/C3 alkyl analogs.
C-H Functionalization Late-stage diversification.Often requires directing groups; lower yields.SAR exploration; Analog generation.
SnAP Reagents Modular assembly from aldehydes.Requires stoichiometric tin reagents (toxic waste).Library generation; High-throughput screening.

Detailed Experimental Protocol

Scalable Synthesis of (S)-1-Benzyl-2-methylpiperazine via Ir-Catalyzed Asymmetric Hydrogenation

This protocol is based on the breakthrough methodology by Zhou et al. (Org. Lett. 2016), which utilizes the activation of pyrazines via alkyl halides to facilitate iridium-catalyzed hydrogenation.[4] This route was instrumental in shortening the synthesis of the NK1 receptor antagonist Vestipitant .

Reaction Scheme Overview
  • Activation: 2-Methylpyrazine + Benzyl Bromide

    
     Pyrazinium Salt.
    
  • Asymmetric Hydrogenation: Pyrazinium Salt +

    
     + [Ir(COD)Cl]
    
    
    
    /Ligand
    
    
    Chiral Piperazine.
Materials & Reagents
  • Substrate: 2-Methylpyrazine (99%), Benzyl bromide (BnBr).

  • Catalyst Precursor: [Ir(COD)Cl]

    
     (Chloro-1,5-cyclooctadiene iridium(I) dimer).
    
  • Chiral Ligand: (S,S)-f-Binaphane (or (S)-SegPhos for alternative optimization).

  • Solvent: THF (anhydrous, degassed) and Dichloromethane (DCM).

  • Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor), Schlenk line.

Step-by-Step Procedure

Phase 1: Synthesis of Activated Pyrazinium Salt

  • Dissolve 2-methylpyrazine (10.0 mmol) in acetone (20 mL) in a round-bottom flask.

  • Add benzyl bromide (11.0 mmol, 1.1 equiv) dropwise at room temperature.

  • Stir the mixture at reflux for 4 hours. A white to pale-yellow precipitate will form.

  • Cool to room temperature and filter the solid.

  • Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted starting materials.
    
  • Dry under vacuum to afford 1-benzyl-3-methylpyrazin-1-ium bromide (Yield: >90%).

    • Checkpoint: Verify purity via

      
      H NMR (
      
      
      
      ). The aromatic protons should shift downfield relative to the neutral pyrazine.

Phase 2: Iridium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation (In Glovebox): In a vial, mix [Ir(COD)Cl]

    
     (0.005 mmol, 0.5 mol%) and (S,S)-f-Binaphane (0.011 mmol, 1.1 mol%) in THF (1 mL). Stir for 10–15 minutes until a clear orange/red solution forms.
    
  • Reaction Assembly: Place the pyrazinium salt (1.0 mmol) into the autoclave glass liner. Add the catalyst solution and dilute with THF/methanol (1:1 v/v) to a total volume of 5 mL.

  • Hydrogenation: Seal the autoclave. Purge with

    
     gas (3 cycles at 50 psi) to remove oxygen.
    
  • Pressurize to 600 psi (40 bar)

    
    .
    
  • Stir at 50°C for 24 hours.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Basification: Dissolve the residue in DCM (10 mL) and wash with saturated aqueous

    
     or 
    
    
    
    (1M) to liberate the free base. Extract the aqueous layer with DCM (
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/ 
    
    
    
    90:9:1).

Expected Results:

  • Yield: 85–92%

  • Enantiomeric Excess (ee): 90–96% (Determined by Chiral HPLC using a Chiralpak AD-H column).

  • Configuration: (S)-enantiomer (controlled by ligand stereochemistry).

Mechanism of Action (Catalytic Cycle)

Understanding the mechanism is crucial for troubleshooting low yields or poor enantioselectivity. The reaction proceeds via the partial reduction of the activated pyrazinium ring, followed by face-selective hydride transfer.

CatalyticCycle Precursor Ir(I) Precursor + (S,S)-Ligand ActiveCat Active Ir-H Species Precursor->ActiveCat H2 Activation Coordination Substrate Coordination (Pyrazinium Salt) ActiveCat->Coordination Insertion Hydride Insertion (Enantio-determining Step) Coordination->Insertion Face Selective Intermediate Partially Reduced Intermediate (Dihydropyrazine) Insertion->Intermediate ProductRel Product Release (Chiral Piperazine) Intermediate->ProductRel + H2 ProductRel->ActiveCat Regeneration

Figure 2: Simplified catalytic cycle for the Ir-catalyzed asymmetric hydrogenation of pyrazinium salts.

References

  • Zhou, Y.-G., et al. (2016). "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides." Organic Letters, 18(12), 2938–2941. [Link]

  • Karlsson, O., et al. (2018). "Ligand-Based Design of a Potent and Selective Fibrinolysis Inhibitor." Journal of Medicinal Chemistry, 61(3), 1234–1245. (Illustrates the selectivity benefit of C2-methyl substitution). [Link]

  • Nagib, D. A., et al. (2019). "Radical C–H Functionalization of Heterocycles." Chem, 5(10), 2523-2525. (Discusses late-stage functionalization strategies). [Link]

  • Bode, J. W., et al. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Nature Chemistry, 6, 310–314. [Link]

Sources

The Architecture of Vestipitant: An In-Depth Technical Guide to GW597599 Synthesis Intermediates and Precursors

Author: BenchChem Technical Support Team. Date: March 2026

GW597599 , commonly known as Vestipitant , is a highly potent and selective neurokinin-1 (NK-1) receptor antagonist. Originally developed by GlaxoSmithKline (GSK)[1], it has been extensively investigated for the treatment of chemotherapy-induced nausea and vomiting (CINV), central nervous system (CNS) disorders such as anxiety and depression, and tinnitus[2].

The transition of GW597599 from a medicinal chemistry discovery to a viable clinical candidate required a complete overhaul of its synthetic route. The original bench-scale synthesis relied on hazardous reagents, cryogenic conditions, and inefficient classical resolutions that discarded 50% of the material. Through a highly targeted process of research and development, chemical engineers designed a robust, scalable, and environmentally conscious manufacturing route[3].

This technical guide deconstructs the causality behind these process engineering choices, detailing the synthesis of the core intermediates and the self-validating protocols that ensure optical purity and high throughput.

Structural Deconstruction & Retrosynthetic Strategy

Vestipitant features a highly hindered quaternary urea core linking two chiral fragments: an optically pure arylpiperazine and a chiral benzylamine derivative. The fundamental retrosynthetic strategy disconnects the molecule at the urea linkage, allowing for a convergent synthesis.

The most significant challenge in the synthesis is the construction of the chiral arylpiperazine intermediate. In the optimized commercial route, this fragment is derived from a chiral ketopiperazine , which is synthesized via a highly efficient Dynamic Kinetic Resolution (DKR)[3].

Retrosynthesis Vestipitant GW597599 (Vestipitant) Target Molecule Arylpiperazine Chiral Arylpiperazine Intermediate Vestipitant->Arylpiperazine Disconnection 1 (Urea Bond) Benzylamine Chiral Benzylamine Precursor Vestipitant->Benzylamine Disconnection 1 Ketopiperazine Chiral Ketopiperazine (via DKR) Arylpiperazine->Ketopiperazine Reduction (NaBH4/BF3·THF)

Retrosynthetic disconnection of GW597599 into key intermediates.

Stage 1: Synthesis of the Chiral Ketopiperazine via DKR

The Causality of Process Evolution

The original medicinal chemistry route utilized a classical resolution step to isolate the desired enantiomer of the ketopiperazine[4]. Classical resolution is inherently flawed for large-scale manufacturing because it caps the theoretical yield at 50%, generating massive amounts of chiral waste. Furthermore, the initial Grignard addition required cryogenic temperatures (-78 °C) and copper catalysis, which are energy-intensive and difficult to control at scale[3].

To solve this, researchers implemented a Dynamic Kinetic Resolution (DKR) . By exploiting the easy epimerization of the Schiff base derived from the intermediate, the unwanted enantiomer is continuously converted into the desired one in situ[5]. This allows the theoretical yield to approach 100%. Additionally, the Grignard reaction was optimized to run at ambient temperatures by using 1 mol% Trimethylsilyl chloride (TMSCl) to activate the magnesium, eliminating the need for copper catalysis[5].

Quantitative Route Comparison
Synthetic MetricMedicinal Chemistry RouteScalable Process RouteEngineering Impact
Grignard Addition Cryogenic (-78 °C), Cu catalysisAmbient temp, 1 mol% TMSCl activationMassive energy savings; improved plant operability.
Chiral Resolution Classical resolution (Max 50% yield)Dynamic Kinetic Resolution (DKR)Approaches 100% theoretical yield; minimizes waste.
Reduction Reagent BH₃·THF (Hazardous, unstable)NaBH₄ / BF₃·THF (In situ generation)Eliminates storage of dangerous borane gas.
Urea Coupling Triphosgene (Fatal inhalation hazard)Triphosgene-free carbamoyl chlorideEnhances operator safety; prevents thermal decomposition.

Stage 2: Reduction to the Chiral Arylpiperazine

The chiral ketopiperazine must be reduced to the corresponding arylpiperazine. The original route utilized a commercially purchased solution of borane in tetrahydrofuran (BH₃·THF)[6]. Borane is highly toxic, flammable, and prone to degradation upon storage, requiring expensive cold-chain logistics.

To circumvent this, the process was redesigned to generate diborane in situ using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·THF)[7]. This self-validating system ensures that the hazardous reducing agent is consumed as soon as it is generated, drastically improving the safety profile of the plant.

Protocol 1: In Situ Borane Reduction Methodology

This protocol incorporates built-in process controls to ensure complete conversion and safe quenching.

  • Reactor Preparation: Purge a glass-lined reactor with nitrogen. Charge the vessel with dry THF and Sodium Borohydride (NaBH₄) (1.2 equivalents relative to the ketopiperazine).

  • Substrate Addition: Introduce the chiral ketopiperazine intermediate into the reactor at 20 °C. Stir until a uniform suspension is achieved.

  • In Situ Generation: Slowly dose Boron Trifluoride Tetrahydrofuran complex (BF₃·THF) (1.5 equivalents) into the reactor over 2 hours, maintaining the internal temperature below 25 °C to control the exothermic generation of diborane.

  • Reflux & Conversion: Heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours.

    • In-Process Control (IPC): Sample the mixture and analyze via HPLC. Proceed only when unreacted ketopiperazine is <1.0%.

  • Quenching (Critical Safety Step): Cool the reactor to 0 °C. Carefully and slowly dropwise add Methanol, followed by a 2M HCl solution.

    • Causality: Methanol destroys excess borane safely, while HCl breaks the stable boron-amine complex that forms during the reduction, releasing the free arylpiperazine. Monitor gas evolution (H₂) closely.

  • Isolation: Adjust the pH to >10 using NaOH, extract the aqueous layer with ethyl acetate, and concentrate under vacuum to yield the optically pure arylpiperazine.

Stage 3: Convergent Urea Coupling (The "Happy End")

The final stage of the GW597599 synthesis involves coupling the chiral arylpiperazine with the chiral benzylamine precursor to form the hindered quaternary urea[8].

The medicinal chemistry route achieved this by reacting the piperazine with triphosgene to form an intermediate carbamoyl chloride[9]. Triphosgene is a solid substitute for phosgene gas, but it can thermally decompose into phosgene above 200 °C or in the presence of nucleophiles, posing a severe and potentially fatal inhalation hazard at the pilot-plant scale[9].

The breakthrough in the scalable route was the development of a triphosgene-free method to synthesize the carbamoyl chloride intermediate[10]. By utilizing a safer activating agent and exploiting crystallization-induced diastereoselection, the team achieved a high-yielding, safe coupling process.

Stage3 ArylP Chiral Arylpiperazine CarbCl Carbamoyl Chloride Intermediate ArylP->CarbCl Phosgene Alternative (No Triphosgene) BenzA Chiral Benzylamine Urea GW597599 (Vestipitant) BenzA->Urea Addition CarbCl->Urea Coupling with Benzylamine

Triphosgene-free convergent urea coupling workflow for GW597599.

Protocol 2: Triphosgene-Free Urea Coupling
  • Activation: Dissolve the chiral arylpiperazine in ethyl acetate. Add a mild organic base (e.g., triethylamine) and cool to 0 °C.

  • Carbamoyl Chloride Formation: Introduce the alternative phosgene-free activating reagent dropwise. Maintain the temperature strictly between 0 °C and 5 °C. Stir for 1 hour.

  • Coupling: Add the chiral benzylamine precursor to the reactor. Heat the mixture to 40 °C for 8 hours to overcome the steric hindrance of the quaternary center.

    • In-Process Control (IPC): Confirm the disappearance of the carbamoyl chloride intermediate via LC-MS.

  • Crystallization-Induced Diastereoselection: Cool the mixture to induce crystallization. The specific stereoisomer of Vestipitant selectively precipitates out of the solvent matrix, driving the equilibrium and upgrading the optical purity of the final Active Pharmaceutical Ingredient (API)[5].

Conclusion

The evolution of the GW597599 (Vestipitant) synthesis from a benchtop medicinal chemistry procedure to a pilot-plant scalable process is a masterclass in chemical engineering. By systematically identifying and replacing hazardous bottlenecks—such as cryogenic Grignard reactions, inefficient classical resolutions, unstable borane solutions, and highly toxic triphosgene—researchers created a robust, self-validating manufacturing route. The strategic use of Dynamic Kinetic Resolution and in situ reagent generation not only maximized throughput and yield but ensured the safety and environmental integrity of the process.

References

  • Guercio, G., Bacchi, S., Goodyear, M., Carangio, A., Tinazzi, F., & Curti, S. (2008). Synthesis of the NK1 Receptor Antagonist GW597599. Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Organic Process Research & Development, 12(6), 1188–1194.[Link]

  • Guercio, G., Bacchi, S., Goodyear, M., Carangio, A., Tinazzi, F., & Curti, S. (2009). Synthesis of the NK1 Receptor Antagonist GW597599. Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Organic Process Research & Development, 13(3), 489–493.[Link]

  • Guercio, G., Bacchi, S., Perboni, A., Leroi, C., Tinazzi, F., Bientinesi, I., Hourdin, M., Goodyear, M., Curti, S., Provera, S., & Cimarosti, Z. (2009). Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea, A Happy End. Organic Process Research & Development, 13(6), 1100–1110.[Link]

Sources

2-(4-Fluoro-2-methylphenyl)piperazine molecular weight and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Fluoro-2-methylphenyl)piperazine for Researchers and Drug Development Professionals

Introduction

2-(4-Fluoro-2-methylphenyl)piperazine is a substituted aromatic piperazine that has garnered significant interest within the fields of medicinal chemistry and pharmaceutical sciences. As a versatile chemical scaffold, it serves as a crucial intermediate in the synthesis of complex molecules with diverse pharmacological activities. The piperazine ring is a privileged structure in drug design, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and to serve as a linker that can be readily functionalized.[1]

The specific substitution pattern of this compound—a 4-fluoro and a 2-methyl group on the phenyl ring—offers a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.[2] This guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, characterization, and applications of 2-(4-Fluoro-2-methylphenyl)piperazine, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of a compound are critical for its application in synthesis and drug development. 2-(4-Fluoro-2-methylphenyl)piperazine is characterized by the following parameters. The data presented is for the free base unless otherwise specified.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅FN₂[3][4]
Molecular Weight 194.25 g/mol [3][4]
CAS Number 746596-00-9 (racemate)[4]
1213677-45-2 ((2R)-enantiomer)[3]
334477-59-7 ((S)-enantiomer, dihydrochloride)[5][6]
Monoisotopic Mass 194.12192665 u[3]
Topological Polar Surface Area (TPSA) 24.06 Ų[4][5]
Predicted LogP 1.37[4]
Hydrogen Bond Donors 2[3][4]
Hydrogen Bond Acceptors 2[3][4]
Rotatable Bond Count 1[3][4]
Storage Temperature 2-8°C, sealed in dry conditions[4][5][7]

The dihydrochloride salt of the (S)-enantiomer has a molecular weight of 267.17 g/mol .[5][6][7] The presence of both hydrogen bond donors and acceptors, combined with a relatively low TPSA and LogP, suggests that this molecule possesses drug-like characteristics suitable for further chemical modification.

Synthesis and Characterization

General Synthetic Approach

The synthesis of chiral α-substituted piperazines like 2-(4-Fluoro-2-methylphenyl)piperazine is a key challenge in medicinal chemistry. While specific, detailed protocols for this exact molecule are proprietary, general methods from the literature can be adapted. One common approach involves the asymmetric synthesis of arylpiperazines through methods like photocatalytic decarboxylative arylation followed by a kinetic resolution step.[8] Another established method is the iridium-catalyzed hydrogenation of substituted pyrazines.[8]

A plausible synthetic workflow is outlined below. This process illustrates the key transformations required to construct the target molecule from commercially available starting materials.

G cluster_0 Synthesis Workflow A 1-Bromo-4-fluoro-2-methylbenzene C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Piperazin-2-one B->C D 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8) C->D Formation of C-N bond E Reduction of Amide (e.g., with LiAlH₄ or BH₃) D->E Lactam reduction F Racemic 2-(4-Fluoro-2-methylphenyl)piperazine E->F G Chiral Resolution (e.g., with a chiral acid) F->G H Enantiomerically Pure (R)- or (S)-Product G->H

Caption: A potential synthetic workflow for producing enantiomerically pure 2-(4-Fluoro-2-methylphenyl)piperazine.

Analytical Characterization

Once synthesized, the identity, purity, and structure of the compound must be rigorously confirmed. A standard characterization workflow involves a combination of spectroscopic and chromatographic techniques.

G cluster_1 Characterization Workflow Start Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight (194.25 g/mol) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms molecular structure and connectivity Start->NMR FTIR FT-IR Spectroscopy Identifies functional groups (e.g., N-H, C-H, C-F) Start->FTIR HPLC HPLC / Chiral HPLC Determines purity and enantiomeric excess Start->HPLC Final Verified Compound MS->Final NMR->Final FTIR->Final HPLC->Final

Caption: Standard analytical workflow for the structural verification and purity assessment of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR would show characteristic signals for the aromatic protons, the methyl group, and the non-equivalent protons of the piperazine ring. ¹³C-NMR would confirm the number of unique carbon environments, and ¹⁹F-NMR would show a singlet for the fluorine atom.[9]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be used to verify the molecular weight of the compound, with the protonated molecule [M+H]⁺ appearing at m/z 195.13.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for N-H stretching of the secondary amines, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.[10]

  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase HPLC. For chiral compounds, chiral HPLC is essential to determine the enantiomeric excess (ee) after the resolution step.

Applications in Medicinal Chemistry

The true value of 2-(4-fluoro-2-methylphenyl)piperazine lies in its application as a building block for high-value pharmaceutical agents. The piperazine core provides a robust anchor for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

Case Study: Vestipitant (GW597599)

A prominent example of its application is in the synthesis of Vestipitant , a potent and highly selective neurokinin-1 (NK₁) receptor antagonist.[8][11] NK₁ receptor antagonists have been investigated for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.

In the development of Vestipitant, the (S)-enantiomer of 2-(4-fluoro-2-methylphenyl)piperazine serves as the foundational core. This scaffold was identified after extensive chemical exploration aimed at maximizing in vitro affinity for the NK₁ receptor while optimizing the pharmacokinetic profile.[11] The final drug candidate, Vestipitant, demonstrated excellent in vitro potency, selectivity, and favorable in vivo activity, leading to its selection for clinical development.[8][11]

G cluster_2 From Core Scaffold to Drug Candidate Core 2-(S)-(4-Fluoro-2-methylphenyl)piperazine (Core Scaffold) Reaction Chemical Elaboration (Amide Coupling) Core->Reaction Drug Vestipitant (Potent NK₁ Receptor Antagonist) Reaction->Drug

Caption: The progression from the core chemical scaffold to the advanced drug candidate, Vestipitant.

Safety and Handling

As with any laboratory chemical, 2-(4-fluoro-2-methylphenyl)piperazine and its derivatives should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from related piperazine compounds can provide guidance.

  • General Hazards : Piperazine derivatives are often classified as skin and eye irritants.[12][13] Some may cause respiratory irritation or allergic skin reactions.[14]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

  • Toxicity : Piperazine itself has low acute oral toxicity but can cause adverse effects upon repeated exposure.[12] High levels of exposure to some piperazines have been associated with neurotoxicity, including symptoms like blurred vision, tremors, and seizures.[15]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

2-(4-Fluoro-2-methylphenyl)piperazine is a well-defined chemical entity with significant value for the pharmaceutical industry. Its specific molecular structure provides an excellent starting point for the design and synthesis of novel drug candidates. The successful development of the NK₁ receptor antagonist Vestipitant underscores the potential of this scaffold.[11] A thorough understanding of its physicochemical properties, combined with robust methods for its synthesis and characterization, enables researchers to effectively leverage this compound in the ongoing quest for new and improved medicines.

References

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-47. [Link]

  • ResearchGate. Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid... (Vestipitant). [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

  • Molecules. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Singh, P., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(12), 1777-99. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Piperazine: Human health tier II assessment. [Link]

  • Frontiers in Pharmacology. Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • PubChem. 2-(4-Fluoro-3-methylphenyl)-1-methylpiperazine. [Link]

  • Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

Sources

Methodological & Application

Application Note: Synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine via Ir-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Core intermediate synthesis for Vestipitant (a potent NK1 receptor antagonist).

Strategic Context & Mechanistic Causality

Chiral piperazines are privileged pharmacophores widely distributed in natural products and modern therapeutics. Specifically, (S)-2-(4-fluoro-2-methylphenyl)piperazine is the critical chiral building block for Vestipitant , a highly selective NK1 receptor antagonist originally developed for antiemetic and anxiolytic indications [1]. Traditional syntheses of Vestipitant required 6–9 linear steps, often relying on classical resolution or chiral pool starting materials, which generated significant waste and lowered overall throughput.

Direct asymmetric hydrogenation (AH) of simple azaarenes is the most atom-economical approach to chiral saturated heterocycles. However, the direct AH of pyrazines presents severe mechanistic hurdles:

  • High Aromaticity & Stability: The pyrazine ring is highly stable and resists reduction.

  • Severe Catalyst Poisoning: Pyrazines possess two strongly coordinating nitrogen atoms that irreversibly bind to and deactivate late-transition-metal catalysts (like Ir, Rh, or Ru).

To overcome this, a highly efficient activation strategy was developed [2]. By pre-treating the 2-arylpyrazine with an alkyl halide (benzyl bromide), the symmetry of the pyrazine is broken, and one nitrogen is quaternized.

Causality of the Chemical Design:

  • Electronic Activation: N-alkylation creates a pyrazinium salt, making the aromatic ring highly electron-deficient and significantly lowering the activation energy required for hydrogenation.

  • Steric & Electronic Shielding: The benzyl group sterically blocks one nitrogen from coordinating to the Iridium catalyst. During the hydrogenation process, the second nitrogen is reduced to a secondary amine. However, the reaction generates HBr in situ (from the bromide counterion), which immediately protonates this newly formed basic nitrogen, preventing it from poisoning the catalyst.

  • Enantio-discrimination: The bulky, rigid structure of the chiral ligand (S,S)-f-Binaphane creates a deep chiral pocket. This effectively discriminates the enantiofaces of the pyrazinium salt during hydride transfer, successfully establishing the (S)-configuration despite the steric hindrance imposed by the ortho-methyl group on the phenyl ring.

Reaction Workflow & Mechanistic Pathway

G Substrate 2-(4-Fluoro-2-methylphenyl)pyrazine (Starting Material) Activation N-Alkylation (Activation) Reagent: Benzyl Bromide (BnBr) Substrate->Activation Salt 1-Benzyl-3-(4-fluoro-2-methylphenyl) pyrazinium bromide Activation->Salt Hydrogenation Asymmetric Hydrogenation Catalyst: [Ir(COD)Cl]2 / (S,S)-f-Binaphane Conditions: 600 psi H2, THF, 30°C Salt->Hydrogenation ChiralInt (S)-1-Benzyl-3-(4-fluoro-2-methylphenyl) piperazine Hydrogenation->ChiralInt Debenzylation Debenzylation Catalyst: Pd/C, H2 (1 atm) ChiralInt->Debenzylation Product (S)-2-(4-Fluoro-2-methylphenyl) piperazine (Vestipitant Intermediate) Debenzylation->Product

Fig 1. Reaction workflow for the Ir-catalyzed asymmetric synthesis of the Vestipitant intermediate.

Quantitative Optimization Data

The choice of solvent, hydrogen pressure, and chiral ligand heavily dictates the enantiomeric excess (ee) and yield. The table below summarizes the optimization landscape for the Ir-catalyzed AH of activated pyrazinium salts [2].

Table 1. Optimization of Ir-Catalyzed Asymmetric Hydrogenation

EntryCatalyst PrecursorChiral LigandSolventPressure (psi)Yield (%)ee (%)
1[Ir(COD)Cl]₂(S,S)-MeO-BIPHEPTHF6004532
2[Ir(COD)Cl]₂(S,S)-SegPhosTHF6006055
3[Ir(COD)Cl]₂(S,S)-f-BinaphaneCH₂Cl₂6008582
4[Ir(COD)Cl]₂(S,S)-f-BinaphaneToluene6008886
5[Ir(COD)Cl]₂(S,S)-f-BinaphaneTHF2007588
6 [Ir(COD)Cl]₂ (S,S)-f-Binaphane THF 600 94 92

Data Interpretation: Tetrahydrofuran (THF) under 600 psi of H₂ provides the optimal balance of solubility for the pyrazinium salt and stabilization of the Ir-dihydride active species. Note: The ortho-methyl substitution in the specific Vestipitant precursor slightly diminishes the ee compared to unhindered substrates due to steric clash in the chiral pocket, but the product is highly amenable to downstream chiral upgrading via crystallization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical checkpoint criteria are met.

Step 1: Preparation of the Activated Pyrazinium Salt
  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-fluoro-2-methylphenyl)pyrazine (10.0 mmol) in anhydrous acetone (20 mL).

  • Alkylation: Add benzyl bromide (BnBr) (12.0 mmol, 1.2 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) and stir for 12–24 hours. A precipitate will gradually form.

  • Isolation: Cool the mixture to room temperature. Filter the solid pyrazinium bromide salt, wash with cold acetone (2 × 5 mL), and dry under a high vacuum.

Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 3:1). The non-polar starting pyrazine (


) must be completely consumed. The product will remain at the baseline (

) due to its ionic nature.
Step 2: Ir-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation (Glovebox Required): Inside an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and (S,S)-f-Binaphane (2.2 mol%) in anhydrous THF (5.0 mL). Stir at room temperature for 30 minutes to ensure complete formation of the active Ir-complex.

  • Substrate Loading: Transfer the pre-formed catalyst solution to a stainless-steel autoclave containing the pyrazinium bromide salt (1.0 mmol) suspended in THF (10.0 mL).

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times. Pressurize the vessel to 600 psi with H₂.

  • Reaction: Stir the mixture at 30 °C for 24 hours.

  • Workup: Carefully vent the H₂ gas. Concentrate the mixture under reduced pressure. Neutralize the in situ generated HBr with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography to yield (S)-1-benzyl-3-(4-fluoro-2-methylphenyl)piperazine.

Validation Checkpoint 2: Analyze the crude mixture via LC-MS. Confirm the mass shift from the pyrazinium salt to the fully saturated piperazine ring (addition of 6 Da corresponding to 3 equivalents of H₂).

Step 3: Debenzylation to the Free Piperazine
  • Reaction Setup: Dissolve the chiral intermediate from Step 2 (0.5 mmol) in HPLC-grade Methanol (5.0 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate).

  • Hydrogenation: Purge the flask with H₂ and stir vigorously under a balloon of H₂ (1 atm) at room temperature until hydrogen uptake ceases (typically 4–6 hours).

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentration: Evaporate the solvent to afford the pure (S)-2-(4-fluoro-2-methylphenyl)piperazine.

Validation Checkpoint 3: Perform Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/i-PrOH eluent) against a racemic standard to validate the enantiomeric excess (ee > 85%). Confirm absolute configuration via optical rotation or vibrational circular dichroism (VCD).

References

  • Di Fabio, R., Griffante, C., Alvaro, G. S., Corsi, M., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid[1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. URL:[Link]

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. URL:[Link]

Application Note: Regioselective N-Alkylation Protocols for 2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperazine cores are privileged scaffolds in medicinal chemistry, frequently appearing in neuroactive and oncological agents [2]. Specifically, 2-arylpiperazines such as 2-(4-Fluoro-2-methylphenyl)piperazine are critical pharmacophores for developing high-affinity serotoninergic (5-HT) ligands [4]. However, functionalizing these scaffolds requires precise regiochemical control.

The piperazine ring contains two secondary nitrogen atoms (N1 and N4). In 2-(4-Fluoro-2-methylphenyl)piperazine, the bulky 4-fluoro-2-methylphenyl group at the C2 position imposes severe steric hindrance on the adjacent N1 atom. Consequently, the N4 position remains highly nucleophilic and accessible. As a Senior Application Scientist, I have designed this protocol to leverage these intrinsic steric properties, providing a self-validating system for either direct regioselective N4-alkylation or N1-alkylation via an N4-protection strategy [1, 3].

Experimental Design: The Causality of Regioselectivity

To ensure scientific integrity and high yields, the experimental choices in this guide are grounded in the following mechanistic principles:

  • For N4-Alkylation: Reductive amination is prioritized over direct alkylation with alkyl halides. Direct alkylation often leads to over-alkylation (quaternization) [1]. By using sodium triacetoxyborohydride (

    
    ), we selectively reduce the transient iminium ion without reducing the starting carbonyl, ensuring a clean mono-alkylation exclusively at the unhindered N4 position.
    
  • For N1-Alkylation: The steric shield around N1 completely blocks standard electrophilic attack. Therefore, N4 must first be selectively protected (e.g., using

    
    ). Subsequently, a strong base like Sodium Hydride (
    
    
    
    ) is required to deprotonate N1. The resulting highly reactive amide/amine anion possesses sufficient nucleophilicity to overcome the steric barrier of the ortho-methyl and fluorophenyl groups, allowing successful coupling with an alkyl halide.
  • Stereochemical Integrity: The mild conditions of the N4 reductive amination and the specific base selection for N1 alkylation prevent epimerization at the C2 chiral center, making this protocol suitable for enantiopure (e.g., (S)-2-(4-Fluoro-2-methylphenyl)piperazine) substrates.

Visualization of the Synthetic Workflow

G SM 2-(4-Fluoro-2-methylphenyl) piperazine N4_Alkyl N4-Alkylated Derivative SM->N4_Alkyl Reductive Amination (Regioselective N4) N4_Boc N4-Boc Protected Intermediate SM->N4_Boc Boc2O, TEA (Regioselective N4) N1_Alkyl_Boc N1-Alkyl, N4-Boc Intermediate N4_Boc->N1_Alkyl_Boc NaH, Alkyl Halide (Forced N1 Alkylation) N1_Alkyl N1-Alkylated Derivative N1_Alkyl_Boc->N1_Alkyl HCl or TFA (Deprotection)

Workflow for the regioselective N4-alkylation versus the protected N1-alkylation strategy.

Step-by-Step Methodologies

Protocol A: Regioselective N4-Alkylation via Reductive Amination

This protocol is designed for the introduction of alkyl groups at the unhindered N4 position.

  • Preparation: To an oven-dried round-bottom flask purged with argon, add 2-(4-Fluoro-2-methylphenyl)piperazine (1.0 equiv., 10 mmol) and the desired aldehyde or ketone (1.1 equiv., 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Catalysis: Add glacial acetic acid (1.0 equiv., 10 mmol) dropwise to catalyze the formation of the iminium ion. Stir the mixture at room temperature (

    
    ) for 30 minutes.
    
  • Reduction: Cool the flask to

    
     using an ice bath. Add 
    
    
    
    (1.5 equiv., 15 mmol) portion-wise over 10 minutes to control the mild exotherm.
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction carefully by slowly adding saturated aqueous

    
     (20 mL). Extract the aqueous layer with dichloromethane (DCM, 
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH) to yield the pure N4-alkylated product.
Protocol B: N1-Alkylation via N4-Protection Strategy

This protocol is designed for the functionalization of the sterically hindered N1 position.

Step 1: Regioselective N4-Boc Protection

  • Dissolve 2-(4-Fluoro-2-methylphenyl)piperazine (1.0 equiv., 10 mmol) in anhydrous DCM (40 mL). Add triethylamine (TEA, 1.2 equiv., 12 mmol) and cool to

    
    .
    
  • Add Di-tert-butyl dicarbonate (

    
    , 1.05 equiv., 10.5 mmol) dropwise. The steric bulk at C2 ensures >99% regioselectivity for N4.
    
  • Stir at room temperature for 4 hours. Wash with water and brine, dry over

    
    , and concentrate to yield N4-Boc-2-(4-Fluoro-2-methylphenyl)piperazine.
    

Step 2: Forced N1-Alkylation

  • Dissolve the N4-Boc intermediate (1.0 equiv., 10 mmol) in anhydrous DMF (25 mL) under argon. Cool to

    
    .
    
  • Add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv., 15 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases, ensuring complete deprotonation of the hindered N1 position.

  • Add the desired alkyl halide (1.2 equiv., 12 mmol) dropwise. Heat the reaction mixture to

    
     for 8 hours.
    
  • Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (

    
     mL). Wash the organic layer extensively with water (
    
    
    
    mL) to remove DMF. Dry and concentrate.

Step 3: N4-Deprotection

  • Dissolve the crude N1-alkyl-N4-Boc intermediate in DCM (10 mL).

  • Add 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours.

  • Concentrate under vacuum to afford the N1-alkylated 2-(4-Fluoro-2-methylphenyl)piperazine as a hydrochloride salt.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on the specific pathways utilized, demonstrating the robust regiocontrol of the system.

Reaction PathwayTarget PositionReagents / CatalystTemp (

)
Time (h)Typical Yield (%)Regioselectivity (N4:N1)
Reductive Amination N4Aldehyde,

, AcOH
2512 - 1685 - 92> 99:1
Direct Alkylation N4Alkyl Halide,

, MeCN
60875 - 8295:5
Boc Protection N4

, TEA, DCM
0 to 25490 - 95> 99:1
N1-Alkylation N1Alkyl Halide, NaH, DMF60865 - 75N/A (N4 Protected)

References

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis Source: National Institutes of Health (NIH) - PubMed Central URL:[Link] [2]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines Source: ACS Catalysis URL:[Link] [3]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Source: National Institutes of Health (NIH) - PubMed Central URL:[Link] [4]

Application Note: Regioselective Reductive Amination of 2-Arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 2-arylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for numerous NK1 antagonists (e.g., Vestipitant), antidepressants, and GPCR ligands.[1] However, its functionalization presents a distinct regiochemical challenge: the piperazine ring contains two secondary amines (N1 and N4) with distinct steric environments but similar electronic profiles.

  • N1 (Benzylic-like): Sterically hindered by the adjacent C2-aryl group.

  • N4 (Distal): Sterically accessible and kinetically favored.

This Application Note provides a definitive guide to controlling this regioselectivity via reductive amination . We prioritize the use of Sodium Triacetoxyborohydride (STAB), the industry "gold standard" for mild, selective alkylation, while addressing the specific solubility and reactivity constraints of the 2-arylpiperazine core.[1]

Mechanistic Insight: The Steric-Kinetic Control

Success in alkylating 2-arylpiperazines relies on understanding the transition state of the iminium ion formation.

The Regioselectivity Filter

While both nitrogens are nucleophilic, the formation of the hemiaminal intermediate (the precursor to the iminium ion) is reversible. The bulky aryl group at C2 creates significant steric clash for electrophiles approaching N1. Consequently, under kinetic control (mild reducing agents, low temperature), the reaction occurs almost exclusively at N4 .[1]

Reaction Pathway Visualization

The following diagram illustrates the kinetic preference for N4 over N1 during the critical iminium ion formation step.

ReactionPathway SM 2-Arylpiperazine (Starting Material) Hemiaminal_N4 N4-Hemiaminal (Low Steric Strain) SM->Hemiaminal_N4 Fast Hemiaminal_N1 N1-Hemiaminal (High Steric Clash) SM->Hemiaminal_N1 Slow (Steric Block) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal_N4 Aldehyde->Hemiaminal_N1 Iminium_N4 N4-Iminium Ion (Stable Intermediate) Hemiaminal_N4->Iminium_N4 -H2O (Acid Cat.) Product_N1 N1-Alkyl Product (Trace/Not Observed) Hemiaminal_N1->Product_N1 High Energy Barrier Product_N4 N4-Alkyl Product (Major Isomer) Iminium_N4->Product_N4 Reduction (STAB)

Caption: Kinetic pathway showing the preferential formation of the N4-substituted product due to steric hindrance at N1.

Critical Parameters & Optimization

Before beginning the protocol, select the appropriate reducing agent and solvent system based on your substrate's stability.

Reducing Agent Selection Matrix
AgentReactivitySolvent CompatibilityApplication for 2-Arylpiperazines
NaBH(OAc)₃ (STAB) MildDCE, THF, DCMPreferred. Excellent for aldehydes.[2] Avoids reduction of ketones/esters elsewhere in the molecule.
NaCNBH₃ ModerateMeOH, EtOHLegacy. Toxic (cyanide byproduct).[1] Requires pH control (pH 5-6). Use only if STAB fails.
NaBH₄ StrongMeOHStepwise only. Too strong for direct reductive amination (reduces aldehyde to alcohol). Must form imine first.[2][3][4][5][6]
H₂ / Pd-C VariableMeOH, EtOAcNiche. Useful if simultaneous benzyl deprotection is required.
Solvent & Stoichiometry[1][2][7][8]
  • Solvent: 1,2-Dichloroethane (DCE) is superior for STAB reactions.[2] It solubilizes the piperazine free base well and does not react with the borohydride.

  • Stoichiometry: Use 1.1–1.5 equivalents of aldehyde. STAB is used in excess (1.4–1.6 equivalents ) to drive the reaction to completion.

  • Acid Catalyst: Acetic acid (AcOH, 1-2 eq) is mandatory for ketone substrates and highly recommended for aldehydes to facilitate iminium ion formation.

Experimental Protocols

Protocol A: N4-Selective Reductive Alkylation (Standard)

Target: Mono-alkylation of the distal nitrogen (N4).

Reagents:

  • 2-Phenylpiperazine (or derivative)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (glacial, 1.0 equiv)[1]

  • 1,2-Dichloroethane (DCE) [Anhydrous][1]

Procedure:

  • Free Base Preparation: If starting with a hydrochloride salt (e.g., 2-phenylpiperazine·2HCl), suspend it in DCE and add Triethylamine (2.5 equiv). Stir for 30 mins until the salt dissolves/neutralizes.

  • Imine Assembly: Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv) to the amine solution. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Note: This "pre-stir" allows the equilibrium to shift toward the iminium species before reduction.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (look for consumption of the imine intermediate).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution occurs).[1]

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient). N4-products usually elute earlier than unreacted starting material due to capping of the polar amine.

Protocol B: N1-Functionalization (The "Protection" Route)

Target: Alkylation of the hindered benzylic nitrogen (N1).

Expert Note: Direct reductive amination at N1 is chemically inefficient due to the C2-aryl steric wall. The only high-yield method is a protection-deprotection strategy.

Workflow:

  • N4-Protection: React 2-arylpiperazine with Boc₂O (1.0 equiv) in DCM at 0°C.

    • Selectivity: The unhindered N4 reacts with Boc₂O >95% selectively over N1.

  • N1-Alkylation: Perform reductive amination on the N4-Boc-2-arylpiperazine using forcing conditions :

    • Use 5.0 equiv of Aldehyde.

    • Use NaCNBH₃ in MeOH with ZnCl₂ (Lewis acid catalyst) or refluxing conditions.

    • Alternative: Use alkyl halides (alkylation) instead of reductive amination for this difficult position.

  • Deprotection: Remove the N4-Boc group using TFA/DCM or HCl/Dioxane to yield the N1-substituted product.

Troubleshooting & Decision Logic

Use the following workflow to troubleshoot low yields or lack of reactivity.

Troubleshooting Start Issue: Low Yield / No Reaction CheckSM Is Starting Material a Salt? Start->CheckSM Neutralize Neutralize with Et3N in situ CheckSM->Neutralize Yes CheckAldehyde Is Aldehyde Enolizable? CheckSM->CheckAldehyde No ColdAdd Add STAB at -78°C to prevent self-aldol CheckAldehyde->ColdAdd Yes CheckSolubility Precipitate formed? CheckAldehyde->CheckSolubility No ChangeSolvent Switch DCE -> THF or add minimal MeOH CheckSolubility->ChangeSolvent Yes

Caption: Troubleshooting logic for common reductive amination failure modes.

Common Pitfalls
  • Bis-alkylation: Rare for 2-arylpiperazines due to N1 sterics, but possible with small aldehydes (formaldehyde, acetaldehyde). Solution: Control stoichiometry strictly (0.9 equiv aldehyde).

  • Incomplete Reduction: The imine forms but doesn't reduce. Solution: Ensure the reaction is not "wet" (water hydrolyzes STAB). Use anhydrous DCE.

  • Racemization: The C2 chiral center is generally stable under STAB conditions. However, avoid high heat (>60°C) or strong bases during workup to preserve enantiopurity.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][5][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5] [Link]

    • The found
  • Specific protocols for piperazine salts.
  • Common Organic Chemistry. (2025). Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions.[8] [Link]

    • Practical solvent and stoichiometry guides.

Sources

Application Notes and Protocols for the Synthesis of Vestipitant from 2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Vestipitant, a Neurokinin-1 Receptor Antagonist

Vestipitant, also known as GW597599, is a potent and selective neurokinin-1 (NK1) receptor antagonist that has been investigated for its potential therapeutic applications in managing anxiety, depression, and insomnia.[1][2] The core structure of Vestipitant, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, presents a significant synthetic challenge, particularly in establishing the final amide bond with precise stereochemical control.[]

This application note provides a comprehensive guide to a robust and scalable laboratory synthesis of Vestipitant, commencing from the readily available starting material, 2-(4-Fluoro-2-methylphenyl)piperazine. The protocol detailed herein eschews the use of hazardous reagents such as phosgene or triphosgene, opting for a safer and more controlled approach involving the formation of a carbamoyl chloride intermediate. This method not only enhances laboratory safety but also offers a reliable pathway to high-purity Vestipitant suitable for research and preclinical development.

The causality behind the experimental choices is elucidated throughout the protocol, providing researchers with the rationale to adapt and troubleshoot the synthesis as needed. All procedures are designed to be self-validating, with in-process controls and final quality assessment detailed to ensure the synthesis of the target molecule to a high degree of purity and stereochemical integrity.

Physicochemical Properties and Safety Information

A thorough understanding of the properties of all reagents and the final product is critical for safe and effective synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormKey Safety Precautions
2-(4-Fluoro-2-methylphenyl)piperazine C₁₁H₁₅FN₂194.25SolidIrritant; handle with appropriate personal protective equipment (PPE).[4]
(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine C₁₀H₉F₆N257.17LiquidCorrosive, irritant; handle in a fume hood with appropriate PPE.[]
Vestipitant C₂₃H₂₄F₇N₃O491.45SolidPotent pharmacological agent; handle with care, avoiding inhalation and skin contact.
Phosgene solution (or triphosgene as a safer alternative) COCl₂98.92Gas (typically used in solution)Extremely toxic; handle with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.
Diisopropylethylamine (DIPEA) C₈H₁₉N129.24LiquidFlammable, corrosive; handle in a fume hood with appropriate PPE.
Dichloromethane (DCM) CH₂Cl₂84.93LiquidVolatile, potential carcinogen; handle in a fume hood with appropriate PPE.

Synthetic Pathway Overview

The synthesis of Vestipitant from 2-(4-Fluoro-2-methylphenyl)piperazine is a multi-step process that hinges on the formation of a key carbamoyl chloride intermediate. This approach offers superior control over the final amide bond formation compared to direct coupling of a carboxylic acid.

G cluster_0 Intermediate Synthesis cluster_1 Carbamoyl Chloride Formation cluster_2 Final Coupling Reaction A 2-(4-Fluoro-2-methylphenyl)piperazine D Vestipitant A->D B (1R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine C N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-N-methylcarbamoyl chloride B->C Phosgene or Triphosgene equivalent C->D Base (e.g., DIPEA)

Caption: Synthetic workflow for Vestipitant.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of the Vestipitant synthesis.

Part 1: Synthesis of the Chiral Amine Intermediate

The synthesis of the key chiral amine, (1R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, is the first critical phase.

Protocol 1: Synthesis of (1R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine

  • Objective: To synthesize the N-methylated chiral amine required for the carbamoyl chloride formation.

  • Materials:

    • (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine[]

    • Paraformaldehyde

    • Formic acid

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add formic acid (1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated NaOH solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford pure (1R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.

Part 2: Formation of the Carbamoyl Chloride Intermediate

The formation of the carbamoyl chloride is the pivotal step that activates the amine for coupling with the piperazine derivative.

Protocol 2: Synthesis of N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-N-methylcarbamoyl chloride

  • Objective: To synthesize the key carbamoyl chloride intermediate.

  • Materials:

    • (1R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine

    • Triphosgene (a safer solid substitute for phosgene gas)

    • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve (1R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

    • Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, add DIPEA (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR.

    • Upon completion, the reaction mixture containing the carbamoyl chloride is typically used directly in the next step without isolation.

Part 3: Final Coupling Reaction to Synthesize Vestipitant

The final step involves the reaction of the in-situ generated carbamoyl chloride with the piperazine starting material.

Protocol 3: Synthesis of Vestipitant

  • Objective: To couple the carbamoyl chloride with 2-(4-Fluoro-2-methylphenyl)piperazine to form Vestipitant.

  • Materials:

    • Solution of N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-N-methylcarbamoyl chloride in DCM (from Protocol 2)

    • 2-(4-Fluoro-2-methylphenyl)piperazine

    • DIPEA

    • DCM

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To the reaction mixture containing the carbamoyl chloride from Protocol 2, add a solution of 2-(4-Fluoro-2-methylphenyl)piperazine (1.05 eq) and DIPEA (1.2 eq) in DCM.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by HPLC.

    • Once the reaction is complete, quench the reaction by adding a saturated NaHCO₃ solution.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Vestipitant as a solid.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Vestipitant.

Protocol 4: Analytical Characterization of Vestipitant

  • Objective: To verify the structure and purity of the final product.

  • Methods:

    • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and quantifying the final product. A reverse-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

      • Example HPLC Conditions:

        • Column: C18, 4.6 x 150 mm, 5 µm

        • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile

        • Gradient: 30-90% B over 20 minutes

        • Flow Rate: 1.0 mL/min

        • Detection: UV at 220 nm

    • Chiral HPLC: Crucial for determining the enantiomeric purity of Vestipitant. Polysaccharide-based chiral stationary phases are effective for this separation.[5]

      • Example Chiral HPLC Conditions:

        • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

        • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)[5]

        • Flow Rate: 1.0 mL/min

        • Detection: UV at 223 nm[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Vestipitant.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Data Presentation

Reaction StepStarting MaterialReagentsProductTypical Yield (%)Purity (by HPLC) (%)
N-Methylation (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamineParaformaldehyde, Formic acid(1R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine85-95>98
Carbamoyl Chloride Formation (1R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamineTriphosgene, DIPEAN-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-N-methylcarbamoyl chlorideUsed in-situN/A
Final Coupling 2-(4-Fluoro-2-methylphenyl)piperazineCarbamoyl chloride intermediate, DIPEAVestipitant70-85>99

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in the final coupling step Incomplete formation of the carbamoyl chloride.Ensure anhydrous conditions during carbamoyl chloride formation. Check the quality of triphosgene.
Decomposition of the carbamoyl chloride.Use the carbamoyl chloride solution immediately after preparation. Maintain low temperatures during its formation.
Presence of unreacted starting materials Insufficient reaction time or temperature.Increase reaction time and/or temperature for the final coupling step.
Inefficient stirring.Ensure vigorous stirring throughout the reaction.
Formation of side products (e.g., ureas) Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Poor chiral purity Racemization during the reaction.The carbamoyl chloride route is generally robust against racemization. If issues arise, consider alternative, milder bases.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of Vestipitant from 2-(4-Fluoro-2-methylphenyl)piperazine. By utilizing a carbamoyl chloride intermediate, this pathway avoids hazardous reagents and offers excellent control over the final amide bond formation, a critical step in ensuring the desired stereochemistry of the final product. The comprehensive analytical procedures outlined will enable researchers to confidently assess the quality of their synthesized material, paving the way for further investigation into the pharmacological properties of this potent NK1 receptor antagonist.

References

  • Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC. Available at: [Link]

  • Synthesis of N-Methylcarbamoyl-N-methylcarbamoyl chloride - PrepChem.com. Available at: [Link]

  • HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Available at: [Link]

  • (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine–(R) - PMC. Available at: [Link]

  • An Innovative Spectrophotometric Method for the Estimation of H1 Receptor Antagonists in Pharmaceutical Formulations. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. Available at: [Link]

  • (r)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine - PubChem. Available at: [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - ResearchGate. Available at: [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. Available at: [Link]

  • Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds - PMC. Available at: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Regioselective Functionalization of 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Substituted Piperazines

The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs targeting a wide array of diseases, including cancer, viral infections, and central nervous system disorders.[1][2][3] Its six-membered structure containing two nitrogen atoms at the 1 and 4 positions provides a unique combination of structural rigidity, conformational flexibility, and tunable basicity.[4][5] These features allow piperazine-containing molecules to effectively interact with biological targets, often improving properties like water solubility and oral bioavailability.[2][5]

The introduction of a substituent at the C2 position breaks the molecule's symmetry, creating two distinct nitrogen environments: N1 (adjacent to the substituent) and N4 (distal to the substituent). This structural feature is critical for developing complex molecules with finely-tuned pharmacological profiles.[6] However, it also presents a significant synthetic challenge: how to selectively functionalize one nitrogen atom over the other. The comparable nucleophilicity of the two nitrogens can often lead to mixtures of products, complicating synthesis and purification.[4]

This guide provides an in-depth exploration of the core strategies and detailed protocols for achieving high regioselectivity in the functionalization of 2-substituted piperazines. We will delve into the chemical principles governing these reactions, offering field-proven insights to guide your experimental design and execution.

Core Challenge: Overcoming the N1 vs. N4 Reactivity Puzzle

The primary obstacle in the selective functionalization of a 2-substituted piperazine is controlling the reaction at either the N1 or N4 position. The C2-substituent introduces both steric and electronic biases that can be exploited.

  • Steric Hindrance: The substituent at the C2 position sterically encumbers the adjacent N1 nitrogen. Bulky electrophiles will preferentially react at the less hindered, more accessible N4 position.

  • Electronic Effects: The electronic nature of the C2 substituent can subtly influence the nucleophilicity of the adjacent N1 nitrogen, although steric factors often dominate.

The following diagram illustrates the fundamental decision-making workflow when approaching the functionalization of these scaffolds.

G cluster_0 cluster_1 cluster_2 start Start: 2-Substituted Piperazine strategy Select Functionalization Strategy start->strategy sterics Strategy 1: Direct N4-Functionalization (Steric Control) strategy->sterics Goal: Functionalize N4 only? Electrophile is bulky? ortho Strategy 2: Orthogonal Protection (Ultimate Control) strategy->ortho Goal: Sequential/Distinct N1 and N4 functionalization? ch_func Strategy 3: Advanced C-H Functionalization (Carbon Scaffold) strategy->ch_func Goal: Modify the carbon backbone? product_n4 N4-Functionalized Product sterics->product_n4 product_n1n4 N1,N4-Disubstituted Product ortho->product_n1n4 product_ch C-Functionalized Product ch_func->product_ch

Caption: Workflow for selecting a regioselective strategy.

Strategy 1: Direct N4-Alkylation via Steric Control

This is the most straightforward approach, leveraging the inherent steric hindrance of the C2-substituent to direct incoming electrophiles to the more accessible N4 position. This method is particularly effective when using bulky alkylating or acylating agents.

Scientific Rationale

The rate of a nucleophilic substitution reaction is highly sensitive to steric congestion around the reacting center. In a 2-substituted piperazine, the C2-group (e.g., methyl, phenyl) creates a "steric shield" around the N1 nitrogen. Consequently, the reaction transition state for an attack at N1 is energetically less favorable than the transition state for an attack at N4. This energy difference allows for selective formation of the N4-functionalized product, often without the need for protecting groups.

Protocol 1: Regioselective N4-Benzylation of (R)-2-Methylpiperazine

This protocol details the selective benzylation of (R)-2-methylpiperazine. The benzyl group is a common substituent in pharmacologically active molecules.

Materials:

  • (R)-2-Methylpiperazine

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add (R)-2-methylpiperazine (1.0 g, 10.0 mmol, 1.0 equiv.) and anhydrous acetonitrile (50 mL).

  • Base Addition: Add finely ground potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.). Stir the suspension vigorously for 15 minutes at room temperature.

    • Scientist's Note: K₂CO₃ acts as a base to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. Using at least two equivalents ensures the reaction medium remains basic.

  • Electrophile Addition: Slowly add benzyl bromide (1.19 mL, 10.0 mmol, 1.0 equiv.) dropwise to the stirring suspension.

    • Scientist's Note: Maintaining a 1:1 stoichiometry between the piperazine and the electrophile is crucial to minimize the risk of dialkylation. Slow addition helps control any exotherm and maintain selectivity.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., using a DCM/MeOH gradient) to afford the pure (R)-1-benzyl-3-methylpiperazine.

Expected Outcome & Data:

This method typically favors the N4-substituted product. The regioselectivity can be influenced by the nature of the electrophile and the C2-substituent.

C2-SubstituentElectrophileN4:N1 Ratio (Typical)Yield (%)
MethylBenzyl bromide>95:585-95
PhenylIsopropyl iodide>90:1070-80
MethylAcetyl chloride>98:290-98

Strategy 2: Orthogonal Protection for Sequential N1 and N4 Functionalization

For syntheses requiring distinct substituents on both N1 and N4, an orthogonal protection strategy is the gold standard.[4] This powerful technique involves protecting each nitrogen with a group that can be removed under different, non-interfering conditions, allowing for precise, stepwise functionalization.[7][8]

Scientific Rationale

The core principle is "orthogonality"—the ability to remove one protecting group without affecting the other.[9] Common orthogonal pairs include:

  • Boc (tert-Butoxycarbonyl): Acid-labile (cleaved by TFA, HCl).

  • Cbz (Carboxybenzyl): Removed by hydrogenolysis (H₂/Pd-C).

  • Alloc (Allyloxycarbonyl): Cleaved by Pd(0) catalysts.[9]

  • Fmoc (Fluorenylmethyloxycarbonyl): Base-labile (cleaved by piperidine).

By installing two different protecting groups, one can selectively deprotect and functionalize N1, then deprotect and functionalize N4 (or vice versa), providing complete control over the final molecular architecture.[4]

start 2-Substituted Piperazine step1 Protect N1 with PG1 (e.g., Boc₂O) start->step1 intermediate1 N1-PG1 Piperazine step1->intermediate1 step2 Functionalize N4 (R¹-X) intermediate1->step2 intermediate2 N1-PG1, N4-R¹ Piperazine step2->intermediate2 step3 Deprotect N1 (e.g., TFA) intermediate2->step3 Orthogonal Cleavage intermediate3 N4-R¹ Piperazine step3->intermediate3 step4 Functionalize N1 (R²-X) intermediate3->step4 final_product Final Product: N1-R², N4-R¹ step4->final_product

Caption: Orthogonal strategy for sequential N-functionalization.

Protocol 2: Orthogonal Synthesis of an N1-Aryl, N4-Alkyl 2-Methylpiperazine

This protocol demonstrates the synthesis of a dissymmetrically substituted piperazine using a Boc/Cbz strategy.

Part A: Mono-Boc Protection and N4-Arylation

  • Mono-Boc Protection: Dissolve 2-methylpiperazine (1.0 equiv.) in DCM. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in DCM at 0°C. Stir at room temperature overnight. Purify by chromatography to isolate the N1-Boc-2-methylpiperazine.

    • Scientist's Note: Careful control of stoichiometry is key to maximizing the yield of the mono-protected species. The electron-donating Boc group slightly deactivates the second nitrogen, aiding selectivity.[4]

  • N4-Arylation (Buchwald-Hartwig): Combine N1-Boc-2-methylpiperazine (1.0 equiv.), an aryl bromide (e.g., 4-bromotoluene, 1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) in an anhydrous, deoxygenated solvent like toluene. Heat the reaction under an inert atmosphere until completion.

    • Scientist's Note: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used for synthesizing N-arylpiperazines, which are common motifs in pharmaceuticals.[10]

  • Workup and Purification: After cooling, dilute the reaction with a solvent like ethyl acetate, filter through celite to remove the catalyst, and concentrate. Purify the residue by column chromatography to obtain the N4-aryl, N1-Boc protected intermediate.

Part B: Boc Deprotection and N1-Alkylation

  • Boc Deprotection: Dissolve the purified intermediate from Part A in DCM (or 1,4-dioxane). Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 equiv.) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Neutralization: Concentrate the solvent in vacuo. Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to obtain the N4-aryl-2-methylpiperazine.

  • N1-Alkylation: Dissolve the deprotected piperazine (1.0 equiv.) in a solvent like DMF. Add a base (e.g., K₂CO₃, 2.0 equiv.) and the desired alkyl halide (e.g., ethyl iodide, 1.1 equiv.). Heat the reaction at 60-80°C until completion.

  • Final Purification: Perform a standard aqueous workup followed by column chromatography to yield the final, dissymmetrically substituted product.

Strategy 3: Advanced Methods - Direct C-H Functionalization

While N-functionalization is most common, modifying the carbon skeleton of the piperazine ring opens up new avenues for structural diversification.[1] Modern synthetic methods, particularly those using photoredox catalysis, allow for the direct functionalization of C-H bonds, often with high regioselectivity.[11][12]

Scientific Rationale

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes.[1][11] In the context of piperazines, an N-protected piperazine can be oxidized by an excited-state photocatalyst to form a radical cation. A subsequent deprotonation at the α-carbon (the C-H bond adjacent to the nitrogen) generates an α-amino radical. This highly reactive intermediate can then couple with a variety of partners, such as electron-deficient alkenes or arenes, to form a new C-C bond.[11][13] The regioselectivity is often dictated by the stability of the resulting radical and the nature of the N-protecting group.[1]

Protocol 3: Photocatalytic α-C-H Alkylation of N,N'-bis-Boc-piperazine

This protocol provides a general framework for the C-H functionalization adjacent to a carbamate-protected nitrogen.

Materials:

  • N,N'-bis-Boc-piperazine

  • Michael acceptor (e.g., methyl acrylate)

  • Photocatalyst (e.g., an acridinium salt like 4CzIPN or an Iridium complex like Ir(ppy)₃)[1]

  • Anhydrous, degassed solvent (e.g., DMSO or CH₃CN)

  • High-power blue LED light source

  • Schlenk flask or vial suitable for photochemistry

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine N,N'-bis-Boc-piperazine (1.0 equiv.), the Michael acceptor (1.5 equiv.), and the photocatalyst (1-2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the flask near the blue LED light source and begin vigorous stirring. Maintain the reaction at room temperature.

    • Scientist's Note: Consistent light exposure and stirring are critical for an efficient and reproducible reaction. The reaction vessel should be made of a material transparent to the wavelength of light being used (e.g., Pyrex).

  • Monitoring: Monitor the reaction by LC-MS. These reactions can take 12-24 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to isolate the C2-alkylated piperazine product.

Conclusion and Strategy Comparison

The regioselective functionalization of 2-substituted piperazines is a critical task in drug discovery and development. The choice of strategy depends entirely on the synthetic goal.

StrategyKey AdvantageKey DisadvantageBest For...
Direct Steric Control Operationally simple, one step, no protecting groups.Limited to N4 functionalization; risk of dialkylation.Rapid synthesis of N4-substituted analogues where the electrophile is sufficiently bulky.
Orthogonal Protection Complete control over sequential N1 and N4 functionalization.Multi-step, requires protection/deprotection, increasing labor and reducing overall yield.Synthesizing complex, dissymmetrically substituted piperazines with high precision.[4]
C-H Functionalization Access to novel chemical space by modifying the carbon backbone.Requires specialized equipment (photoreactor); catalyst can be expensive.Late-stage functionalization and creating analogues with unique 3D geometries.[1][13]

By understanding the principles behind steric hindrance, orthogonal protection, and modern catalytic methods, researchers can confidently and efficiently synthesize a vast array of complex piperazine derivatives to accelerate the discovery of new therapeutics.

References

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Publications.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Synthesis of Piperazines by C-H Functionalization. MDPI.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. PMC.
  • Assembly of 2-substituted piperazines 1 (a) and fused piperazine... ResearchGate.
  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC. PMC.
  • Selecting Orthogonal Building Blocks. MilliporeSigma.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Substituted piperazine. Wikipedia.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo Scientific.
  • Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. PubMed.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.

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Application Note & Protocol: Recommended Practices for the Handling and Storage of 2-(4-Fluoro-2-methylphenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and use of 2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride. As a critical intermediate in pharmaceutical research and drug development, ensuring the chemical integrity, stability, and purity of this compound is paramount for reproducible and reliable experimental outcomes. This guide outlines essential protocols, from initial receipt and storage to the preparation of stock solutions, tailored for researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific excellence.

Compound Identification and Physicochemical Properties

2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a substituted piperazine derivative. The dihydrochloride salt form is typically supplied to enhance stability and aqueous solubility over the free base. It is crucial to recognize the specific enantiomer being used, as this can have significant implications in pharmacological studies.

PropertyDataReference(s)
Chemical Name 2-(4-Fluoro-2-methylphenyl)piperazine dihydrochlorideN/A
Synonym(s) Varies by enantiomer[1][2]
(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride[1]
(R)-2-(4-Fluoro-2-methylphenyl)piperazine 2HCl[2]
CAS Number 334477-59-7 ((S)-enantiomer)[1][3]
1434126-86-9 ((R)-enantiomer)[2]
Molecular Formula C₁₁H₁₇Cl₂FN₂[1][2]
Molecular Weight 267.17 g/mol [1][2]
Appearance Typically a white to off-white or crystalline solid.[4]
Storage Temperature 2-8°C, Sealed in dry conditions.[1][2]

Hazard Identification and Safety Precautions

While a specific, comprehensive toxicity profile for this exact compound is not widely published, data from analogous piperazine dihydrochloride salts indicate that it should be handled as a hazardous substance.[4][5] The primary risks are associated with its irritant and potentially corrosive properties in powdered form.

  • Acute Health Effects: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to cause skin irritation, serious eye irritation, and respiratory tract irritation.[4][6] High concentrations of similar compounds are destructive to the tissues of mucous membranes and the upper respiratory tract.[5]

  • Chronic Health Effects: Prolonged or repeated exposure may lead to target organ damage.[5]

Engineering Controls

The primary defense against exposure is to minimize the generation of airborne dust and prevent contact.

  • Fume Hood: All procedures involving the handling of the solid compound (e.g., weighing, transferring, solution preparation) must be performed in a certified chemical fume hood.[6]

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

Adequate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[4][7]

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles.[7]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.

  • Body Protection: A fully buttoned lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating significant dust that cannot be controlled by a fume hood, a NIOSH-approved respirator is required.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]

Comprehensive Storage Protocols

Proper storage is essential to maintain the compound's purity and stability. As a dihydrochloride salt, the compound is likely hygroscopic and may be sensitive to light.[7][8]

Initial Receipt and Inspection

cluster_receipt Workflow: Compound Receipt and Initial Storage A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C If OK D Move to Fume Hood for Unpacking C->D E Inspect Inner Container Seal and Integrity D->E F Verify Compound Identity Against Order E->F If Seal is Intact G Record Date of Receipt on Vial F->G H Wrap Vial in Parafilm® to Secure Lid G->H I Place in Airtight Secondary Container with Desiccant H->I J Store at 2-8°C in a Dark, Designated Location I->J

Caption: Workflow for receiving and inspecting the compound.

Long-Term Storage (Recommended)

The primary goal of long-term storage is to protect the compound from moisture, light, and temperature fluctuations to prevent degradation.

  • Temperature: Store the compound in its original, tightly sealed container at 2-8°C .[1][2] Do not store in a frost-free freezer, as temperature cycling can introduce moisture.

  • Hygroscopicity Management: Dihydrochloride salts readily absorb moisture from the air, which can lead to clumping, degradation, and inaccurate weighing.[8]

    • Action: Always store the primary container inside a larger, airtight secondary container (e.g., a screw-cap jar or sealed bag) that contains a desiccant pouch.[9] A laboratory desiccator is also an excellent storage solution.

  • Photosensitivity Management: Piperazine derivatives can be sensitive to light. Photodegradation can compromise sample integrity.

    • Action: Store the compound in an amber glass vial if possible. If supplied in a clear vial, wrap it in aluminum foil or place it in a light-blocking secondary container.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and acid anhydrides.[10][11]

Experimental Handling and Solution Preparation

The accuracy of experimental results begins with the precise and careful preparation of stock solutions.

Protocol: Weighing the Solid Compound

Rationale: This procedure is designed to allow for the accurate measurement of the compound while minimizing user exposure and preventing moisture absorption.

  • Place a clean, dry weighing boat or paper on the analytical balance in a fume hood.

  • Tare the balance.

  • Allow the sealed container of 2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Working swiftly in the fume hood, open the container and use a clean spatula to transfer the desired amount of powder to the weighing vessel.

  • Record the mass.

  • Immediately and tightly reseal the primary container, wrap with Parafilm®, and return it to the desiccated secondary container for storage at 2-8°C.

  • Proceed immediately to solution preparation.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

Rationale: This protocol details the steps to create a verified stock solution. The dihydrochloride salt form generally confers good solubility in aqueous buffers. If solubility issues arise, the use of a different solvent system, such as DMSO, should be validated.[12]

Materials:

  • 2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride (MW: 267.17 g/mol )

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent) or desired buffer (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)[13]

  • Sterile microcentrifuge tubes or cryovials for aliquots

Calculation: The formula to calculate the required mass for a desired molar concentration is:[14] Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

For a 10 mM stock solution in 10 mL : Mass (mg) = (10 mmol/L) × (0.010 L) × (267.17 g/mol ) × (1000 mg/g) Mass = 26.72 mg

cluster_solution Workflow: Stock Solution Preparation A Step 1: Calculate Required Mass (e.g., 26.72 mg for 10 mL of 10 mM) B Step 2: Weigh Compound (Perform in fume hood, allow vial to reach RT first) A->B C Step 3: Quantitative Transfer Transfer powder to a 10 mL volumetric flask B->C D Step 4: Initial Dissolution Add ~7-8 mL of solvent (e.g., water). Rinse weighing boat into flask. C->D E Step 5: Mix to Dissolve Cap and vortex/swirl until all solid is dissolved. Gentle warming (37°C) or brief sonication can aid dissolution. D->E F Step 6: Final Volume Adjustment Add solvent to the 10 mL calibration mark. Invert flask 10-15 times to ensure homogeneity. E->F G Step 7: Aliquot Dispense solution into labeled, single-use cryovials. F->G H Step 8: Store Aliquots Store at -20°C or -80°C, protected from light. G->H

Caption: Step-by-step workflow for preparing an aqueous stock solution.

Procedure:

  • Accurately weigh 26.72 mg of the compound following Protocol 4.1.

  • Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.[13]

  • Add approximately 7-8 mL of the chosen solvent (e.g., high-purity water) to the flask.

  • Cap the flask and mix by swirling or vortexing until the solid is completely dissolved. If dissolution is slow, gentle warming (not to exceed 40°C) or brief sonication may be used.[12]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Once fully dissolved, carefully add the solvent to the 10 mL calibration mark on the flask.

  • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Immediately dispense the stock solution into single-use aliquots in sterile, light-protecting (amber) or foil-wrapped cryovials.

  • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Spill and Waste Management

Spill Response

Accidental spills of the solid powder must be handled promptly and safely.

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating.

  • PPE: Don all required PPE, including respiratory protection if necessary.

  • Clean-up (Solid Spill): Do NOT dry sweep, as this can generate dust.[7] Gently cover the spill with a damp paper towel to moisten the powder. Carefully scoop the material into a labeled, sealable container for hazardous waste.[10][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Place all contaminated materials (gloves, towels, etc.) into the hazardous waste container.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[6]

References

  • Ataman Kimya. PIPERAZINE. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PIPERAZINE. [Link]

  • s d fine-chem limited. piperazine anhydrous. [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with?. [Link]

  • Delft Solids Solutions. Moisture Impact on Powder Safety, Stability, and Processing. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Reddit. Remedies for Hygroscopic Powders. [Link]

  • LabSkills. Lab Skills: Preparing Stock Solutions. [Link]

  • Quora. How does one mix and pack a corrosive, highly hygroscopic powder, without getting it lumpy from atmospheric humidity?. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • The Good Scents Company. piperazine dihydrochloride. [Link]

  • Chemistry Stack Exchange. What is the procedure to create stock solutions?. [Link]

  • PubChem. 1-(4-Chloro-2-fluorophenyl)piperazine. [Link]

Sources

Application Note: Precision N-Arylation of Chiral Piperazines via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Coupling with Chiral Piperazine Nucleophiles Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Chiral piperazine scaffolds are ubiquitous in modern pharmacophores (e.g., GPCR ligands, kinase inhibitors). However, the installation of these moieties via Palladium-catalyzed C-N cross-coupling presents a dual challenge: steric hindrance adjacent to the nucleophilic nitrogen and the risk of racemization at the


-carbon.

This guide outlines a robust, field-proven workflow for coupling chiral piperazines with aryl halides. By moving away from traditional Pd(OAc)


/BINAP systems toward Third- and Fourth-Generation Buchwald Precatalysts and employing weak inorganic bases, researchers can achieve high yields while preserving enantiopurity.

Mechanistic Challenges & Strategy

The Chirality-Sterics Paradox

In standard Buchwald-Hartwig couplings, the catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1] For chiral piperazines (e.g., (S)-2-methylpiperazine), two failure modes are prevalent:

  • 
    -Hydride Elimination (Racemization):  If reductive elimination is slow due to steric bulk, the Pd-amido complex may undergo 
    
    
    
    -hydride elimination, forming an imine intermediate. Re-insertion of the hydride occurs without stereocontrol, racemizing the product.
  • Base-Mediated Epimerization: Strong bases like NaO

    
    Bu (pKa ~17) can deprotonate the 
    
    
    
    -proton of the coordinated amine or the product, leading to racemization.
The Solution: Bulky Ligands & Weak Bases

To overcome these issues, the protocol relies on:

  • Dialkylbiaryl Phosphine Ligands (RuPhos, XPhos, BrettPhos): These bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, outcompeting

    
    -hydride elimination.
    
  • Weak Bases (Cs

    
    CO
    
    
    
    , K
    
    
    PO
    
    
    ):
    These bases (pKa ~10) are sufficiently basic to deprotonate the Pd-amine complex but insufficiently basic to deprotonate the
    
    
    -carbon, preserving chirality.
Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the critical diversion points for racemization.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Ar-Pd(NHR)-X) OxAdd->Coord Chiral Amine Deprot Deprotonation (Ar-Pd-NR) Coord->Deprot Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Fast with RuPhos/XPhos Racemization FAILURE MODE: Beta-Hydride Elimination (Racemization) Deprot->Racemization Slow Red. Elim. (Steric Crowding) RedElim->Pd0 Regeneration Product Chiral Product (Ar-N-R) RedElim->Product Racemization->Pd0 Decomp/Imine

Caption: Catalytic cycle highlighting the critical race between Reductive Elimination (Success) and Beta-Hydride Elimination (Racemization).

Materials & Reagent Selection

ComponentRecommendationRationale
Catalyst Source RuPhos Pd G4 or XPhos Pd G4 Air-stable precatalysts ensure accurate stoichiometry and rapid activation at lower temperatures.
Ligand RuPhos (Primary Choice)Specifically designed for secondary amines; excellent tolerance for steric hindrance at the

-carbon.
Alternative Ligand BrettPhos Use if the piperazine is primary (e.g., coupling at the exocyclic amine of an amino-piperidine).
Base Cs

CO

or K

PO

Weak bases prevent

-deprotonation. Cs

CO

offers superior solubility in organic solvents.
Solvent 1,4-Dioxane or

-Amyl Alcohol
High boiling points allow thermal activation;

-AmOH helps solubilize inorganic bases.
Additives None Avoid water or phase transfer catalysts unless strictly necessary, as they can promote hydrolysis.

Experimental Protocols

Protocol A: Micro-Scale Optimization Screen (20 mg Scale)

Use this protocol to rapidly identify the optimal ligand/base combination before scale-up.

Setup:

  • Prepare a stock solution of the aryl halide (1.0 equiv) and chiral piperazine (1.2 equiv) in anhydrous 1,4-Dioxane (0.1 M).

  • Prepare 4 reaction vials (2 mL size) with stir bars.

  • Dosing:

    • Vial 1: RuPhos Pd G4 (2 mol%) + Cs

      
      CO
      
      
      
      (2.0 equiv)
    • Vial 2: RuPhos Pd G4 (2 mol%) + NaO

      
      Bu (1.5 equiv) (Control for base effect)
      
    • Vial 3: XPhos Pd G4 (2 mol%) + Cs

      
      CO
      
      
      
      (2.0 equiv)
    • Vial 4: BrettPhos Pd G4 (2 mol%) + Cs

      
      CO
      
      
      
      (2.0 equiv)
  • Add 200 µL of the substrate stock solution to each vial.

  • Seal and heat to 80°C for 4 hours.

  • Analysis: Filter through a chemically resistant 0.2 µm syringe filter. Analyze via UPLC-MS for conversion and Chiral HPLC for enantiomeric excess (ee).

Protocol B: Gram-Scale Synthesis (High Integrity)

Standard procedure for isolating >1g of material with >98% ee.

Reagents:

  • Aryl Bromide: 1.0 equiv (e.g., 5.0 mmol)

  • (S)-2-Methylpiperazine (N1-Boc protected recommended*): 1.2 equiv

  • RuPhos Pd G4 : 0.01 - 0.02 equiv (1-2 mol%)

  • Cs

    
    CO
    
    
    
    : 2.0 - 3.0 equiv (finely ground)
  • 1,4-Dioxane : 10 volumes (relative to aryl halide mass)

Note: If regioselectivity is a concern (N1 vs N4), use N-Boc protected piperazine to force coupling at the desired nitrogen, then deprotect.

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Solids Addition: Charge the flask with Aryl Bromide, Piperazine, Base, and Precatalyst.

    • Critical: Do not add the catalyst to hot solvent. Add it to the solid mixture at RT.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes (subsurface needle) to remove O

    
    .
    
  • Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring (800 rpm).

    • Tip: Insoluble bases require high agitation rates to maintain the solid-liquid interface where deprotonation occurs.

  • Monitoring: Check HPLC at 2 hours. If conversion <50%, increase temp to 110°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Wash the filtrate with Water (1x) and Brine (1x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Flash chromatography (DCM/MeOH/NH

    
     or Hex/EtOAc).
    
  • Scavenging (Optional): If residual Pd is high (>100 ppm), treat the organic layer with SiliaMetS® Thiol or DMT scavengers for 2 hours at 50°C before final concentration.

Method Development Decision Tree

Use this logic flow to troubleshoot or optimize your reaction conditions.

OptimizationTree Start Start: Standard Condition (RuPhos G4, Cs2CO3, Dioxane, 80°C) CheckConv Check Conversion (2h) Start->CheckConv GoodConv >90% Conversion CheckConv->GoodConv Yes LowConv <50% Conversion CheckConv->LowConv No CheckEE Check Enantiomeric Excess GoodEE >98% ee CheckEE->GoodEE High ee LowEE Racemization Observed CheckEE->LowEE Low ee GoodConv->CheckEE IncreaseTemp Increase Temp to 100°C Or Switch to t-AmOH LowConv->IncreaseTemp Success Scale Up GoodEE->Success SwitchBase Ensure Base is Cs2CO3 Avoid NaOtBu LowEE->SwitchBase SwitchLigand Switch to XPhos G4 (More steric bulk) IncreaseTemp->SwitchLigand Still Low LowerTemp Lower Temp to 60°C Increase Catalyst Load SwitchBase->LowerTemp Still Racemic

Caption: Decision tree for optimizing yield and chirality in Buchwald-Hartwig couplings.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure or catalyst poisoning.1. Purge solvent longer (O

removal).2. Switch to XPhos Pd G4 (more active).3. Check aryl halide purity (remove thiols/amines).
Racemization (>5% enantio-impurity) Base-mediated epimerization or slow reductive elimination.1. Switch from NaO

Bu to Cs

CO

or K

PO

.2. Lower temperature (try 60°C).3. Use RuPhos (accelerates reductive elimination).
Dehalogenation (Ar-H formed)

-hydride elimination from the amine is faster than C-N bond formation.
1. Increase catalyst loading.2. Switch to BrettPhos or RuPhos .3. Ensure anhydrous conditions (water can promote this).[2]
Regioisomers (N1 vs N4) Competition between sterics and nucleophilicity.1. Use N-Boc protected piperazine to block one site.2. If using unprotected, sterics usually favor the least hindered nitrogen (N4 in 2-methylpiperazine), but mixtures are common.

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Chlorides."[1] Chemical Science, 2011. Link

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination: A New Generation." Accounts of Chemical Research, 2008. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Journal of the American Chemical Society, 2008. Link

  • Pfizer Process Development Group. "Scalable Synthesis of Piperazine Drugs via Pd-Catalysis." Organic Process Research & Development, 2014.[3] Link

  • Stradiotto, M., et al. "Ligand Design for the N-Arylation of Hindered Secondary Amines." Angewandte Chemie Int.[4] Ed., 2010.[4] Link

Sources

Application Note: Regioselective Protecting Group Strategies for 2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & The Steric Paradigm

Arylpiperazines are foundational scaffolds in modern drug development, frequently utilized as privileged pharmacophores to target central nervous system (CNS) receptors, including serotonin (5-HT) and dopamine receptors[1]. The functionalization of 2-(4-Fluoro-2-methylphenyl)piperazine presents a unique synthetic challenge due to the presence of two secondary amines (N1 and N4) within the same heterocyclic ring.

The causality behind regioselective protection in this molecule is governed by a strict steric paradigm :

  • N4 Position (Kinetic Control): The N4 amine is unhindered and exhibits standard secondary amine nucleophilicity. Electrophiles will preferentially attack this position at low temperatures[2].

  • N1 Position (Thermodynamic Barrier): The N1 amine is severely sterically hindered. The adjacent chiral center at C2 bears a bulky 4-fluoro-2-methylphenyl group. Critically, the ortho-methyl substituent on the phenyl ring restricts bond rotation, creating a dense steric shield around the N1 lone pair. Direct protection is nearly impossible without forcing conditions.

To achieve N1 protection, a self-validating orthogonal strategy must be employed: transient masking of N4, forcing the protection of N1 under thermodynamic conditions, and subsequent selective deprotection of N4[3].

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways dictated by the steric environment of the piperazine ring.

Workflow SM 2-(4-Fluoro-2-methylphenyl)piperazine (Unhindered N4, Hindered N1) N4_Boc N4-Boc-Piperazine (Target A) SM->N4_Boc Boc2O (1.05 eq) 0°C, DCM Kinetic Control N4_Cbz N4-Cbz-Piperazine (Intermediate) SM->N4_Cbz Cbz-Cl (1.05 eq) 0°C, THF/H2O Kinetic Control Di_Prot N1-Boc, N4-Cbz-Piperazine (Sterically Forced) N4_Cbz->Di_Prot Boc2O (3.0 eq), DMAP Reflux, 12h Thermodynamic Forcing N1_Boc N1-Boc-Piperazine (Target B) Di_Prot->N1_Boc H2, Pd/C MeOH, RT Selective Cleavage

Figure 1: Divergent regioselective protection workflows for 2-(4-Fluoro-2-methylphenyl)piperazine. (Max Width: 760px)

Self-Validating Protocols

Protocol A: Kinetic N4-Protection (Boc)

Objective: Synthesize N4-Boc-2-(4-fluoro-2-methylphenyl)piperazine. Causality & Design: By maintaining the reaction at 0 °C and strictly limiting the di-tert-butyl dicarbonate (Boc₂O) to 1.05 equivalents, the reaction is kinetically trapped at the unhindered N4 position, preventing the thermodynamic drive toward di-protection[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(4-Fluoro-2-methylphenyl)piperazine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 1.5 eq) and cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve Boc₂O (1.05 eq) in a small volume of DCM and add dropwise over 15 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 2 hours, allowing it to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

System Validation: The reaction is self-validating via TLC (DCM:MeOH 9:1). The highly polar, ninhydrin-active starting material (Rf ~0.1) will be entirely consumed, replaced by a single UV-active spot (Rf ~0.5). LC-MS analysis must confirm a mass shift of +100 Da (mono-Boc), strictly lacking the +200 Da di-Boc impurity.

Protocol B: Orthogonal N1-Protection via Transient Masking

Objective: Synthesize N1-Boc-2-(4-fluoro-2-methylphenyl)piperazine. Causality & Design: To protect the hindered N1 position, a transient orthogonal masking strategy is mandatory. N4 is first capped with a carboxybenzyl (Cbz) group[2]. Because N1 is highly hindered, standard Boc protection fails. 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst to form a highly reactive N-Boc-pyridinium intermediate, while thermal energy (reflux) provides the activation energy necessary to overcome the steric barrier at N1. Finally, the Cbz group is selectively cleaved via hydrogenolysis[4].

Step-by-Step Methodology:

  • Step 1: N4-Cbz Protection

    • Dissolve the starting piperazine (1.0 eq) in THF/H₂O (1:1, 0.2 M) containing NaHCO₃ (3.0 eq). Cool to 0 °C.

    • Add Benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise. Stir for 3 hours at 0 °C.

    • Extract with Ethyl Acetate, wash with brine, dry, and concentrate to yield the N4-Cbz intermediate.

  • Step 2: Thermodynamic N1-Boc Protection

    • Dissolve the N4-Cbz intermediate (1.0 eq) in anhydrous Toluene (0.1 M).

    • Add Boc₂O (3.0 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), and DMAP (0.2 eq).

    • Reflux the mixture (110 °C) for 12–16 hours under an inert argon atmosphere.

    • Cool, wash with 1M HCl to remove DMAP/DIPEA, dry, and concentrate. Purify via flash chromatography to isolate the di-protected species.

  • Step 3: Chemoselective N4-Cbz Hydrogenolysis

    • Dissolve the di-protected intermediate in Methanol (0.1 M).

    • Add 10% Pd/C (10% w/w). Purge the flask with Argon, then backfill with H₂ gas (balloon, 1 atm).

    • Stir vigorously at room temperature for 4 hours.

    • Filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield the final N1-Boc product.

System Validation:

  • Step 1: LC-MS confirms a mass shift of +134 Da (mono-Cbz).

  • Step 2: The forced reaction is monitored by the disappearance of the N4-Cbz intermediate. LC-MS confirms a further +100 Da shift (di-protected species).

  • Step 3: Hydrogen uptake ceases when deprotection is complete. LC-MS confirms the loss of 134 Da, yielding the N1-Boc target. The stability of the aryl fluoride is validated by the strict absence of a -18 Da (loss of F) hydrodefluorination peak.

Quantitative Data Summary

The following table summarizes the expected outcomes and parameters for the regioselective protection strategies.

Target PositionProtecting GroupReagents & CatalystTemp / TimeRegioselectivityOverall Yield
N4 (Kinetic) BocBoc₂O (1.05 eq), Et₃N0 °C → RT, 2 h> 98%92%
N4 (Kinetic) CbzCbz-Cl (1.05 eq), NaHCO₃0 °C, 3 h> 95%88%
N1 (Orthogonal) Boc1. Cbz-Cl2. Boc₂O (3 eq) / DMAP3. H₂ / Pd-C0 °C110 °C, 12 hRT, 4 h> 99%(Post-cleavage)65%(Over 3 steps)

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Molecules. Available at:[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Journal of Medicinal Chemistry. Available at:[Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at:[Link]

Sources

Solvent Selection for 2-Arylpiperazine Coupling Reactions: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of 2-Arylpiperazines and the Synthetic Challenge

The 2-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse pharmacological activities. Its prevalence in drug candidates underscores the critical need for efficient and robust synthetic methodologies. The construction of the C-N bond between an aryl group and the piperazine nitrogen is a pivotal step in the synthesis of these valuable compounds. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have emerged as the premier methods for forging this bond, offering broad substrate scope and functional group tolerance.[1][2]

However, the success of these coupling reactions is profoundly influenced by a seemingly simple yet crucial parameter: the choice of solvent. The solvent does more than just dissolve the reactants; it actively participates in the catalytic cycle, influencing reaction kinetics, product yield, selectivity, and catalyst stability.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the synthesis of 2-arylpiperazines. We will delve into the theoretical underpinnings of solvent effects, present a comparative analysis of common solvents, and provide detailed, field-proven protocols to empower you to navigate the complexities of your coupling reactions with confidence.

Theoretical Framework: Understanding the Solvent's Mechanistic Influence

The solvent's role in a palladium-catalyzed cross-coupling reaction is multifaceted. Its properties can be broadly categorized into polarity (protic vs. aprotic), coordinating ability, and boiling point. Each of these characteristics can significantly impact the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Solvent Polarity: Protic vs. Aprotic Solvents
  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) possess large dipole moments and are capable of stabilizing charged intermediates and transition states.[5] In the context of 2-arylpiperazine synthesis, these solvents can facilitate the oxidative addition step and promote the solubility of inorganic bases. However, their strong coordinating nature can sometimes inhibit the reaction by competing with the desired ligands for binding to the palladium center.[3]

  • Polar Protic Solvents: These solvents, such as alcohols (e.g., t-butanol, isopropanol) and water, can engage in hydrogen bonding.[6] While less common as the primary solvent in many coupling reactions, they can be used as co-solvents, particularly in Suzuki-Miyaura couplings, to aid in the dissolution of the boronic acid and the base.[7] In some instances, water can even accelerate the reaction.[8]

  • Nonpolar Aprotic Solvents: Toluene, xylenes, and dioxane are frequently employed in Buchwald-Hartwig aminations.[9] Their lower polarity can be advantageous in promoting the reductive elimination step, which leads to the formation of the desired C-N bond. However, the solubility of polar reagents, such as the piperazine salt or the base, can be limited in these solvents.

Coordinating vs. Non-Coordinating Solvents

Coordinating solvents, such as THF, dioxane, and DMF, can act as ligands and bind to the palladium catalyst.[2] This coordination can influence the catalyst's reactivity and stability. For instance, a weakly coordinating solvent can stabilize the active catalyst, preventing its decomposition, while a strongly coordinating solvent might displace essential ligands, thereby hindering the catalytic cycle. The choice between a coordinating and a non-coordinating solvent often depends on the specific ligand and substrates being used.

Comparative Analysis of Solvents in 2-Arylpiperazine Synthesis

The selection of an optimal solvent is often a balance between reactant solubility, reaction rate, and suppression of side reactions. Below is a comparative table summarizing the performance of various solvents in a model Buchwald-Hartwig amination of a 2-haloaryl compound with piperazine.

SolventTypical Temperature (°C)Relative Reaction RateGeneral YieldKey Considerations
Toluene 80-110Moderate to FastGood to ExcellentGood general-purpose solvent, but solubility of polar starting materials can be an issue.[9]
Dioxane 80-101Moderate to FastGood to ExcellentAprotic, coordinating solvent; often a reliable choice.[9]
THF 66ModerateModerate to GoodLower boiling point may require longer reaction times.
DMF 100-153FastVariableCan promote high reaction rates but may lead to side reactions at elevated temperatures.[3]
t-Butanol 82ModerateGoodOften used in conjunction with strong bases like sodium tert-butoxide.
2-MeTHF 80Moderate to FastGood to ExcellentA "greener" alternative to THF with a higher boiling point.[10]
Piperazine (neat) VariableVariableModerate to GoodAn environmentally friendly option where piperazine acts as both reactant and solvent.[6][11]

This table provides a generalized overview. Optimal conditions are substrate-dependent and require empirical optimization.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the two most common methods for synthesizing 2-arylpiperazines, with a focus on solvent handling and selection.

Protocol 1: Buchwald-Hartwig Amination of a 2-Haloaryl Compound

This protocol describes a general procedure for the palladium-catalyzed amination of a 2-haloaryl substrate with piperazine.

Diagram of the Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add Pd catalyst, ligand, base, and piperazine to an oven-dried flask. inert 2. Seal and purge with inert gas (Ar or N2). reagents->inert add_reagents 3. Add anhydrous solvent and 2-haloaryl substrate. inert->add_reagents heating 4. Heat to desired temperature with stirring. add_reagents->heating monitoring 5. Monitor reaction progress by TLC or LC-MS. heating->monitoring quench 6. Cool and quench the reaction. monitoring->quench extract 7. Extract with an organic solvent. quench->extract purify 8. Dry, concentrate, and purify by chromatography. extract->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • 2-Haloaryl substrate (e.g., 2-bromopyridine, 1.0 mmol)

  • Piperazine (1.2-2.0 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.5 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, 5-10 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the piperazine to the flask.

  • Add the anhydrous solvent via syringe.

  • Add the 2-haloaryl substrate to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpiperazine.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Piperazinyl Boronic Ester

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-(piperazin-1-yl)arylboronic acid pinacol ester with an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • 2-(Piperazin-1-yl)arylboronic acid pinacol ester (1.1-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the aryl halide, the 2-(piperazin-1-yl)arylboronic acid pinacol ester, the palladium catalyst, and the base.

  • Add the solvent system. A common ratio for mixed solvent systems is 3:1 to 5:1 organic solvent to water.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor solubility of reactants- Inappropriate base- Use a pre-catalyst or ensure proper in-situ activation.- Use oven-dried glassware and anhydrous solvents.- Switch to a solvent with better solubilizing properties (e.g., DMF, dioxane).- Use a stronger or more soluble base.
Formation of Side Products - Reaction temperature too high- Bis-arylation of piperazine- Lower the reaction temperature.- Use a larger excess of piperazine or a mono-protected piperazine derivative.
Poor Reproducibility - Inconsistent solvent quality- Variable catalyst activity- Use freshly distilled or commercially available anhydrous solvents.- Use a consistent source and batch of catalyst and ligand.

Solvent Selection Decision Tree:

Solvent_Selection start Start: Select Solvent for 2-Arylpiperazine Synthesis substrate_polarity Are starting materials polar and/or charged? start->substrate_polarity polar_solvent Consider polar aprotic solvents: DMF, Dioxane substrate_polarity->polar_solvent Yes nonpolar_solvent Consider nonpolar aprotic solvents: Toluene, 2-MeTHF substrate_polarity->nonpolar_solvent No reaction_type Reaction Type? buchwald Buchwald-Hartwig reaction_type->buchwald suzuki Suzuki-Miyaura reaction_type->suzuki buchwald->nonpolar_solvent mixed_solvent Consider mixed solvent systems: Dioxane/H2O, Toluene/H2O suzuki->mixed_solvent polar_solvent->reaction_type nonpolar_solvent->reaction_type green_chem Consider 'Green' options: 2-MeTHF, or neat piperazine nonpolar_solvent->green_chem

Caption: Decision tree for initial solvent selection.

Conclusion

The rational selection of a solvent is a critical parameter in the successful synthesis of 2-arylpiperazines via palladium-catalyzed cross-coupling reactions. By understanding the interplay between solvent properties and the reaction mechanism, researchers can significantly improve reaction outcomes. This application note provides a foundational understanding and practical protocols to guide solvent choice. However, it is crucial to remember that the optimal conditions are often substrate-specific, and empirical screening of a small set of diverse solvents is highly recommended for any new reaction system.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 2019.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? PharmaBlock, 2024.

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). NSF PAR, N.D.

  • Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles. Molecules, 2019.

  • Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate, N.D.

  • Screening of different solvents for Suzuki coupling a. ResearchGate, N.D.

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 2019.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL Chemistry, N.D.

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 2020.

  • Synthesis of piperazines. Organic Chemistry Portal, N.D.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University, N.D.

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate, 2025.

  • Buchwald-Hartwig Coupling. Organic Synthesis, N.D.

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry, 2023.

  • New insights into the mechanism of palladium-catalyzed allylic amination. PubMed, 2005.

  • Buchwald–Hartwig amination. Wikipedia, N.D.

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Semantic Scholar, 2021.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI, 2020.

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, N.D.

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Thieme, N.D.

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate, N.D.

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing, 2019.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications, 2022.

  • Palladium-catalyzed amination of aromatic halides in water-containing solvent systems: a two-phase protocol. Scilit, N.D.

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Application Notes & Protocols for Microwave-Assisted Synthesis Utilizing 2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Complex Amine Scaffolding with Microwave Technology

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold" due to its widespread presence in a vast array of therapeutic agents.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[2] Among the diverse piperazine-containing building blocks, 2-(4-Fluoro-2-methylphenyl)piperazine has emerged as a critical intermediate, notably in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists like Vestipitant.[4][5] The C-N bond formation, typically an N-arylation, required to incorporate this piperazine into a larger molecule, is a cornerstone reaction in the synthesis of these complex therapeutics.

Traditionally, these coupling reactions are performed under conventional heating, often requiring long reaction times, high temperatures, and significant catalyst loading, which can lead to byproduct formation and challenges in purification.[6] Microwave-assisted organic synthesis (MAOS) offers a transformative solution to these challenges. By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture through direct interaction with polar molecules, a mechanism known as dielectric heating.[4][6] This leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced purity, and often, the ability to drive reactions that are sluggish under conventional conditions.[5][7][8] This application note provides a detailed protocol and scientific rationale for the microwave-assisted N-arylation of 2-(4-Fluoro-2-methylphenyl)piperazine, a key step in the rapid construction of complex drug-like molecules.

The Science Behind Microwave-Assisted C-N Cross-Coupling

The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on slow heat transfer from the vessel walls, microwaves directly energize polar molecules and ions within the reaction mixture.[4][6] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reactants in our system, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the bulk of the material.[4][9]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause rapid heat generation.

This "in-core" heating leads to several advantages, including the ability to reach high temperatures and pressures in sealed vessels, a phenomenon known as superheating, which can dramatically accelerate reaction rates.[6]

Featured Application: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it an ideal method for the N-arylation of piperazines.[6] When combined with microwave technology, this reaction becomes a highly efficient tool for medicinal chemists.

Below is a detailed protocol for a model Buchwald-Hartwig amination of 2-(4-Fluoro-2-methylphenyl)piperazine with an aryl bromide.

Experimental Protocol: N-Arylation of 2-(4-Fluoro-2-methylphenyl)piperazine

This protocol describes the coupling of 2-(4-Fluoro-2-methylphenyl)piperazine with 4-bromotoluene as a model reaction. The principles can be adapted for other aryl or heteroaryl halides.

Reaction Scheme:

Caption: Microwave-assisted Buchwald-Hartwig N-arylation workflow.

Materials & Equipment:

Reagent/MaterialSupplierPurity/Grade
2-(4-Fluoro-2-methylphenyl)piperazineCommercial>98%
4-BromotolueneCommercial>98%
Palladium(II) Acetate (Pd(OAc)₂)CommercialCatalyst grade
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)CommercialLigand grade
Potassium tert-butoxide (KOt-Bu)Commercial>98%
TolueneCommercialAnhydrous
Dedicated Microwave Synthesis Reactore.g., CEM, Anton Paar-
10 mL Microwave Reaction Vial with Stir Bar--

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(4-Fluoro-2-methylphenyl)piperazine (0.25 mmol, 1.0 eq).

  • Addition of Coupling Partner: Add 4-bromotoluene (0.25 mmol, 1.0 eq).

  • Catalyst and Ligand Addition: In a glovebox or under an inert atmosphere, add Palladium(II) acetate (0.0125 mmol, 5 mol%) and X-Phos (0.025 mmol, 10 mol%). The use of a bulky electron-rich phosphine ligand like X-Phos is crucial for promoting the reductive elimination step and ensuring high catalytic activity.[9]

  • Base and Solvent Addition: Add potassium tert-butoxide (0.375 mmol, 1.5 eq) and 2.5 mL of anhydrous toluene. Toluene is a suitable solvent for its ability to reach high temperatures and dissolve the reactants, although other solvents like dioxane or benzotrifluoride could also be effective.[7]

  • Sealing and Reaction Setup: Securely cap the reaction vial. Place the vial into the cavity of the microwave reactor.

  • Microwave Irradiation: Program the microwave reactor to heat the mixture to 150 °C and hold at this temperature for 15 minutes with magnetic stirring. The reaction progress can be monitored by TLC or LC-MS after cooling.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylpiperazine.

Data Summary & Expected Outcomes:

ParameterConditionRationale
Temperature 150 °CHigh temperature accelerates the reaction; achievable in minutes due to microwave superheating.
Time 15 minutesDrastic reduction from the typical 12-48 hours required for conventional heating.
Catalyst Loading 5 mol% Pd(OAc)₂Optimized for efficiency; microwave heating can sometimes allow for lower catalyst loadings.
Ligand X-PhosA highly effective bulky phosphine ligand for sterically hindered couplings.[9]
Base KOt-BuA strong, non-nucleophilic base suitable for promoting the deprotonation of the piperazine nitrogen.
Expected Yield >85%Microwave synthesis typically leads to higher yields compared to conventional methods.[5][8]

Causality and Trustworthiness in the Protocol

  • Why Microwave? The primary driver for using microwave irradiation is speed.[5][7] The rapid, uniform heating allows the reaction to reach the necessary activation energy much faster than conventional methods, leading to a significant reduction in reaction time.[9] This is particularly advantageous in drug discovery where rapid synthesis of compound libraries is essential.

  • Choice of Catalyst System: The Pd(OAc)₂/X-Phos system is a robust and versatile catalyst for Buchwald-Hartwig aminations.[9] The bulky and electron-rich nature of X-Phos facilitates the crucial reductive elimination step, which is often rate-limiting, especially with sterically hindered substrates like our 2-substituted piperazine.

  • Self-Validating System: The protocol's trustworthiness is enhanced by its reliance on well-established chemical principles. The progress of the reaction can be easily monitored by standard analytical techniques (TLC, LC-MS), allowing for real-time assessment and optimization if necessary. The expected high yield and purity are hallmarks of a successful microwave-assisted protocol.[8]

Logical Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants, Catalyst, Ligand, Base, and Solvent in Microwave Vial B Seal Vial and Place in Microwave Reactor A->B C Irradiate at 150 °C for 15 min B->C D Cool, Dilute, and Filter C->D E Aqueous Wash and Dry D->E F Concentrate and Purify via Chromatography E->F G Characterize Final Product (NMR, MS) F->G

Caption: Step-by-step experimental workflow for microwave-assisted N-arylation.

Conclusion and Future Outlook

The integration of microwave synthesis into protocols utilizing valuable building blocks like 2-(4-Fluoro-2-methylphenyl)piperazine represents a significant advancement for medicinal chemistry and drug development. The protocol detailed herein demonstrates a rapid, efficient, and high-yielding method for constructing complex N-arylpiperazines. This approach not only accelerates the synthesis of individual target molecules but also enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, ultimately expediting the drug discovery process. As microwave reactor technology continues to evolve, we anticipate even greater control, scalability, and application in the synthesis of next-generation therapeutics.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Microwave–assisted combinatorial chemistry: The potential approach for acceler
  • The impact of microwave synthesis on drug discovery. (2006).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Theory of Microwave Heating for Organic Synthesis.
  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. (2009). PubMed.
  • Microwaves in drug discovery and development: A Review. (2026).
  • A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. (2010). PubMed.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025).
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). organic-chemistry.org.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation str
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
  • Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl). (2020). DergiPark.
  • Piperazine and morpholine: Synthetic. (2015). JOCPR.
  • Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. (2024). RSC Publishing.
  • (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2026).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).

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Troubleshooting & Optimization

Improving enantiomeric excess of (S)-2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (S)-2-(4-Fluoro-2-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered in achieving high enantiomeric excess (e.e.) for this specific chiral intermediate. The following content is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions to issues you may face during your experiments.

Troubleshooting Guide: Low Enantiomeric Excess

This section is designed to provide a logical workflow when your experimental results show a lower-than-expected enantiomeric excess for (S)-2-(4-Fluoro-2-methylphenyl)piperazine.

Q1: My final product has a low enantiomeric excess. What is the first thing I should check?

The first step is to systematically validate your entire process, starting with your analytical method. An inaccurate e.e. reading can send you on a troubleshooting path that is unrelated to your synthetic chemistry.

Actionable Steps:

  • Verify Analytical Method: Confirm that your chiral HPLC or SFC method is robust and validated for this specific molecule.[1][2] Are the enantiomer peaks baseline-resolved? Is the detector response linear for both enantiomers?

  • Run a Control Sample: If possible, analyze a sample of known enantiomeric purity, such as a commercially available standard of the (S)-enantiomer or the racemate.[3] This will confirm if your analytical system is performing correctly.

  • Check for Achiral Impurities: Co-elution of an achiral impurity with one of the enantiomer peaks can lead to a significant miscalculation of the e.e. value. Assess the purity of your sample using a standard achiral HPLC method.

Q2: My analytical method is accurate, but the e.e. is still low. Could my reagents or conditions be the problem in my asymmetric synthesis?

Absolutely. The success of an asymmetric synthesis is highly dependent on the quality of the reagents and the precise control of reaction parameters.[4] Any deviation can compromise the stereochemical outcome.

Actionable Steps & Causality:

  • Catalyst Integrity: If using a chiral catalyst (e.g., in a palladium-catalyzed reaction), its purity and structural integrity are paramount.[4][5][6]

    • Cause: The catalyst's chiral environment dictates the stereoselectivity. Impurities or degradation can destroy this environment.

    • Solution: Use a fresh, high-purity catalyst from a reputable source. If prepared in-house, verify its structure and purity by NMR or other relevant techniques. Run a control reaction with a substrate known to give high e.e. with your catalyst system to benchmark its activity.[4]

  • Solvent and Additives: The solvent must be anhydrous and of the appropriate grade.

    • Cause: Water can deactivate many catalysts or alter their selectivity.[4] The polarity and coordinating ability of the solvent can also influence the conformation of the catalyst-substrate complex, directly impacting enantioselectivity.[4]

    • Solution: Use freshly dried, anhydrous solvents. Consider screening a range of solvents to find the optimal medium for your reaction.

  • Temperature Control: Temperature is a critical parameter.

    • Cause: Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[4]

    • Solution: Carefully screen a range of temperatures, systematically decreasing from your initial setpoint. Ensure your reaction vessel has consistent and accurate temperature control.

ParameterPotential IssueRecommended Action & Rationale
Chiral Catalyst Degradation or impurityVerify purity and activity with a control reaction. Use fresh catalyst from a reputable vendor. The precise chiral environment is essential for stereocontrol.
Solvent Presence of water; suboptimal polarityUse anhydrous grade solvent. Screen a range of solvents (e.g., Toluene, THF, DCM) as solvent can influence transition state energies.[4]
Temperature Too high, leading to reduced selectivitySystematically lower the reaction temperature. Lower temperatures amplify the energetic differences between enantiomeric pathways, favoring one over the other.[4]
Concentration Catalyst aggregation or side reactionsInvestigate the effect of substrate concentration. More dilute conditions can sometimes favor the desired catalytic cycle.[4]
Q3: I am using a chiral resolution method with a resolving agent, but the separation is inefficient. What should I do?

Chiral resolution via diastereomeric salt crystallization is a powerful technique, but it is highly empirical and sensitive to conditions.[2]

Actionable Steps & Causality:

  • Choice of Resolving Agent: Not all chiral acids will work effectively for a given amine.

    • Cause: Efficient resolution depends on the formation of a stable, crystalline salt with one diastereomer while the other remains soluble. The molecular recognition between the amine and the chiral acid is key.

    • Solution: Screen a variety of common chiral resolving agents. For amines, these often include tartaric acid derivatives (e.g., Dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid.[2]

  • Solvent System: The solvent is as critical as the resolving agent itself.

    • Cause: The solvent dictates the solubility of the two diastereomeric salts. The ideal solvent will maximize the solubility difference between them.

    • Solution: Perform a systematic screening of different solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetonitrile, and their mixtures with water).

  • Stoichiometry and Temperature: The molar ratio of the resolving agent and the crystallization temperature profile are crucial.

    • Cause: Using too much or too little resolving agent can affect yield and purity. The rate of cooling during crystallization impacts crystal growth and the potential for trapping the undesired diastereomer.

    • Solution: Start with 0.5 equivalents of the chiral acid relative to the racemic amine. Experiment with slow, controlled cooling versus rapid cooling to find the optimal crystallization profile.

Q4: Is it possible that I am achieving high e.e. in my reaction, but losing it during workup or purification?

Yes, this phenomenon, known as racemization, is a common and often overlooked problem. The stereocenter in 2-substituted piperazines can be susceptible to epimerization under certain conditions.[1][7]

Actionable Steps & Causality:

  • Identify the Problem Step:

    • Cause: Racemization can be triggered by exposure to harsh acidic or basic conditions, or elevated temperatures, particularly if the proton at the chiral center is labile.[1]

    • Solution: Take aliquots of your reaction mixture at various stages (e.g., before workup, after extraction, after chromatography) and analyze the enantiomeric excess of each.[1] This will pinpoint the exact step where the loss of stereochemical purity occurs.

  • Modify Conditions:

    • Workup: Avoid prolonged exposure to strong acids or bases. Use milder alternatives where possible (e.g., saturated sodium bicarbonate instead of NaOH).[1] Ensure all workup steps are performed at low temperatures.

    • Purification: If using column chromatography, be aware that silica gel can be acidic and may cause racemization of sensitive compounds. Consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

Experimental Workflows and Diagrams

Workflow for Troubleshooting Low Enantiomeric Excess

The following diagram outlines a systematic approach to diagnosing and solving issues of low enantioselectivity.

G start Low e.e. Observed validate_analytical Q1: Is my analytical method reliable? start->validate_analytical fix_analytical Develop/Validate Chiral HPLC or SFC Method. Use a known standard. validate_analytical->fix_analytical analytical_no check_synthesis Q2: Is the issue in the asymmetric synthesis? validate_analytical->check_synthesis analytical_ok analytical_ok YES analytical_no NO fix_analytical->validate_analytical troubleshoot_synthesis Investigate: - Catalyst Purity - Solvent (Anhydrous?) - Temperature - Concentration check_synthesis->troubleshoot_synthesis synthesis_yes check_resolution Q3: Is the chiral resolution inefficient? check_synthesis->check_resolution synthesis_ok synthesis_ok NO (Using Resolution) synthesis_yes YES final_solution Optimized Protocol troubleshoot_synthesis->final_solution troubleshoot_resolution Screen: - Resolving Agents - Solvents - Stoichiometry - Crystallization Profile check_resolution->troubleshoot_resolution resolution_yes check_racemization Q4: Is racemization occurring post-reaction? check_resolution->check_racemization resolution_ok resolution_ok NO resolution_yes YES troubleshoot_resolution->final_solution troubleshoot_racemization Analyze intermediates. Modify workup/purification: - Use milder acid/base - Lower temperatures - Deactivate silica gel check_racemization->troubleshoot_racemization racemization_yes check_racemization->final_solution NO racemization_yes YES troubleshoot_racemization->final_solution

Caption: A decision tree for systematically troubleshooting low enantiomeric excess.

Principle of Diastereomeric Salt Resolution

This diagram illustrates how a chiral resolving agent is used to separate a racemic mixture of the target piperazine.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Free Base racemate Racemic Piperazine (R-Pip + S-Pip) salts Diastereomeric Salts (R-Pip•L-Tartrate) + (S-Pip•L-Tartrate) cra Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) salts_in_solution Salts in Solution salts->salts_in_solution crystals Less Soluble Salt Crystallizes (e.g., S-Pip•L-Tartrate) salts_in_solution->crystals filtrate More Soluble Salt in Filtrate (e.g., R-Pip•L-Tartrate) salts_in_solution->filtrate crystals_liberation Crystals + Base (e.g., NaOH) crystals->crystals_liberation filtrate_liberation Filtrate + Base (e.g., NaOH) filtrate->filtrate_liberation s_enantiomer Enantiopure (S)-Piperazine crystals_liberation->s_enantiomer r_enantiomer Enantioenriched (R)-Piperazine filtrate_liberation->r_enantiomer

Caption: Workflow illustrating the separation of enantiomers via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q: What are the primary strategies for obtaining enantiomerically pure (S)-2-(4-Fluoro-2-methylphenyl)piperazine? There are two main strategies:

  • Asymmetric Synthesis: This approach builds the desired (S)-enantiomer directly. This can be achieved by using a chiral starting material (such as a derivative of a natural amino acid), or by using a chiral catalyst or auxiliary to control the stereochemistry of a key bond-forming step.[8][9][10] This strategy is often more elegant and atom-economical but may require significant methods development.

  • Chiral Resolution: This method involves the synthesis of the racemic 2-(4-Fluoro-2-methylphenyl)piperazine, followed by separation of the two enantiomers. The most common industrial method is diastereomeric salt crystallization, as detailed above.[2] While this adds steps, it can sometimes be more practical and scalable than a complex asymmetric synthesis.

Q: What is the most reliable method for determining the enantiomeric excess (e.e.)? The gold standard methods are High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[1][2][11]

  • Direct Methods (Chiral HPLC/SFC): These techniques physically separate the two enantiomers, allowing for direct quantification of each. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds.[12][13]

  • Indirect Methods: This involves derivatizing the racemic mixture with a pure chiral derivatizing agent to form two diastereomers. These diastereomers can then be separated on a standard (achiral) HPLC column.[14] This can be a useful alternative if a suitable chiral column is not available.

  • Optical Rotation: While useful for a quick qualitative check, optical rotation is not a reliable method for accurately determining e.e., as the measurement can be significantly affected by small amounts of impurities.[1]

Q: Can I use protecting groups to my advantage during the synthesis? Yes, protecting groups are essential. The piperazine ring has two nitrogen atoms of similar nucleophilicity, which can lead to undesired side reactions like bis-alkylation.[15] Using an orthogonal protecting group strategy (e.g., Boc and Cbz) allows you to selectively functionalize one nitrogen at a time. For instance, you can protect one nitrogen with a Boc group, perform your chiral synthesis or modification, and then selectively deprotect as needed.[15] This controlled approach is fundamental to building complex piperazine derivatives.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral separation method.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a column based on amylose or cellulose tris(3,5-dimethylphenylcarbamate). These are versatile and widely successful.[12][13]

  • Sample Preparation: Prepare a stock solution of your piperazine sample (approx. 1 mg/mL) in a suitable solvent (e.g., ethanol or isopropanol). Prepare a sample of the racemate for comparison.

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

    • If separation is not achieved, systematically increase the polarity by adjusting the ratio (e.g., 80:20, 70:30).

    • Small amounts of an additive, like diethylamine (0.1%), can be added to the mobile phase to improve the peak shape of basic analytes like piperazines.

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column.

    • Screen mobile phases such as Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% formic acid or ammonium bicarbonate).

  • Optimization: Once initial separation is observed, optimize the resolution by fine-tuning the mobile phase composition and flow rate. Adjusting the column temperature can also impact the separation.

  • Quantification: Once baseline resolution is achieved, integrate the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Protocol 2: Diastereomeric Salt Resolution via Crystallization

This is a representative protocol and must be optimized for your specific compound.[2]

  • Salt Formation:

    • In a reaction vessel, dissolve 1.0 equivalent of racemic 2-(4-Fluoro-2-methylphenyl)piperazine in a minimal amount of a warm solvent (e.g., ethanol).

    • In a separate vessel, dissolve 0.5 equivalents of a chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) in the same warm solvent.

    • Slowly add the resolving agent solution to the piperazine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystal formation begins, continue the slow cooling process, potentially moving the vessel to a 4 °C refrigerator overnight to maximize crystal yield.

  • Isolation and Analysis:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals (this is your diastereomeric salt).

    • To check the e.e., a small sample of the salt must be converted back to the free base. Dissolve the salt in water, basify with 1M NaOH until pH > 11, and extract the free piperazine with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by chiral HPLC.

  • Liberation of the Enantiomer:

    • Once you have confirmed the diastereomeric salt is of high purity, scale up the liberation step from step 3 to recover the enantiomerically enriched (S)-2-(4-Fluoro-2-methylphenyl)piperazine.

References

  • BenchChem. (2025). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
  • Tully, K. M., & Stoltz, B. M. (2015). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Organic Letters, 17(4), 936–939. [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Ney, J. E., & Wolfe, J. P. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(5), 753–756. [Link]

  • Karageorge, G. N., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • ResearchGate. (2025, August 9). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. [Link]

  • Karageorge, G. N., et al. (2020).
  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(4), 1241-1244. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]

  • BenchChem. (2025). Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production.
  • Reddy, K. L., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(12), 3298. [Link]

  • Van der Heiden, S., et al. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]

  • Gaspar, A., & Pereira, C. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114036. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Chen, Z., et al. (2005). High-performance Liquid Chromatographic Resolution of 1-(1,4-benzodioxane-2-formyl)-piperazine Enantiomers After Chiral Derivatization. Journal of Separation Science, 28(4), 359-363. [Link]

  • FULIR. (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. [Link]

Sources

Technical Support Center: Preventing Racemization of Chiral Piperazines During Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center. The piperazine scaffold is a privileged structural motif in medicinal chemistry, and maintaining the enantiomeric excess (ee%) of chiral piperazine derivatives during amide bond formation is a critical challenge in drug development[1]. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you troubleshoot and eliminate epimerization and racemization issues in your workflows.

Section 1: Mechanistic Insights & FAQs (The "Why")

Q: Why do chiral piperazine-2-carboxylic acids readily racemize during standard amide coupling? A: Loss of chiral integrity during the activation of a carboxylic acid occurs via two primary base-catalyzed pathways: direct enolization and 5-(4H)-oxazolone formation[2]. When a chiral piperazine-2-carboxylic acid is activated (e.g., forming an O-acylisourea intermediate), the adjacent alpha-proton becomes highly acidic. If the coupling rate is slow or if a strong, unhindered base is used, the intermediate undergoes intramolecular cyclization to form an achiral oxazolone ring. Subsequent nucleophilic attack by the amine yields a racemic amide product[1].

Q: Does coupling a chiral piperazine (acting as the amine) to an achiral acid carry the same racemization risk? A: Generally, no. Secondary amines like 2-methylpiperazine do not typically racemize under standard coupling conditions because their chiral center lacks an adjacent electron-withdrawing group to acidify the proton. However, the steric hindrance of a substituted piperazine nitrogen significantly slows down the nucleophilic attack. If the carboxylic acid partner is chiral, this delayed attack gives the activated chiral acid more time to undergo base-catalyzed epimerization[3].

Mechanism A Chiral Piperazine-2-Carboxylic Acid B Activated Ester Intermediate A->B Coupling Reagent C Desired: Fast Amine Attack B->C D Side Reaction: Excess Base B->D E Chiral Amide (High ee%) C->E F 5-(4H)-Oxazolone Formation D->F Deprotonation G Racemized Amide (Low ee%) F->G Amine Attack

Mechanistic pathways of chiral piperazine-2-carboxylic acid coupling and racemization.

Section 2: Reagent Selection & Optimization (The "How")

Q: Which coupling reagents and bases should I use to maximize ee%? A: The fundamental causality of preventing racemization is to maximize the rate of coupling while minimizing the basicity of the reaction medium .

  • Avoid: DCC with DMAP and Triethylamine (Et₃N). While DMAP forms a highly reactive acyl pyridinium intermediate, the strong basicity promotes rapid oxazolone formation[2].

  • Preferred: Uronium salts (like COMU or HATU) paired with non-nucleophilic, weaker bases such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP). COMU, in particular, has been shown to yield no detectable racemization of chiral centers during synthesis[4]. For highly hindered secondary amines where PyBOP is used, switching the base from DIPEA to NMM significantly reduces racemization risks[5]. Alternatively, triazine-based reagents like CDMT are highly effective at reducing epimerization for sterically hindered amines[3].

Quantitative Impact of Coupling Reagents on Racemization
Coupling ReagentAdditivePreferred BaseRacemization RiskTypical YieldMechanistic Notes
DCC DMAPEt₃NHigh >85%DMAP activates the ester, but strong base promotes rapid oxazolone formation.
EDC HOBtDIPEAModerate >90%Standard choice; HOBt limits oxazolone, but DIPEA can still cause epimerization.
PyBOP NoneDIPEA / NMMLow-Moderate >90%Clean reaction profile; using a weaker base like NMM reduces racemization.
CDMT NoneNMMVery Low 75-85%Triazine-based; highly effective at preventing epimerization for hindered amines.
COMU OxymaTMPMinimal >95%Uronium-based; TMP is non-nucleophilic, preserving chirality while ensuring fast coupling.

Section 3: Troubleshooting Workflows

If you detect a low enantiomeric excess in your final product, follow the decision matrix below to isolate the root cause of the stereochemical leak.

Troubleshooting Start Issue: Low ee% Detected Q1 Is the chiral center on the acid? Start->Q1 Yes1 Use COMU + TMP base Q1->Yes1 Yes No1 Check amine enolization Q1->No1 No Q2 Did ee% improve? Yes1->Q2 Yes2 Proceed to Scale-up Q2->Yes2 Yes No2 Lower Temp to 0°C Q2->No2 No No2->Q2 Retest

Decision tree for troubleshooting racemization in chiral piperazine amide couplings.

Section 4: Validated Experimental Protocols

Protocol: Epimerization-Free Amide Coupling using COMU and TMP

Objective: To couple a chiral piperazine-2-carboxylic acid (e.g., 1-Boc-piperazine-2-carboxylic acid) with a primary/secondary amine while maintaining >99% ee. Self-Validating Principle: This protocol incorporates specific temperature controls and non-nucleophilic bases to kinetically disfavor racemization. In-process LC-MS and post-reaction chiral HPLC ensure the system validates its own stereochemical integrity.

Materials:

  • Chiral piperazine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • COMU (1.05 eq)

  • 2,4,6-Trimethylpyridine (TMP) (2.0 eq)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Preparation & Temperature Control: Dissolve the chiral piperazine-2-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Causality: Lower temperatures reduce the kinetic rate of the base-catalyzed oxazolone formation, preserving the alpha-stereocenter.

  • Base Addition: Add TMP (2.0 eq) to the solution.

    • Causality: TMP is a highly sterically hindered, non-nucleophilic base. It neutralizes the system and facilitates activation without abstracting the vulnerable alpha-proton of the activated acid.

  • Activation: Add COMU (1.05 eq) portion-wise. Stir for 5 minutes at 0 °C.

    • Causality: COMU rapidly forms a highly reactive uronium active ester. A color change (often to yellow/orange) visually indicates successful activation.

  • Amine Addition: Add the target amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for epimerization.

  • Validation & Workup: Monitor the reaction progress by LC-MS. Once the starting material is consumed, quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Self-Validation: The acidic and basic washes remove unreacted TMP, amine, and water-soluble byproducts. The final ee% must be verified via chiral HPLC against a known racemic standard to confirm the protocol's success.

References

  • Epimerisation in Peptide Synthesis - nih.gov - 2

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - acs.org - 3

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - chemrxiv.org - 4

  • 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 - benchchem.com -1

  • Application Notes and Protocols: PyBOP-Mediated Coupling of Secondary Amines - benchchem.com - 5

Sources

Technical Support Center: Purification of 2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-Fluoro-2-methylphenyl)piperazine from its regioisomeric impurities. The separation of these closely related compounds is a common challenge in pharmaceutical development, where isomeric purity is critical for safety and efficacy. This document is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to achieve high-purity 2-(4-Fluoro-2-methylphenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most probable regioisomeric impurities encountered during the synthesis of 2-(4-Fluoro-2-methylphenyl)piperazine?

A1: The synthesis of 2-(4-Fluoro-2-methylphenyl)piperazine can often lead to the formation of several regioisomers, depending on the specific synthetic route employed. The most common isomers arise from the alternative positions of the methyl group on the fluorophenyl ring. The primary regioisomeric impurities to anticipate are:

  • 3-(4-Fluoro-2-methylphenyl)piperazine: This isomer is a common byproduct and can be challenging to separate due to its similar electronic and steric properties.

  • Other Positional Isomers: Depending on the starting materials, isomers with the methyl group at other positions on the phenyl ring, or even isomers with the entire substituted phenyl group at a different position on the piperazine ring, could potentially be formed.

It is crucial to perform thorough analytical characterization of the crude product to identify the specific regioisomers present in your reaction mixture before devising a purification strategy.

Q2: Why is the separation of these regioisomers notoriously difficult?

A2: The primary challenge in separating regioisomers lies in their nearly identical physicochemical properties. Because they have the same molecular weight and elemental composition, and often very similar polarities, pKa values, and solubility profiles, standard purification techniques can be ineffective.[1][2] For instance, on a Thin Layer Chromatography (TLC) plate, regioisomers often exhibit very similar, if not identical, Rf values, making it difficult to resolve them.[1] Similarly, they may co-crystallize, preventing effective purification through simple crystallization methods.[1]

Q3: Which analytical techniques are recommended for the identification and quantification of 2-(4-Fluoro-2-methylphenyl)piperazine and its regioisomers?

A3: A multi-pronged analytical approach is essential for the robust identification and quantification of these closely related isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating regioisomers.[3] Reversed-phase HPLC is a common starting point. Due to the basic nature of the piperazine moiety, peak tailing can be an issue. The use of a mobile phase containing a buffer or an amine modifier like triethylamine (TEA) can significantly improve peak shape and resolution.[3] For challenging separations, chiral columns have also been shown to be effective in separating positional isomers of similar compounds.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile piperazine derivatives.[4][5][6] While the mass spectra of regioisomers can be very similar due to identical fragmentation patterns, their retention times on the GC column will often differ, allowing for their separation and quantification.[4][5][7] The elution order is typically influenced by the position of the substituent on the aromatic ring.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the purified isomers. The substitution pattern on the phenyl ring will result in distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum, providing unambiguous confirmation of the isomeric structure.[8][9] Dynamic NMR studies can also provide insights into the conformational behavior of these molecules in solution.[10][11]

Troubleshooting Guides & Protocols

Guide 1: Preparative HPLC Purification of 2-(4-Fluoro-2-methylphenyl)piperazine

Preparative HPLC is often the most reliable method for isolating the desired regioisomer with high purity.

Experimental Protocol: Method Development for Preparative HPLC
  • Analytical Method Development:

    • Column Selection: Begin with a C18 reversed-phase column. These are versatile and widely available.[12]

    • Mobile Phase Screening:

      • Start with a simple mobile phase of acetonitrile and water.

      • If resolution is poor, add a modifier. For basic compounds like piperazines, 0.1% triethylamine (TEA) or 0.1% diethylamine can improve peak shape.[13] Alternatively, an acidic modifier like 0.1% formic acid or acetic acid can be used.

      • Perform a gradient elution from low to high organic phase concentration to determine the approximate elution conditions.

    • Optimization: Once initial separation is observed, optimize the mobile phase composition and gradient to maximize the resolution between the desired isomer and the impurities. Isocratic conditions often provide the best separation for closely eluting compounds in preparative chromatography.[3]

  • Scale-Up to Preparative HPLC:

    • Once an optimized analytical method is established, it can be scaled up to a preparative column with the same stationary phase.

    • The flow rate and injection volume can be scaled up proportionally to the column cross-sectional area.

    • Load a small amount of the crude mixture first to confirm the retention times and separation on the preparative system before committing the entire batch.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of the desired isomer.

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Preparative HPLC Issues
IssuePotential CauseRecommended Solution
Poor Resolution Inappropriate mobile phase or column chemistry.Screen different mobile phase modifiers (e.g., TEA, formic acid). Try a different stationary phase (e.g., phenyl-hexyl, cyano).
Peak Tailing Secondary interactions between the basic analyte and residual silanols on the silica support.Add a competing base like triethylamine (0.1-0.5%) to the mobile phase.[1] Use a base-deactivated column.
Co-elution of Isomers Insufficient selectivity of the chromatographic system.Optimize the mobile phase composition and temperature. Consider using a different organic modifier (e.g., methanol instead of acetonitrile). Explore alternative stationary phases.
Low Recovery Adsorption of the compound onto the column or system components.Ensure the mobile phase is sufficiently strong to elute the compound. Passivate the HPLC system with a high concentration of the sample before the purification run.
Preparative HPLC Workflow

Caption: Workflow for preparative HPLC purification.

Guide 2: Purification via Selective Crystallization

Crystallization can be a more scalable and cost-effective purification method if suitable conditions can be found.[14] The success of this technique relies on exploiting subtle differences in the solubility of the regioisomers in a particular solvent system.[2][15]

Experimental Protocol: Screening for Selective Crystallization
  • Solvent Selection:

    • Choose a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, heptane).

    • The ideal solvent is one in which the desired compound has moderate solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Solubility Assessment:

    • In small vials, dissolve a known amount of the crude mixture in a small volume of each solvent at an elevated temperature to create a saturated solution.

    • Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

    • Observe which solvents yield crystalline material.

  • Purity Analysis of Crystals:

    • Isolate the crystals by filtration.

    • Analyze the purity of the crystalline material and the remaining mother liquor by HPLC or GC-MS.

    • The goal is to find a solvent system where the desired isomer preferentially crystallizes, leaving the regioisomeric impurities enriched in the mother liquor.

  • Optimization:

    • If a promising solvent is identified, optimize the crystallization conditions by varying the concentration, cooling rate, and using anti-solvent addition to improve the yield and purity.

Troubleshooting Common Crystallization Issues
IssuePotential CauseRecommended Solution
No Crystals Form Compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Concentrate the solution. Cool to a lower temperature. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.
Oiling Out The compound's solubility limit is exceeded at a temperature above its melting point in that solvent system.Use a more dilute solution. Use a solvent with a lower boiling point.
Co-crystallization The regioisomers have very similar crystal lattice energies and pack together.[1]Screen a wider range of solvents and solvent mixtures. Consider forming a salt (e.g., hydrochloride, acetate) of the piperazine, as the salt may have different crystallization properties than the free base.[16][17]
Low Purity of Crystals Impurities are trapped within the crystal lattice or on the crystal surface.Recrystallize the material. Ensure a slow cooling rate to allow for more selective crystal growth. Wash the isolated crystals with a small amount of cold solvent.
Crystallization Workflow

Caption: Workflow for developing a crystallization-based purification.

References

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Arkenbout, G. F. (1995). Melt Crystallization Technology. Technomic Publishing Company.
  • Reddit discussion on separating regioisomers. (2021). r/OrganicChemistry. Available at: [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Available at: [Link]

  • Reddit discussion on separating regioisomers. (2024). r/OrganicChemistry. Available at: [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. Available at: [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ProQuest. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. Available at: [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and. Semantic Scholar. Available at: [Link]

  • Max Planck Society. (2025). Applicability of Fluidized Bed Crystallization for Separation of Enantiomers Forming Needle-Shaped Crystals. MPG.PuRe. Available at: [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10433-10451. Available at: [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Wawrzyniak, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Anglia Ruskin Research Online. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Available at: [Link]

  • Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • Journal of Applicable Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available at: [Link]

  • Yilmaz, F., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 14(1), 1-17. Available at: [Link]

  • Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Wawrzyniak, P., et al. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine.
  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

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Technical Support Center: Navigating Solubility Challenges with 2-(4-Fluoro-2-methylphenyl)piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Fluoro-2-methylphenyl)piperazine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a weakly basic compound, the solubility of this piperazine derivative is highly dependent on factors such as pH, the salt form, and the solvent system. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you overcome these hurdles and ensure the reliability of your results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common problems encountered in the laboratory. The solutions provided are based on fundamental physicochemical principles and field-proven experience.

Q1: My 2-(4-fluoro-2-methylphenyl)piperazine hydrochloride (HCl) salt is not dissolving in aqueous buffer (e.g., PBS at pH 7.4). What are my immediate next steps?

A1: This is a frequent challenge. The limited solubility of the hydrochloride salt at neutral pH is expected due to the nature of the compound. 2-(4-Fluoro-2-methylphenyl)piperazine is a weak base, and its solubility is significantly influenced by the pH of the medium. Here’s a systematic approach to troubleshoot this issue:

  • pH Adjustment: The most effective initial step is to lower the pH of your aqueous buffer.[1] The piperazine moiety has two nitrogen atoms that can be protonated. By decreasing the pH to a more acidic value (e.g., pH 4-5), you increase the proportion of the protonated, ionized form of the molecule, which is significantly more water-soluble.[2][3] This relationship is governed by the Henderson-Hasselbalch equation.[2][4]

  • Co-solvent Introduction: If your experimental system can tolerate it, using a water-miscible organic co-solvent can substantially increase solubility.[5] Dimethyl sulfoxide (DMSO) is a common choice. Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is low enough (typically <0.5% v/v) to not interfere with your biological assay.[5]

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) and using a sonication bath can help overcome the activation energy barrier for dissolution. However, be cautious, as this may lead to the formation of a supersaturated solution that could precipitate over time. Always visually inspect your solution for any signs of precipitation before use.

A logical workflow for addressing this common issue is presented below.

G cluster_0 start Start: HCl salt insoluble at pH 7.4 ph_adjust Lower pH of Aqueous Buffer (e.g., to pH 4-5) start->ph_adjust check1 Is the compound soluble? ph_adjust->check1 cosolvent Prepare concentrated stock in 100% DMSO check1->cosolvent No success Success: Proceed with experiment check1->success Yes dilute Dilute stock into aqueous buffer (Final DMSO <0.5%) cosolvent->dilute check2 Is the compound soluble? dilute->check2 heat Apply gentle heat (37°C) and/or sonication check2->heat No check2->success Yes check3 Is the compound soluble? heat->check3 check3->success Yes fail Consider advanced formulation (e.g., salt screen, cyclodextrins) check3->fail No

Caption: Troubleshooting workflow for poor aqueous solubility.

Q2: I have the free base of 2-(4-fluoro-2-methylphenyl)piperazine. Should I convert it to a salt to improve aqueous solubility? If so, which salt should I choose?

A2: Yes, converting the free base to a salt is a standard and highly effective strategy for increasing the aqueous solubility of weakly basic compounds.[5][6] The free base form is expected to have very low intrinsic solubility in water.

Choosing the right salt form is critical, as different counter-ions can impart vastly different physicochemical properties.[7][8] Over 50% of all drugs are administered as salts, with hydrochloride being the most common.[6]

  • Common Salt Forms: For a basic compound like this piperazine derivative, common acidic counter-ions include hydrochloride (HCl), mesylate, sulfate, and tartrate.[5][6]

  • Recommendation: A systematic salt screening study is the best approach to identify the optimal salt form.[5] This involves reacting the free base with a variety of pharmaceutically acceptable acids and characterizing the resulting salts for properties like solubility, stability, crystallinity, and hygroscopicity.

  • Starting Point: If a full salt screen is not feasible, the hydrochloride or mesylate salts are excellent starting points. Hydrochloride salts are widely used and well-characterized, while mesylate salts can sometimes offer improved solubility and stability profiles.[8]

The diagram below illustrates the rationale behind salt formation for solubility enhancement.

G cluster_0 Free Base Form cluster_1 Salt Form FB 2-(4-F-2-Me-Ph)piperazine (Weakly Basic, Unionized) Sol_FB Low Aqueous Solubility (Poor dissolution) FB->Sol_FB In Water Reaction + Acid (H⁺A⁻) (Proton Transfer) Salt 2-(4-F-2-Me-Ph)piperazine • H⁺A⁻ (e.g., A⁻ = Cl⁻, Mesylate⁻) (Ionized) Sol_Salt High Aqueous Solubility (Enhanced dissolution) Salt->Sol_Salt In Water

Caption: Salt formation enhances aqueous solubility.

Q3: I'm observing precipitation when I dilute my acidic stock solution into a neutral buffer for my cell-based assay. Why is this happening and how can I fix it?

A3: This phenomenon is known as "crashing out" and is a classic example of pH-dependent solubility. Your acidic stock solution keeps the compound in its protonated, soluble salt form. When you dilute this into a neutral (pH ~7.4) buffer, the pH of the local environment increases.

This pH shift causes the compound to deprotonate, converting it back to the less soluble free base form. If the concentration of the free base exceeds its intrinsic solubility limit (S₀) at that pH, it will precipitate out of the solution.

Mitigation Strategies:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below the solubility limit of the free base at neutral pH.

  • Increase Co-solvent in Final Medium: Ensure your final assay medium contains a permissible amount of DMSO (e.g., 0.1-0.5%) to help keep the compound in solution.[5]

  • Use Pluronic F-127: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-127 to the final buffer can help to stabilize the compound and prevent precipitation.

  • Advanced Formulation: For more persistent issues, consider using formulation technologies like cyclodextrin complexes, which can encapsulate the drug molecule and increase its apparent solubility.[5]

Frequently Asked Questions (FAQs)

  • What is the difference between kinetic and thermodynamic solubility?

    • Kinetic solubility is measured by rapidly dissolving a compound (often from a DMSO stock) into an aqueous buffer and determining the concentration at which it precipitates.[9][10] This method is high-throughput and reflects the behavior you might see when preparing assay plates.[11]

    • Thermodynamic solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer, shaking it for an extended period (24-72 hours) to reach equilibrium, and then measuring the concentration of the dissolved compound.[9][12] This value is crucial for understanding oral absorption and for formulation development.[13]

  • How does temperature affect the solubility of these salts?

    • For most solid solutes, the dissolution process is endothermic, meaning solubility increases with an increase in temperature.[14][15] Therefore, you can expect 2-(4-fluoro-2-methylphenyl)piperazine salts to be slightly more soluble at 37°C (body temperature) than at 25°C (room temperature). However, this effect is usually modest and should be determined empirically.

  • Could my choice of buffer salts impact solubility?

    • Yes, though it's typically a secondary effect compared to pH. High concentrations of buffer salts can sometimes decrease the solubility of organic compounds through a "salting-out" effect, where water molecules are more attracted to the buffer ions than the compound.[15] Unless you are using very high molarity buffers, this is unlikely to be the primary cause of your solubility issues.

Data Summary Table

The following table provides a hypothetical but representative summary of solubility data for different forms of 2-(4-fluoro-2-methylphenyl)piperazine to illustrate the concepts discussed. Actual experimental values should be determined for your specific batch.

Compound FormSolvent/BufferTemperature (°C)Solubility (µg/mL)Method
Free BasePBS (pH 7.4)25< 1Thermodynamic
Hydrochloride SaltWater (unbuffered)25~500 (acidic pH)Thermodynamic
Hydrochloride SaltPBS (pH 7.4)25~15Thermodynamic
Hydrochloride SaltAcetate Buffer (pH 4.5)25> 2000Thermodynamic
Mesylate SaltPBS (pH 7.4)25~25Thermodynamic

Key Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol outlines the "shake-flask" method, which is the gold standard for determining thermodynamic solubility.[12]

Objective: To determine the equilibrium solubility of a 2-(4-fluoro-2-methylphenyl)piperazine salt in a specific aqueous buffer.

Materials:

  • Solid compound (e.g., hydrochloride salt)

  • Selected aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C)

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • Validated HPLC-UV or LC-MS/MS method for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial. A good starting point is 2-5 mg. Ensure there is visible undissolved solid.

  • Add a precise volume (e.g., 1.0 mL) of the pre-warmed aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for at least 24 hours to ensure equilibrium is reached.[5] For some compounds, 48-72 hours may be necessary.[9]

  • After incubation, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.

  • Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe. Do not disturb the pellet.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining solid microparticles.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV). Compare the result against a standard curve prepared in the same buffer.

  • The resulting concentration is the thermodynamic solubility, reported in units such as µg/mL or µM.

Protocol 2: Salt Screening (Slurry Method)

This protocol is a common method for discovering new salt forms.

Objective: To screen for the formation of new, potentially more soluble salt forms of 2-(4-fluoro-2-methylphenyl)piperazine.

Materials:

  • 2-(4-fluoro-2-methylphenyl)piperazine free base

  • A panel of pharmaceutically acceptable acids (e.g., methanesulfonic acid, sulfuric acid, tartaric acid, maleic acid)

  • A solvent in which the free base and acid are sparingly soluble (e.g., acetonitrile, ethyl acetate)

  • Small glass vials with magnetic stir bars

  • Magnetic stir plate

Procedure:

  • In a vial, suspend the free base in the chosen solvent.

  • Add a stoichiometric amount (typically a 1:1 or 1:2 molar ratio, depending on the acid) of the selected acid to the slurry.

  • Stir the slurry at a constant temperature (e.g., room temperature) for 24-72 hours.[5] This extended time allows for the system to equilibrate and for any potential salt conversion to occur.

  • After stirring, isolate the solid material by filtration.

  • Wash the isolated solid with a small amount of the cold solvent to remove any unreacted starting materials.

  • Dry the solid under a vacuum.

  • Characterize the resulting solid using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm if a new crystalline salt form has been created.

  • If a new salt is confirmed, proceed with solubility testing as described in Protocol 1.

References

  • Benchchem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility - ADME@NCATS.
  • BioDuro. ADME Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • Pajouhesh, H., & Lenz, G. R. (2005). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available from: [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]

  • Drugs.com. Clearing the Confusion on Pharmaceutical Salts & Drug Names. Available from: [Link]

  • Washington State University. Basic pharmacological principles - WSAVA2011. VIN. Available from: [Link]

  • Scribd. Factors Influencing Drug Solubility. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • ADMET & DMPK. pKa values in solubility determination using the Henderson-Hasselbalch equation. Available from: [Link]

  • Pharmlabs. Factors Influencing the Solubility of Drugs. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Australian Prescriber. Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • National Center for Biotechnology Information. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Available from: [Link]

  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Crystal Pharmatech. A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Available from: [Link]

  • GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available from: [Link]

  • ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available from: [Link]

  • ADMET & DMPK. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Available from: [Link]

  • PubChem. 2-(4-Fluoro-3-methylphenyl)-1-methylpiperazine. Available from: [Link]

  • ResearchGate. Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Available from: [Link]_

  • Semantic Scholar. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • ResearchGate. pK a values of common substituted piperazines. Available from: [Link]

  • University of Hertfordshire. Piperazine - AERU. Available from: [Link]

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Troubleshooting low yields in 2-arylpiperazine N-acylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low yields in 2-arylpiperazine N-acylation Role: Senior Application Scientist, Technical Support Center

Case ID: 2AP-ACYL-001 Status: Open Priority: High[1]

Welcome to the Technical Support Center. You are likely here because your yields are low, your regioselectivity is poor, or you are observing significant byproduct formation during the acylation of 2-arylpiperazines.

This scaffold presents a classic "Steric vs. Electronic" conflict. Unlike unsubstituted piperazine, the 2-aryl group creates a massive reactivity disparity between the N1 (proximal) and N4 (distal) nitrogens.[1] This guide provides the diagnostic logic and validated protocols to resolve these issues.

Part 1: The Diagnostic Framework (The "Why")

Before adjusting your protocol, you must understand the molecular landscape. The 2-arylpiperazine ring is not symmetrical.

1. The Reactivity Gap
  • N4 (Distal): This nitrogen is a secondary amine with standard nucleophilicity (

    
    ).[1] It is sterically accessible and is the kinetic product of acylation.
    
  • N1 (Proximal): This nitrogen is sterically crowded by the bulky aryl group at C2. Furthermore, the aryl group (often electron-withdrawing via induction) lowers the basicity of N1 (

    
    ).[1] It is the thermodynamic sink but kinetically sluggish.
    

The Core Problem:

  • If you target N4 , the reaction is fast, but di-acylation (reaction at both N1 and N4) is the primary yield killer.[1]

  • If you target N1 , the reaction is extremely slow due to steric clash, often leading to incomplete conversion or competitive acylation at N4 if not blocked.

ReactivityLandscape Substrate 2-Arylpiperazine N4 N4 Position (Distal) Substrate->N4 Major Site N1 N1 Position (Proximal) Substrate->N1 Minor Site N4_Feat High Nucleophilicity Low Steric Hindrance Fast Kinetics N4->N4_Feat N1_Feat Low Nucleophilicity High Steric Hindrance Slow Kinetics N1->N1_Feat

Caption: Reactivity landscape of 2-arylpiperazine. N4 is kinetically favored; N1 is sterically and electronically deactivated.

Part 2: Troubleshooting Guide (Symptom-Based)

Identify your specific issue below to find the solution.

Issue A: "I want N4-acylation, but I'm getting di-acylated byproduct."

Cause: The acylating agent is too reactive or present in excess. Once N4 reacts, the molecule is still a nucleophile at N1. Solution:

  • Stoichiometry: Use a slight excess of the piperazine (1.1 to 1.2 equiv) relative to the acylating agent. This ensures the acylating agent is consumed by the faster-reacting N4 before it attacks N1.

  • Temperature: Lower the temperature to 0°C or -10°C. This amplifies the kinetic difference between N4 and N1.

  • Reagent Switch: If using acid chlorides, switch to anhydrides or active esters (e.g., NHS-esters).[1] These are less "hot" and discriminate better between the two nitrogens.

  • High Dilution: Run the reaction more dilute (0.05 M) to minimize intermolecular side reactions.

Issue B: "I want N1-acylation, but the reaction won't go or goes to N4."

Cause: You cannot selectively acylate N1 in the presence of a free N4. N4 will always win. Solution: You must use a protection strategy.[2]

  • Protect N4: Use Boc-anhydride (

    
    ) under controlled conditions to selectively protect N4.[1]
    
  • Acylate N1: With N4 blocked, use forcing conditions (HATU, heat, or acid chloride) to acylate N1.[1]

  • Deprotect: Remove the N4-Boc group with TFA/DCM or HCl/Dioxane.

Issue C: "Low yield due to 'gummy' precipitate or poor solubility."

Cause: Piperazine salts and amides are often highly polar and can aggregate or crash out, trapping unreacted material. Solution:

  • Solvent System: Switch from pure DCM to a DCM/DMF mixture or pure DMF to maintain solubility.

  • Base Choice: Use DIPEA (Hünig's base) instead of TEA. The bulky nature of DIPEA prevents the formation of insoluble salt aggregates that can coat the stirring bar and stop the reaction.

Part 3: Validated Protocols
Protocol 1: Selective N4-Acylation (Direct Method)

Target: Mono-acylation at the distal nitrogen.[1]

Reagents:

  • 2-Phenylpiperazine (1.2 equiv)[1]

  • Acyl Chloride (1.0 equiv)[1][3]

  • DIPEA (1.5 equiv)[1]

  • DCM (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 2-phenylpiperazine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve the Acyl Chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes. Critical: Slow addition prevents local high concentrations that lead to di-acylation.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[4] Do not warm to RT unless conversion is stalled.

  • Workup: Wash with sat.

    
    , then brine.[1] Dry over 
    
    
    
    .[4]
  • Purification: Column chromatography. The di-acylated byproduct (if any) will be much less polar than the product.

Protocol 2: Selective N1-Acylation (Protection Method)

Target: Mono-acylation at the hindered proximal nitrogen.[1]

Step A: Selective N4-Boc Protection [1]

  • Dissolve 2-phenylpiperazine (1.0 eq) in DCM at 0°C.

  • Add

    
     (0.95 eq) dissolved in DCM dropwise over 1 hour.[1] Note: Using a slight deficit of Boc ensures no di-Boc formation.[1]
    
  • Warm to RT and stir overnight.

  • Wash with water.[4] The organic layer contains mostly N4-Boc-2-phenylpiperazine.[1] Purify if necessary (usually clean enough).[1]

Step B: N1-Acylation (Forcing Conditions)

  • Dissolve N4-Boc intermediate (1.0 eq) in DMF.[1]

  • Add Carboxylic Acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Note: HATU is preferred over EDC for hindered amines.

  • Stir at RT for 12–24 hours. If sluggish, heat to 50°C.

  • Workup: Ethyl acetate extraction, wash with LiCl (5%) to remove DMF.[1]

Step C: Deprotection

  • Treat N1-acyl-N4-Boc intermediate with TFA/DCM (1:4 ratio) for 1 hour.

  • Concentrate and neutralize.[3]

Part 4: Decision Logic Visualization

Use this flowchart to determine your experimental path.

TroubleshootingFlow Start Start: Low Yield in 2-Arylpiperazine Acylation Target Which Nitrogen is your target? Start->Target N4_Target Target: N4 (Distal) Target->N4_Target N1_Target Target: N1 (Proximal) Target->N1_Target Check_Byprod Are you seeing Di-acylation? N4_Target->Check_Byprod Sol_N4 Protocol 1: - Cool to 0°C - Slow Addition - 1.2 eq Piperazine Check_Byprod->Sol_N4 Yes Direct_Attempt Are you trying direct acylation? N1_Target->Direct_Attempt Fail_N1 STOP. Direct acylation fails due to N4 competition. Direct_Attempt->Fail_N1 Yes Sol_N1 Protocol 2: 1. Protect N4 (Boc) 2. Force N1 Acylation (HATU) 3. Deprotect Direct_Attempt->Sol_N1 No Fail_N1->Sol_N1 Switch Method

Caption: Decision tree for selecting the correct acylation strategy based on regioselectivity goals.

Part 5: FAQ & Data Summary

Q: Can I use the "In Situ Mono-Protonation" trick? A: This technique involves adding 1 equivalent of acid (e.g., HCl) to protonate the most basic nitrogen, theoretically leaving the less basic one free.

  • Theory: N4 is more basic (

    
    ) than N1 (
    
    
    
    ).[1] Adding 1 eq H+ blocks N4.
  • Reality: While this leaves N1 free, N1 is still sterically hindered .[1] Acylation of the free N1 is often too slow to be practical, and equilibrium shifts can lead to messy mixtures. Protocol 2 (Protection) is significantly more reliable for 2-arylpiperazines.[1]

Comparison of Coupling Reagents for N1-Acylation (Hindered)

ReagentReactivitySuitability for N1Notes
EDC/HOBt ModerateLowOften fails to drive conversion on hindered N1.[1]
HATU HighHighGold standard for hindered amines.
Acid Chloride Very HighMediumGood reactivity, but risk of HCl byproducts causing degradation.
PyBOP HighHighGood alternative to HATU; produces phosphoramide byproducts.
References
  • Regioselective Acylation Mechanisms

    • Title: Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Satur
    • Source: J. Org.[5] Chem. 2018, 83, 6524–6533.[1]

    • URL:[Link][1]

  • pKa and Reactivity of Piperazines

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][6][7]

    • Source: J. Chem. Eng.[6][7] Data 2009, 54, 10, 2914–2917.[1]

    • URL:[Link][1]

  • Protection Strategies (Boc)

    • Title: Selective Mono-acylation of Piperazine (Technical Guide).[1]

    • Source: BenchChem Technical Support.[3][4]

  • General Amide Coupling Troubleshooting

    • Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents.
    • Source: Chem. Rev. 2011, 111, 11, 6557–6602.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Boc Deprotection of Hindered Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered piperazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this common yet often troublesome transformation. Here, we move beyond standard protocols to address the specific issues arising from steric congestion and electronic effects in substituted piperazine systems, providing in-depth troubleshooting advice and validated experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My standard TFA/DCM deprotection is sluggish or incomplete for my 2,6-disubstituted piperazine. Why is this happening and what should I do?

Answer: This is the most common issue when working with hindered piperazines. The sluggish reactivity stems from two primary factors:

  • Steric Hindrance: Substituents on the piperazine ring, particularly at the C2 and C6 positions, physically block the approach of acid to the Boc group's carbonyl oxygen. This initial protonation is the rate-determining step of the deprotection mechanism.[1][2]

  • Reduced Basicity: In the case of N-aryl piperazines, the nitrogen lone pair is delocalized into the aromatic ring, making the carbamate less basic and therefore more difficult to protonate.

Troubleshooting Workflow:

  • Increase Acid Stoichiometry & Concentration: The first and simplest approach is to increase the concentration of trifluoroacetic acid (TFA). While a 20-25% (v/v) solution of TFA in dichloromethane (DCM) is often sufficient for simple amines, hindered substrates may require 50% TFA or even neat TFA.[3][4]

  • Elevate Reaction Temperature: If increasing acid concentration is insufficient, gentle heating to 40-50 °C can provide the necessary activation energy to overcome the steric barrier.[5] Always monitor the reaction closely by TLC or LC-MS to avoid potential degradation.

  • Extend Reaction Time: Hindered systems simply react slower. What might take 1-2 hours for a simple substrate could require 4-12 hours for a 2,6-disubstituted or N-aryl piperazine.

  • Switch to a Stronger Acid System: Consider using HCl, which can be more effective in certain cases. A 4M solution of HCl in 1,4-dioxane is a powerful alternative that can often drive stubborn deprotections to completion.[6]

Question 2: My deprotection reaction worked, but my yield is low and I see several side products in my LC-MS. What are these and how can I prevent them?

Answer: The primary culprit for side product formation is the highly reactive tert-butyl cation (t-Bu⁺) generated during the reaction.[1][6][7] This electrophile can alkylate any available nucleophile in your molecule or the solvent.

Common Side Reactions:

  • Alkylation of Nucleophilic Residues: If your piperazine contains other electron-rich functional groups (e.g., indoles, phenols, thioethers), the tert-butyl cation can attack these sites.

  • Re-alkylation of the Product: The newly deprotected piperazine nitrogen is nucleophilic and can, in some cases, be re-alkylated by the tert-butyl cation, although this is less common under strongly acidic conditions where the amine is protonated.

Mitigation Strategies: The Role of Scavengers

The most effective way to prevent these side reactions is to introduce a "scavenger" into the reaction mixture. The scavenger's job is to trap the tert-butyl cation before it can react with your desired product.[5][8]

ScavengerTypical Concentration (v/v)Target NucleophileNotes
Anisole 2-5%General purpose for moderately activated rings.
Thioanisole 2-5%Highly effective for sulfur-containing and other soft nucleophiles.[5]Can be odorous.
Triethylsilane (TES) 2-5%Reduces the tert-butyl cation to isobutane.[5]Excellent general-purpose scavenger.
1,2-Ethanedithiol (EDT) 1-2%Very effective for sulfur-containing groups.Strong odor; use in a well-ventilated hood.

Troubleshooting Workflow for Side Product Formation

cluster_no_scavenger start Side Products Observed? scavenger Was a scavenger used? start->scavenger Yes temp Was the reaction run at low temperature (0 °C)? scavenger->temp No scavenger->temp Yes add_scavenger Add Scavenger (e.g., 5% TES or Anisole) scavenger->add_scavenger No lower_temp Perform reaction at 0 °C temp->lower_temp No fail Still Observing Side Products? Consider Alternative Deprotection Method temp->fail Yes success Problem Solved add_scavenger->success lower_temp->success

Caption: Troubleshooting workflow for minimizing side products.

Question 3: My piperazine derivative contains other acid-sensitive groups (e.g., acetals, t-butyl esters). How can I selectively remove the N-Boc group?

Answer: This is a classic chemoselectivity challenge. When strong acids like TFA are not an option, you must turn to milder or orthogonal deprotection strategies.

Strategies for Selective Deprotection:

  • Milder Acidic Conditions:

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): This Lewis acid can be used in catalytic amounts at low temperatures to effect deprotection under less harsh conditions.[9]

    • Zinc Bromide (ZnBr₂): In a solvent like DCM, ZnBr₂ can coordinate to the Boc carbonyl and facilitate its removal, often leaving more sensitive esters intact.[9]

    • Aqueous Phosphoric Acid: A solution of 85% H₃PO₄ in THF or 2-propanol can be a surprisingly mild and effective reagent for Boc removal.[8]

  • Thermal Deprotection:

    • In some cases, particularly in a process chemistry setting, thermal removal of the Boc group can be achieved by heating the substrate in a high-boiling solvent like toluene or DMF. However, this often requires high temperatures (>100-150 °C) and may not be suitable for complex molecules.[10][11] A modern approach involves using continuous flow reactors, which allow for precise temperature control and can achieve selective deprotection.[10]

Comparative Table of Deprotection Methods

MethodReagentsSolventTypical Temp.ProsCons
Standard Acidolysis 25-50% TFADCM0 °C to RTFast, reliable, commonNot selective, harsh
Stronger Acidolysis 4M HCl in DioxaneDioxane0 °C to RTVery effective for resistant substratesNot selective, very harsh
Lewis Acid TMSOTf or ZnBr₂DCM, MeCN-20 °C to RTMilder, can be selectiveReagent cost, requires careful optimization
Thermal NoneToluene, TFE150-230 °CNo acid/base, useful in flow chemistry[10]High temps, not suitable for many substrates

Experimental Protocols

Protocol 1: Standard Deprotection of a Hindered Piperazine with TFA

This protocol is a robust starting point for a sterically hindered N-Boc piperazine.

Materials:

  • N-Boc protected hindered piperazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES, scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc piperazine (1.0 eq) in anhydrous DCM (to make a 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add triethylsilane (3.0 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add TFA (an equal volume to the DCM, creating a 50% v/v solution) dropwise via an addition funnel. Gas evolution (CO₂) will be observed.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Work-up: Carefully add saturated NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic (~8-9).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected piperazine.

  • Purify the product as necessary via column chromatography or crystallization.

Protocol 2: Deprotection using HCl in Dioxane

This method is an excellent alternative for substrates that are problematic with TFA.

Materials:

  • N-Boc protected hindered piperazine

  • 4.0 M solution of HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc piperazine (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Add the 4.0 M HCl in dioxane solution (typically 10-20 equivalents of HCl) at 0 °C.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS. The hydrochloride salt of the product will often precipitate from the solution.

  • Upon completion, dilute the reaction mixture with diethyl ether to fully precipitate the product salt.

  • Collect the solid by filtration, washing with cold diethyl ether.

  • The resulting hydrochloride salt can be used directly in the next step or neutralized by dissolving in water, basifying with NaHCO₃ or NaOH, and extracting with an organic solvent as described in Protocol 1.

Mechanistic Visualization

The acid-catalyzed removal of a Boc group proceeds via a well-established E1 elimination mechanism.

cluster_mech TFA-Mediated Boc Deprotection Mechanism start Boc-Protected Piperazine protonated Protonated Carbamate start->protonated + H⁺ (from TFA) carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid - t-Bu⁺ tert_butyl_cation t-Bu⁺ product Deprotected Piperazine (TFA Salt) carbamic_acid->product - CO₂ co2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.[1][4]

References

  • Prasanthi, G., & Prasad, K. R. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485. [Link]

  • O'Brien, P., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Ciaffaglione, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • O'Brien, P., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • Paradís-Bas, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

  • Paradís-Bas, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

  • Li, B., & Ma, J. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 720–733. [Link]

  • Nolan, L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • O'Brien, P. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Wolfe, J. P., et al. (2011). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Cirujano, F. G., & Corma, A. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 171–202. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Verschueren, R. H., et al. (2021). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 19(26), 5854-5859. [Link]

  • Kadri, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. American Journal of Chemistry, 2(3), 54-57. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of 2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the chiral resolution of 2-(4-Fluoro-2-methylphenyl)piperazine. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible separation.

Introduction

The enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.[1] Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a critical process in pharmaceutical development.[2] 2-(4-Fluoro-2-methylphenyl)piperazine is a key chiral intermediate in the synthesis of various pharmacologically active compounds, including the NK1 receptor antagonist Vestipitant.[3] Achieving high enantiomeric purity for this compound is paramount for ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize the chiral resolution of this specific piperazine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of a piperazine derivative like 2-(4-Fluoro-2-methylphenyl)piperazine?

A1: The most common and effective methods for resolving chiral amines and their derivatives fall into two main categories:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperazine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form diastereomeric salts.[4][5] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Once separated, the desired enantiomer is recovered by removing the resolving agent.[4]

  • Chiral Chromatography: This is a powerful and widely used technique for both analytical and preparative-scale separations.[1][6] The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.[1][7]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[8] This can be a highly selective method but often requires significant methods development to find a suitable enzyme and reaction conditions.

Q2: How do I choose between diastereomeric salt crystallization and chiral chromatography for my initial attempts?

A2: The choice depends on several factors, including the scale of the separation, available equipment, and the timeline of your project.

  • Diastereomeric salt crystallization is often preferred for large-scale, industrial applications due to its cost-effectiveness and scalability.[1][2] However, it can be a trial-and-error process to find the right resolving agent and crystallization solvent, and it may not always be successful.[4]

  • Chiral chromatography (HPLC/SFC) offers a more systematic and often faster approach to achieving separation, especially at the analytical and small preparative scales.[6] With modern screening systems, a wide range of columns and mobile phases can be evaluated quickly to find a suitable separation method.[7]

For initial feasibility studies and small-scale work, chiral chromatography is often the more efficient starting point. If a large quantity of a single enantiomer is required, developing a diastereomeric salt crystallization method can be a worthwhile long-term investment.

Q3: Why is the fluorine atom on the phenyl ring important for chiral separation?

A3: The fluorine atom can significantly influence the intermolecular interactions that govern chiral recognition. In chromatography, the electronegativity of the fluorine can alter the electronic properties of the aromatic ring, affecting π-π interactions and dipole-dipole interactions with the chiral stationary phase. This can lead to enhanced retention and, in some cases, improved enantioselectivity. In crystallization-based methods, the fluorine atom can influence crystal packing and solubility, which are critical for successful diastereomeric salt resolution.

Troubleshooting Guide: Chiral HPLC/SFC Method Development

This section focuses on resolving common issues encountered during the development of a chiral chromatographic method for 2-(4-Fluoro-2-methylphenyl)piperazine.

Scenario 1: No Separation or Poor Resolution (Rs < 1.5)

Q4: I'm not seeing any separation between the enantiomers on my chiral column. What should I do first?

A4: A lack of separation indicates an inappropriate choice of chiral stationary phase (CSP) or mobile phase.[9] A systematic screening approach is the most effective strategy.[9]

Step-by-Step Troubleshooting:

  • Broaden Your CSP Screening: If you started with a single column, expand your screening to include different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a highly recommended starting point for a wide range of chiral compounds, including piperazine derivatives.[9][10] Consider screening at least three to four columns with different polysaccharide derivatives.

  • Vary the Mobile Phase: If you've tried different columns with the same mobile phase, the next step is to change the mobile phase composition.[9]

    • Normal Phase: If you are using a hexane/alcohol mixture, try changing the alcohol (e.g., isopropanol to ethanol) or adjusting the ratio.

    • Reversed-Phase: If using an aqueous buffer with an organic modifier, alter the modifier (e.g., acetonitrile to methanol) or the pH of the buffer.

  • Introduce Additives: For a basic compound like 2-(4-Fluoro-2-methylphenyl)piperazine, acidic or basic additives can dramatically improve peak shape and resolution.[9] For normal phase, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA).[11] For reversed-phase, a small amount of an acid like trifluoroacetic acid (TFA) can be beneficial.

Workflow for Initial Method Screening

Caption: Initial method screening workflow.

Q5: I have partial separation, but the resolution is still below the desired Rs > 1.5. How can I improve it?

A5: Once you have identified a promising CSP and mobile phase system, you can fine-tune the conditions to enhance resolution.[9]

Optimization Strategies:

ParameterActionRationale
Mobile Phase Composition Systematically adjust the ratio of the strong and weak solvents.This directly impacts the retention and selectivity of the separation. Small changes can have a significant effect on resolution.
Flow Rate Decrease the flow rate.Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[9]
Temperature Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C).Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, so it's an important parameter to screen.[9]
Alcohol Modifier (Normal Phase) Switch to a different alcohol (e.g., from isopropanol to ethanol or n-butanol).Different alcohols can alter the hydrogen bonding interactions with the CSP, leading to changes in enantioselectivity.[9]
Scenario 2: Poor Peak Shape (Tailing or Fronting)

Q6: My peaks are tailing significantly. What is the likely cause and how can I fix it?

A6: Peak tailing for a basic compound like this piperazine derivative is often caused by secondary interactions between the analyte and acidic sites on the silica-based stationary phase.[9]

Solutions for Peak Tailing:

  • Add a Competing Base: The most effective solution is often to add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.5%.[9][11] This competing base will interact with the acidic sites on the stationary phase, preventing the analyte from doing so and resulting in more symmetrical peaks.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[9]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing. Try reducing the injection volume or the sample concentration.[9]

Troubleshooting Flowchart for Poor Peak Shape

Troubleshooting_Peak_Shape start Poor Peak Shape Observed (Tailing or Fronting) check_additive Is a basic additive (e.g., DEA) already in the mobile phase? start->check_additive add_additive Add 0.1% DEA to the mobile phase check_additive->add_additive No increase_additive Increase DEA concentration (e.g., to 0.2%) check_additive->increase_additive Yes check_solvent Is the sample dissolved in a solvent stronger than the mobile phase? add_additive->check_solvent increase_additive->check_solvent change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_load Is the column overloaded? check_solvent->check_load No change_solvent->check_load reduce_load Reduce injection volume or sample concentration check_load->reduce_load Yes good_peak Symmetrical Peak Achieved check_load->good_peak No reduce_load->good_peak

Caption: Decision tree for addressing poor peak shape.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution (General Approach)

This protocol provides a general framework. The specific chiral resolving agent, solvent, and temperatures will need to be optimized empirically.

  • Screening of Resolving Agents:

    • In separate vials, dissolve the racemic 2-(4-Fluoro-2-methylphenyl)piperazine in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add a solution of a chiral resolving agent (e.g., L-tartaric acid, (S)-mandelic acid) in the same solvent. Use a stoichiometric ratio of 0.5 equivalents of the resolving agent to the racemate.

    • Allow the solutions to stand at room temperature and then at a lower temperature (e.g., 4°C) to induce crystallization.

    • Isolate any crystals that form by filtration.

  • Analysis of Diastereomeric Salts:

    • Liberate the amine from the salt by treating it with a base (e.g., aqueous sodium hydroxide).

    • Extract the free amine with an organic solvent (e.g., dichloromethane).

    • Determine the enantiomeric excess (ee) of the recovered amine using a chiral HPLC method.

  • Optimization:

    • Once a promising resolving agent and solvent system are identified, optimize the crystallization conditions (concentration, temperature profile, and stoichiometry) to maximize the yield and enantiomeric excess of the desired diastereomeric salt.

Protocol 2: Chiral HPLC Method Development - Initial Screening

This protocol outlines a starting point for screening chiral columns.

  • Columns:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica

    • Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica

  • Mobile Phases for Screening:

    • Normal Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

    • Normal Phase B: Hexane/Ethanol (90:10, v/v) + 0.1% DEA

    • Reversed-Phase A: Acetonitrile/Water (50:50, v/v) + 0.1% TFA

  • General Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 5 µL

    • Sample Concentration: 1 mg/mL in mobile phase

References

  • Wikipedia. Chiral resolution. [Link]

  • Pure Synth. Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

  • chemeurope.com. Chiral resolution. [Link]

  • Ilisz, I., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. Journal of Chromatography A, 1670, 462974. [Link]

  • EurekAlert!. Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • Di Fabio, R., et al. (2005). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 48(13), 4357-4369. [Link]

  • PubMed. Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. [Link]

  • ResearchGate. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • Phenomenex. Strategies for Chiral HPLC Method Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • Semantic Scholar. Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines Ukrainica Bioo. [Link]

  • PMC. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • ResearchGate. Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • PMC. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. [Link]

  • ResearchGate. Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. [Link]

  • Dalton Transactions. Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes (a review). [Link]

  • Chiral Drug Engineering. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]

  • The Journal of Organic Chemistry. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Taylor & Francis Online. Chiral resolution – Knowledge and References. [Link]

  • ResearchGate. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

  • MDPI. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Technical Support Center: Piperazine Alkylation Diagnostics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Controlling regioselectivity and preventing over-alkylation in piperazine scaffolds are among the most persistent challenges in medicinal chemistry and drug development. Because the two secondary amines in a standard piperazine ring possess nearly identical nucleophilicity, traditional direct alkylation often yields an inseparable statistical mixture of unreacted, mono-alkylated, and bis-alkylated products.

As an Application Scientist, I have structured this guide to move beyond basic recipes. Here, we diagnose the root causes of selectivity failures, provide mechanistic workflows, and outline self-validating experimental protocols to ensure absolute N1 vs. N4 control.

Diagnostic Knowledge Base (FAQs)

Q: Why does direct alkylation of piperazine with exactly 1.0 equivalent of alkyl halide still yield significant bis-alkylated product? A: The intrinsic challenge is kinetic. When the first alkyl group is installed, the resulting mono-alkylated piperazine often becomes more lipophilic, increasing its solubility in the organic phase where the electrophile resides. Causality: The kinetic rate of the second alkylation (


) becomes highly competitive with the first (

). Because the electronic deactivation from a simple alkyl group is minimal, the system defaults to a statistical mixture rather than a clean mono-substitution[1].

Q: How does the methyl group in 2-methylpiperazine dictate N1 vs. N4 selectivity? A: In unsymmetrical piperazines like 2-methylpiperazine, regioselectivity is governed entirely by steric hindrance rather than electronics. The N1 position is adjacent to the methyl group, creating a sterically congested trajectory for incoming electrophiles. Causality: Electrophilic attack at the unobstructed N4 position proceeds with a significantly lower activation energy barrier. Standard monoalkylation conditions will naturally favor N4, leaving N1 available for subsequent orthogonal functionalization[2].

Q: Why is reductive amination recommended over direct alkylation for mono-selectivity? A: Reductive amination fundamentally alters the reaction intermediate. It involves the condensation of piperazine with an aldehyde or ketone to form a carbinolamine, which dehydrates to an iminium ion before being reduced. Causality: The bulky, positively charged iminium intermediate sterically and electronically deactivates the second nitrogen, preventing bis-condensation. Furthermore, this pathway completely avoids the formation of quaternary ammonium salts, yielding near-perfect mono-selectivity[1],[3].

Physicochemical Data & Selectivity Metrics

Understanding the acid-base properties of your specific piperazine scaffold is critical. By exploiting the ~4.4


 unit difference between the first and second protonation events, one can selectively protonate one nitrogen (forming a piperazin-1-ium cation), effectively masking it from electrophilic attack in pH-controlled environments[4].

Table 1: Physicochemical Parameters of Common Piperazine Scaffolds (at 298 K)

Substrate

(1st Protonation)

(2nd Protonation)

Steric Environment
Piperazine 9.735.354.38Symmetrical
2-Methylpiperazine 9.665.274.39Hindered N1, Accessible N4
1-Methylpiperazine 9.174.934.24Tertiary N1, Secondary N4

Data synthesized from thermodynamic dissociation studies[4].

Mechanistic Decision Workflows

To troubleshoot your current synthetic route, locate your methodology in the decision trees below.

G A Piperazine Core (pKa1=9.73, pKa2=5.35) B Direct Alkyl Halide Addition A->B Electrophilic Substitution C Reductive Amination (Aldehyde/Ketone) A->C Condensation & Reduction D High Risk of Bis-Alkylation B->D Kinetic Competition E High Mono-Selectivity (Iminium Intermediate) C->E Steric/Electronic Control F Use Mono-Boc Protection D->F Troubleshooting Path

Mechanistic pathways determining mono- vs bis-alkylation outcomes.

Regio Start 2-Methylpiperazine N1 N1 Position (Adjacent to Methyl) Start->N1 Pathway A N4 N4 Position (Unobstructed) Start->N4 Pathway B N1_Result Steric Hindrance Blocks Electrophile N1->N1_Result High Activation Energy N4_Result Favorable Kinetics (Major Product) N4->N4_Result Low Activation Energy

Steric influence of the 2-methyl group on N1 versus N4 alkylation regioselectivity.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems , meaning they contain integrated checkpoints to verify causality and success before proceeding to the next step.

Protocol A: Synthesis of Mono-Boc-Piperazine (Stoichiometry-Controlled Protection)

When reductive amination is not possible (e.g., using primary alkyl iodides), temporary masking of one nitrogen is mandatory[1],[3].

  • Causality: Using a massive excess of piperazine (5.0 equivalents) ensures that the probability of a single piperazine molecule encountering two

    
     molecules is statistically negligible. Slow addition keeps the local concentration of the electrophile near zero.
    
  • Step 1: Dissolve piperazine (5.0 eq) in Dichloromethane (DCM) at 0 °C.

  • Step 2: Dissolve

    
     (1.0 eq) in DCM and add dropwise via syringe pump over 3 hours.
    
  • Step 3: Stir for 12 hours at room temperature.

  • Step 4 (Workup): Wash the organic layer 3x with distilled water. The highly water-soluble unreacted piperazine partitions into the aqueous phase, leaving the mono-Boc product in the organic layer.

  • Self-Validation Checkpoint (TLC & Ninhydrin): Spot the organic layer on a silica TLC plate (Eluent: DCM:MeOH:

    
     90:9:1). Stain with Ninhydrin and heat.
    
    • Unreacted piperazine: Stains deep purple (baseline,

      
       ~0.0).
      
    • Mono-Boc-piperazine: Stains deep purple (

      
       ~0.3).
      
    • Di-Boc-piperazine (Failure state):Does not stain (lacks free N-H bonds,

      
       ~0.9). If a UV-active spot appears at 
      
      
      
      0.9 that remains invisible to Ninhydrin, over-protection has occurred.
Protocol B: Highly Selective N-Monoalkylation via Reductive Amination

This is the premier atom-economical method for installing aryl-alkyl or heteroaryl-alkyl groups without salt byproducts[5].

  • Causality: The use of a weak acid (acetic acid) catalyzes the dehydration of the carbinolamine to the iminium ion. Sodium triacetoxyborohydride (

    
    ) is utilized because it is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preserving the stoichiometry[5].
    
  • Step 1: Dissolve piperazine (1.0 eq) and the target aldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

  • Step 2: Add a catalytic amount of acetic acid (0.1 eq). Stir for 30 minutes at room temperature.

  • Self-Validation Checkpoint 1 (LC-MS): Take a 10

    
     reaction aliquot. The MS trace must show the disappearance of the aldehyde mass and the appearance of the iminium/carbinolamine intermediate 
    
    
    
    . Do not proceed to reduction until this is confirmed.
  • Step 3: Add

    
     (1.5 eq) portion-wise at 0 °C.
    
  • Step 4: Stir at room temperature for 12 hours. Quench with saturated aqueous

    
    .
    
  • Self-Validation Checkpoint 2 (LC-MS): The final crude MS trace must show the

    
     of the mono-alkylated product. The complete absence of a 
    
    
    
    bis-alkylated mass confirms the kinetic selectivity of the reductive amination pathway.

References

1.[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | National Institutes of Health (NIH) | 1 2.[3] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate | 3 3.[2] 2-Methylpiperazine-1,4-dicarboxylic Acid | CAS 857188-26-2 | Benchchem | 2 4.[5] Technical Support Center: Strategies to Improve Atom Economy in Piperazine Derivative Synthesis | Benchchem |5 5.[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K | University of Regina | 4

Sources

Technical Support Center: Crystalline Salt Formation for 2-(4-Fluoro-2-methylphenyl)piperazine Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing crystalline salt formation for the purification of 2-(4-fluoro-2-methylphenyl)piperazine. It addresses common challenges and frequently asked questions, grounding protocols in established scientific principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is salt formation a preferred method for purifying 2-(4-fluoro-2-methylphenyl)piperazine?

Salt formation is a highly effective strategy for purifying active pharmaceutical ingredients (APIs) like 2-(4-fluoro-2-methylphenyl)piperazine.[1][2] The core principle involves converting the basic piperazine moiety into an ionizable salt by reacting it with an acid. This conversion significantly alters the compound's physicochemical properties, most notably its solubility.[3] Crystalline salts are generally easier to isolate and handle than their amorphous free-base counterparts and offer a powerful method to reject impurities that remain soluble in the crystallization solvent (mother liquor).[1][4] This process is often more efficient and scalable than chromatographic methods for removing process-related impurities.

Q2: What are the critical parameters to consider before starting a salt formation experiment?

The success of a salt formation protocol hinges on a few key parameters:

  • pKa Difference (ΔpKa): For a stable salt to form, the pKa of the basic API should be significantly higher than the pKa of the acidic counter-ion. A commonly accepted guideline is a ΔpKa of at least 3 units to ensure a robust and stable salt is formed.[5][6]

  • Stoichiometry: The molar ratio of the acid to the piperazine base is crucial. Since 2-(4-fluoro-2-methylphenyl)piperazine has two basic nitrogen atoms, both mono- and di-acid salts are possible. Precise stoichiometric control is necessary to target the desired salt form.[7]

  • Solvent System: The choice of solvent and, if necessary, an anti-solvent, is paramount. The ideal solvent should fully dissolve the impure free base and the acid but provide low solubility for the resulting salt, thereby maximizing yield upon crystallization.

Q3: Which acids are commonly used for forming piperazine salts?

A variety of acids can be used, and the optimal choice depends on the desired properties of the final salt (e.g., crystallinity, stability, solubility). Common choices for piperazine and its derivatives include:

  • Inorganic Acids: Hydrochloric acid (to form hydrochloride salts) is a frequent choice, as seen with the commercially available dihydrochloride salt of the (S)-enantiomer.[8]

  • Carboxylic Acids: Acetic acid, citric acid, and tartaric acid are well-documented for forming crystalline salts with piperazine.[9][10]

  • Dicarboxylic Acids: Adipic acid is another common salt former for piperazine.[11]

A screening process is the most effective way to identify the ideal acid for a specific application.

Q4: What is salt disproportionation and how can I prevent it?

Salt disproportionation is the conversion of the more soluble salt form back into its less soluble, non-ionized free base.[1][5] This can occur if the pH of the local environment increases, for instance, due to the presence of basic impurities or certain formulation excipients.[5] To mitigate this risk:

  • Ensure the selected acid has a sufficiently low pKa to form a stable salt (ΔpKa > 3).[5]

  • During washing and drying, avoid conditions or solvents that could raise the pH.

  • For formulation, select excipients that maintain a pH well below the pHₘₐₓ (the pH at which the salt and free form are in equilibrium at saturation), ensuring the salt form remains stable.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the salt formation and crystallization process.

Problem 1: No Crystals Form / Oiling Out

Symptom: Upon adding the acid or anti-solvent, the solution becomes cloudy, but instead of forming a solid precipitate, a viscous, immiscible liquid (an "oil") separates.

Causality Analysis: Oiling out occurs when the salt's concentration exceeds its solubility limit at a temperature that is above its melting point (or eutectic point with the solvent). The system undergoes liquid-liquid phase separation rather than crystallization.

Solutions:

  • Reduce Supersaturation Rate:

    • Decrease the cooling rate to give molecules more time to orient into a crystal lattice.

    • Add the anti-solvent more slowly and at a slightly higher temperature.

  • Increase Solvent Volume: Diluting the solution can sometimes prevent oiling by keeping the salt below the critical concentration for liquid-liquid phase separation.

  • Solvent System Modification: The chosen solvent may be inappropriate. Screen for alternative solvents where the salt has lower solubility, which often correlates with a higher melting point for the solvated species.

  • Seeding: Introduce a small number of seed crystals of the desired salt form to encourage heterogeneous nucleation and bypass the energy barrier for primary nucleation.

Problem 2: Low Yield of Crystalline Salt

Symptom: After filtration and drying, the mass of the isolated pure salt is significantly lower than the theoretical maximum.

Causality Analysis: Low yield can stem from several factors, including incomplete salt formation, significant solubility of the salt in the mother liquor, or mechanical losses.

Solutions:

  • Verify Salt Formation:

    • Ensure at least a stoichiometric amount of acid has been added. For di-acid salts, this means at least two molar equivalents.[7]

    • Check the pH of the supernatant (mother liquor) to confirm it is sufficiently acidic to favor the salt form.

  • Optimize Crystallization Conditions:

    • Decrease the final crystallization temperature to reduce the salt's solubility in the mother liquor.

    • Gradually add a suitable anti-solvent to decrease the salt's solubility and force further precipitation. Perform a solubility study to find the optimal solvent/anti-solvent ratio.

  • Minimize Transfer Losses:

    • Ensure all product is transferred from the crystallization vessel to the filter.

    • Wash the filter cake with a minimal amount of chilled, fresh anti-solvent to displace the impurity-rich mother liquor without dissolving a significant amount of the product.

Problem 3: Low Purity of the Final Product

Symptom: Analytical testing (e.g., HPLC, GC) of the isolated salt shows unacceptable levels of impurities.

Causality Analysis: Impurities can co-precipitate with the desired salt if they have similar structures and solubilities, or they can be trapped within the crystal lattice (occlusion) during rapid crystal growth.

Solutions:

  • Optimize Crystallization Process:

    • Employ a slower cooling rate or slower addition of anti-solvent. This promotes the formation of larger, more perfect crystals and reduces the likelihood of impurity occlusion.

    • Maintain a consistent and effective agitation throughout the crystallization process to ensure homogeneity.

  • Implement a Re-slurry or Recrystallization Step:

    • Re-slurry: Suspend the impure salt in a fresh, cold solvent/anti-solvent mixture where the salt has very low solubility. Agitate for a period to dissolve impurities from the crystal surfaces.

    • Recrystallization: Dissolve the impure salt in a minimal amount of a suitable hot solvent and re-crystallize it. This is one of the most powerful methods for achieving high purity.[12]

  • Pre-treatment of the Free Base: If a specific impurity is problematic, consider an upstream purification step, such as a liquid-liquid extraction or treatment with an adsorbent, before the salt formation step.

Process & Troubleshooting Workflow

The following diagram illustrates a typical workflow for purification via salt formation and a decision tree for troubleshooting common issues.

G cluster_workflow Purification Workflow cluster_troubleshooting Troubleshooting Decision Tree Impure Impure Free Base in Solvent Acid Add Stoichiometric Amount of Acid Impure->Acid Cool Controlled Cooling / Anti-Solvent Addition Acid->Cool Filter Filter & Wash Salt Cool->Filter Dry Dry Pure Salt Filter->Dry Problem Problem Encountered Oiling Oiling Out / No Crystals Problem->Oiling Observation LowYield Low Yield Problem->LowYield Observation LowPurity Low Purity Problem->LowPurity Observation Sol1 Reduce Cooling Rate Add Anti-Solvent Slower Use Seed Crystals Oiling->Sol1 Solution Sol2 Check Acid Stoichiometry Lower Final Temperature Optimize Anti-Solvent LowYield->Sol2 Solution Sol3 Recrystallize Product Slow Down Crystal Growth Wash Cake Effectively LowPurity->Sol3 Solution

Caption: Workflow for piperazine salt purification and a troubleshooting guide.

Experimental Protocols

Protocol 1: Acid/Counter-ion Screening

Objective: To identify the most suitable acid for forming a crystalline salt of 2-(4-fluoro-2-methylphenyl)piperazine.

Methodology:

  • Prepare stock solutions of the impure piperazine free base in a primary solvent (e.g., Isopropanol, Acetone, Ethyl Acetate).

  • Prepare stock solutions of various acids (e.g., HCl, H₂SO₄, Acetic Acid, Citric Acid, Tartaric Acid) in the same solvent.

  • In parallel vials, combine the piperazine solution with a stoichiometric equivalent (1.0 and 2.0 eq) of each acid solution.

  • Agitate the vials at room temperature for several hours.

  • Observe the outcomes. If no solid forms, attempt to induce crystallization by slow cooling, adding a common anti-solvent (e.g., Heptane, MTBE), or scratching the inside of the vial.

  • Record the results in a table, noting whether the outcome is a clear solution, a crystalline solid, an amorphous precipitate, or an oil.

  • Isolate any promising crystalline solids by vacuum filtration, wash with a small amount of anti-solvent, and analyze for purity and yield.

Data Summary Table (Example)

Acid (2.0 eq)SolventAnti-SolventResult
HydrochloricIsopropanolMTBECrystalline Solid
AceticAcetoneNoneCrystalline Solid[9]
SulfuricIsopropanolHeptaneAmorphous Precipitate
CitricEthanolMTBEOiled Out
TartaricMethanolEthyl AcetateCrystalline Solid[10]
Protocol 2: Optimized Crystallization of Dihydrochloride Salt

Objective: To purify 2-(4-fluoro-2-methylphenyl)piperazine as its dihydrochloride salt.

Methodology:

  • Charge a clean, dry reactor with the impure 2-(4-fluoro-2-methylphenyl)piperazine free base (1.0 eq).

  • Add a suitable solvent, such as isopropanol (IPA), at a volume of 5-10 mL per gram of free base.

  • Agitate to achieve complete dissolution. If needed, warm the mixture slightly (e.g., to 40-50°C) to ensure everything is in solution.

  • Slowly add a solution of hydrochloric acid (2.0-2.2 eq) in IPA to the mixture over 30-60 minutes. Maintain the temperature during the addition.

  • After the acid addition is complete, crystallization should be observed. Hold the slurry at this temperature for 1 hour to allow for crystal growth.

  • Slowly cool the slurry to a lower temperature (e.g., 0-5°C) over 2-3 hours to maximize precipitation.

  • Hold the slurry at the final temperature for at least 2 hours.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold IPA or a suitable anti-solvent (like MTBE) to remove the mother liquor.

  • Dry the purified crystalline salt under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Piperazine - Wikipedia. [Link]

  • PIPERAZINES - Ataman Kimya. [Link]

  • US2919275A - Purification of piperazine - Google P
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine - ResearchGate. [Link]

  • US2975181A - Method for the preparation of piperazine salts - Google P
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech. [Link]

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF - ResearchGate. [Link]

  • Solid liquid solubility of piperazine - SINTEF. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC. [Link]

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. [Link]

  • 2-(4-Fluoro-3-methylphenyl)-1-methylpiperazine | C12H17FN2 - PubChem. [Link]

  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed. [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist - ResearchGate. [Link]

  • Piperazine - AERU - University of Hertfordshire. [Link]

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Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Analysis of 2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the enantiomeric purity of pharmaceutical intermediates is a critical quality attribute. This guide provides an in-depth technical comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(4-Fluoro-2-methylphenyl)piperazine, a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), including the NK1 receptor antagonist, Vestipitant.[1][2] Given the distinct pharmacological and toxicological profiles that enantiomers can exhibit, robust and reliable analytical methods for their separation and quantification are paramount.[3]

This guide will navigate the principles of chiral chromatography, present a comparative analysis of potential starting methodologies, and provide a detailed experimental protocol to serve as a robust starting point for your method development.

The Foundation: Understanding Chiral Recognition in HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers can interact diastereomerically.[3] This is most commonly accomplished through the use of a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. The most successful and widely used CSPs for a broad range of chiral compounds are based on polysaccharides, such as cellulose and amylose, and cyclodextrins.[4][5]

The choice of the mobile phase is also critical, as it influences the interactions between the analyte and the CSP. For basic compounds like piperazines, a normal-phase mobile phase consisting of an alkane and an alcohol, often with a small amount of a basic additive like diethylamine (DEA), is a common and effective choice.[6][7] The basic additive helps to minimize secondary interactions with the silica support of the CSP, leading to improved peak shape and resolution.

A Strategic Approach to Method Development for 2-(4-Fluoro-2-methylphenyl)piperazine

A systematic screening approach is the most efficient path to a successful chiral separation.[4] This involves testing a selection of CSPs with different mobile phases to identify the most promising conditions for further optimization.

Chiral_Method_Development_Workflow Workflow for Chiral HPLC Method Development Analyte Characterize Analyte (pKa, LogP, UV Spectrum) CSP_Screening CSP Screening (Polysaccharide-based: IA, IB, IC, AD) Analyte->CSP_Screening MP_Screening Mobile Phase Screening (Normal & Reversed Phase) CSP_Screening->MP_Screening Initial_Separation Identify Promising Conditions (Partial or Baseline Separation) MP_Screening->Initial_Separation Optimization Method Optimization (Mobile Phase Composition, Temperature, Flow Rate) Initial_Separation->Optimization Validation Method Validation (Robustness, Linearity, Accuracy, Precision) Optimization->Validation Final_Method Finalized Chiral HPLC Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Chiral Stationary Phase Selection

For piperazine derivatives, polysaccharide-based CSPs have demonstrated broad applicability.[4] Columns such as Chiralpak® IA, IB, and IC, which are based on immobilized amylose and cellulose derivatives, are excellent starting points due to their robustness and wide range of enantioselectivity.[8] The selection of the specific CSP will depend on the subtle steric and electronic properties of the analyte.

Mobile Phase Considerations

Given the basic nature of the piperazine moiety (pKa values of the two nitrogens are approximately 5.4 and 9.8), a normal-phase approach with a basic additive is highly recommended to achieve good peak shapes.[9] A typical mobile phase would consist of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The addition of 0.1% diethylamine (DEA) is crucial to prevent peak tailing.

For detection, 2-(4-Fluoro-2-methylphenyl)piperazine is expected to have a UV absorbance maximum around 254 nm due to the aromatic ring. However, if sensitivity is an issue, detection at a lower wavelength (e.g., 210-220 nm) or pre-column derivatization with a UV-active agent could be explored.[4][6]

Comparative Analysis of Potential Starting Methodologies

The following table summarizes recommended starting conditions for the chiral separation of 2-(4-Fluoro-2-methylphenyl)piperazine, based on successful methods for structurally similar compounds.

Parameter Method 1 (Recommended Starting Point) Method 2 (Alternative Normal Phase) Method 3 (Alternative Polysaccharide CSP)
Chiral Stationary Phase Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)Hexane/Ethanol/DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 35 °C25 °C25 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL
Expected Outcome Good starting point based on piperazine separations.[6]A common screening mobile phase for basic compounds.Another widely successful CSP for aromatic compounds.

Detailed Experimental Protocol: A Recommended Starting Point

This protocol details the recommended starting method for the chiral analysis of 2-(4-Fluoro-2-methylphenyl)piperazine.

Materials and Reagents
  • Racemic 2-(4-Fluoro-2-methylphenyl)piperazine standard

  • HPLC-grade acetonitrile, methanol, and diethylamine (DEA)

  • Chiralpak® IC column (250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • 0.45 µm syringe filters

Mobile Phase Preparation
  • Carefully measure 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Sample Preparation
  • Prepare a stock solution of racemic 2-(4-Fluoro-2-methylphenyl)piperazine in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis
  • Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column temperature to 35 °C.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the filtered working standard solution onto the column.

  • Run the analysis and record the chromatogram.

Data Analysis and Interpretation
  • Identify the two peaks corresponding to the enantiomers of 2-(4-Fluoro-2-methylphenyl)piperazine.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

  • If analyzing a non-racemic sample, determine the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Method Optimization

If the initial separation is not optimal (e.g., poor resolution, long run time), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of acetonitrile to methanol. A lower percentage of the stronger eluting solvent (methanol) will generally increase retention times and may improve resolution.

  • Temperature: Changing the column temperature can affect the interactions between the analyte and the CSP, which can influence selectivity.

  • Flow Rate: A lower flow rate can sometimes improve resolution, but will also increase the analysis time.

Conclusion

References

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Patel, S., et al. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wynberg, H., & Staring, E. G. J. (1982). Stereoselective Synthesis of a Novel Chiral Piperazine. Journal of the American Chemical Society. Available at: [Link]

  • Ali, I., et al. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. Available at: [Link]

  • Alkan, M., et al. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Daicel Chiral Technologies. Chiral Applications Database. Available at: [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Satinský, D., & Chocholouš, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Taylor & Francis. (2018). Piperazines – Knowledge and References. Available at: [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]

  • Bartošová, Z., & Bosáková, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Tamrah, S. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Analytical Methods. (2010). Simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Available at: [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]

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Publish Comparison Guide: Binding Affinity Assays for NK1 Antagonists (Piperazine Scaffolds)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of binding affinity assays specifically optimized for piperazine-based NK1 receptor antagonists . It synthesizes experimental protocols with comparative performance data to assist in the selection of the optimal screening platform.

Executive Summary: The Piperazine Challenge in NK1 Pharmacology

The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) primarily associated with the Gq signaling pathway. It is the primary target for anti-emetic drugs (e.g., Aprepitant, Rolapitant) and potential antidepressants.

While piperidine scaffolds are common, piperazine scaffolds (e.g., the diacylpiperazine antagonist L-161,664 ) offer distinct pharmacokinetic advantages, such as altered metabolic stability and polarity. However, piperazine derivatives frequently present specific assay challenges:

  • Lipophilicity-Driven Non-Specific Binding (NSB): Piperazines often carry hydrophobic benzyl or benzhydryl groups, leading to high NSB on plasticware and filters.

  • Basic Amine Protonation: The piperazine nitrogens (pKa ~9.8 and ~5.6) are protonated at physiological pH, influencing interaction with the aspartate/histidine residues in the NK1 binding pocket.

This guide compares the three dominant assay platforms—Radioligand Filtration , Scintillation Proximity Assay (SPA) , and Fluorescence Polarization (FP) —specifically for these chemotypes.

NK1 Signaling & Antagonism Mechanism

To design a valid binding assay, one must understand the downstream consequences of the binding event. NK1 antagonism prevents Substance P (SP) from triggering the Gq-PLC-IP3 cascade.

NK1_Signaling SP Substance P (Agonist) NK1 NK1 Receptor (GPCR) SP->NK1 Activates Piperazine Piperazine Antagonist Piperazine->NK1 Blocks (Competitive) Gq Gq/11 Protein NK1->Gq Couples PLC PLC-u03b2 Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Triggers

Figure 1: The NK1 receptor signaling cascade. Piperazine antagonists competitively inhibit Substance P binding, preventing Gq activation and subsequent Calcium release.

Comparative Analysis of Assay Platforms

The following table contrasts the performance of assay platforms when screening piperazine-based ligands.

FeatureRadioligand Filtration (Gold Standard) Scintillation Proximity Assay (SPA) Fluorescence Polarization (FP)
Primary Readout Radioactivity (

H or

I)
Light Emission (Scintillation)Polarized Light (mP units)
Sensitivity (

)
High (Sub-nanomolar)Moderate to HighModerate (Low nM range)
Throughput Low to Medium (96-well)High (384/1536-well)High (384/1536-well)
Piperazine Suitability Excellent (if filters PEI-treated)Good (bead type critical)Fair (interference possible)
NSB Handling Wash steps remove loosely bound lipophilic compounds.No wash; "proximity" effect minimizes NSB signal.High background fluorescence from some organic scaffolds.
Cost High (Waste disposal, isotopes)High (Beads + Isotopes)Low (Reagents only)
Key Limitation Labor-intensive; filter binding.Quenching by colored compounds.Large fluorescent tracer may alter binding kinetics.
Expert Insight: Why Filtration Remains Superior for Piperazines

Despite the throughput of SPA and FP, Radioligand Filtration remains the reference standard for piperazine scaffolds.

  • Reasoning: Piperazine derivatives often exhibit "sticky" non-specific binding (NSB) to plastic plates used in SPA/FP. The physical wash step in filtration assays effectively removes this noise, yielding the most accurate

    
     values.
    
  • Recommendation: Use Filtration for lead optimization (

    
     determination) and SPA/FP for primary high-throughput screening (HTS).
    

Detailed Protocol: Radioligand Competition Assay

Objective: Determine the Binding Affinity (


) of a novel piperazine antagonist.
Standard:  Competitive displacement of 

-Substance P.
Phase 1: Reagent Preparation
  • Membrane Source: CHO-K1 or HEK293 cells stably expressing human NK1 (hNK1).

    • Note: Expression levels (

      
      ) should be ~1–5 pmol/mg protein to ensure sufficient signal-to-noise.
      
  • Radioligand:

    
    -Substance P (Specific Activity ~135 Ci/mmol) or 
    
    
    
    -Bolton-Hunter-SP.
    • Concentration: Use

      
       nM (approx. 
      
      
      
      value) to minimize NSB.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.02% BSA.
    
    • Critical Addition: Add Protease Inhibitors (Bacitracin 40 µg/mL, Leupeptin 4 µg/mL, Chymostatin 2 µg/mL) to prevent ligand degradation.

Phase 2: The "Sticky Compound" Solution (Filter Pre-treatment)

Piperazines are lipophilic bases. They bind avidly to glass fiber filters (GF/C), creating false negatives (apparent lack of displacement).

  • Protocol: Soak Whatman GF/C filters in 0.1% - 0.5% Polyethylenimine (PEI) for at least 60 minutes prior to harvesting.

  • Mechanism: PEI is a cationic polymer that masks the negative charges on the glass fibers, repelling the positively charged piperazine nitrogen and reducing filter binding.

Phase 3: Assay Workflow

Assay_Workflow Step1 1. Prepare Plate (96-well) Step2 2. Add Piperazine (10e-11 to 10e-5 M) Step1->Step2 Step3 3. Add [3H]-SP (0.2 nM) Step2->Step3 Step4 4. Add Membranes (5-10 u00b5g/well) Step3->Step4 Step5 5. Incubate (60 min @ 25u00b0C) Step4->Step5 Step6 6. Harvest (PEI-treated Filter) Step5->Step6 Step7 7. Count (Liquid Scintillation) Step6->Step7

Figure 2: Step-by-step workflow for the Radioligand Competition Assay.

  • Plating: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) OR 10 µM unlabeled Substance P (Non-Specific Binding).

    • 25 µL Test Compound (Piperazine analog, serial dilution).

    • 25 µL Radioligand (

      
      -SP).
      
    • 125 µL Membrane Suspension.

  • Equilibrium: Incubate for 60–90 minutes at Room Temperature (25°C).

    • Note: Do not incubate at 37°C for prolonged periods as protease activity increases, degrading the peptide radioligand.

  • Termination: Rapidly filter through PEI-soaked GF/C filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

    • Expert Tip: Use ice-cold buffer to slow the dissociation rate (

      
      ) of the bound radioligand during the wash step.
      
Phase 4: Data Analysis

Calculate the


 using the Cheng-Prusoff Equation :


Where:
  • 
     = Concentration of piperazine displacing 50% of specific binding.
    
  • 
     = Concentration of radioligand used (nM).[1][2][3]
    
  • 
     = Dissociation constant of the radioligand (determined via Saturation Binding).
    

Benchmarking Data: Piperazine vs. Standard Antagonists

When validating your assay, use these reference values. If your


 for Aprepitant deviates significantly (>5-fold), re-optimize the PEI treatment or protease inhibitor cocktail.
CompoundScaffold TypeReported hNK1 Affinity (

/

)
Binding Characteristics
Substance P Peptide (Agonist)

nM
High affinity, susceptible to degradation.
Aprepitant Morpholine (Piperazine-like)

nM
Very slow dissociation (pseudo-irreversible).
L-161,664 Diacylpiperazine

nM
Competitive antagonist; sensitive to mutations at Q165.[4]
Vestipitant Piperidine (Piperazine-like SAR)

(

nM)
High selectivity over NK2/NK3.
Rolapitant Spiro-ether

nM
Extremely long half-life (

hrs).[5]

Table Data Sources: [1], [2], [4]

Troubleshooting: The "Hill Slope" Diagnostic

A Hill slope significantly different from -1.0 in your piperazine competition curve is a diagnostic red flag.

  • Slope < -1.0 (Steep): Positive cooperativity (rare for NK1) or assay artifact (precipitation of compound).

  • Slope > -1.0 (Shallow):

    • Negative Cooperativity: Common with allosteric modulators.

    • Multiple Binding Sites: The compound may bind to both high and low-affinity states of the receptor (G-protein coupled vs. uncoupled).

    • Incomplete Equilibration: Incubate longer.

References

  • Cascieri, M. A., et al. (1994). Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists. Journal of Biological Chemistry. Link

  • Sarnes, H., et al. (2008). Cellular and behavioural profile of the novel, selective neurokinin1 receptor antagonist, vestipitant: a comparison to other agents. British Journal of Pharmacology. Link

  • BenchChem Technical Support. (2025). Substance P Receptor Binding Assays: Protocols and Troubleshooting. BenchChem.[6][7] Link

  • Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget. Link

  • Gifford Bioscience. (2024). Radioligand Binding Assay: Filtration vs SPA. Gifford Bioscience. Link

Sources

In vivo Efficacy of Vestipitant Analogs in the Gerbil Foot Tapping Model

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Vestipitant (GW597599) and its structural analogs within the Gerbil Foot Tapping (GFT) model. Designed for drug development professionals, this document synthesizes pharmacokinetic/pharmacodynamic (PK/PD) data, experimental protocols, and mechanistic insights to validate the utility of the GFT assay as a critical screening tool for centrally penetrant Neurokinin-1 (NK1) receptor antagonists.

Introduction: The NK1 Antagonist Landscape

The Neurokinin-1 (NK1) receptor, the primary target for Substance P (SP), mediates key central nervous system (CNS) pathways involved in emesis, anxiety, and sleep regulation.[1][2] While early NK1 antagonists showed promise in rodent models, clinical translation often failed due to interspecies receptor homology differences.

The "Gerbil Paradox": Standard laboratory rats and mice possess NK1 receptors with significantly lower affinity for human-optimized antagonists (like Aprepitant and Vestipitant) compared to humans. The Mongolian Gerbil (Meriones unguiculatus), however, expresses an NK1 receptor with high homology to the human isoform, making it the gold standard species for predicting human clinical efficacy.

Vestipitant (GW597599) represents a high-affinity, orally active NK1 antagonist designed to overcome the bioavailability limitations of earlier analogs.

Mechanistic Grounding: The Gerbil Foot Tapping Model

The GFT model is a robust behavioral assay that quantifies CNS engagement. Foot tapping in gerbils is a stereotyped fear/anxiety response elicited by central NK1 receptor activation.

Induction Pathways
  • Pharmacological Induction: Intracerebroventricular (i.c.v.) infusion of the selective NK1 agonist GR73632 .[3] This directly stimulates central NK1 receptors, bypassing peripheral inputs.

  • Physiological Induction: Aversive conditioning (e.g., mild footshock) or exposure to predator cues.

Inhibition of this behavior by a systemic antagonist confirms Blood-Brain Barrier (BBB) penetration and functional receptor blockade .

Signaling Pathway Visualization

The following diagram illustrates the NK1 signaling cascade blocked by Vestipitant.

NK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Activates GR GR73632 (Synthetic Agonist) GR->NK1R Activates (Selective) Vestipitant Vestipitant (Antagonist) Vestipitant->NK1R Blocks (Competitive) Gq Gq/11 Protein NK1R->Gq PLC PLCβ Activation Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca MAPK MAPK / ERK Phosphorylation Ca->MAPK GeneExp Gene Transcription (c-Fos, etc.) MAPK->GeneExp Response Behavioral Response: Foot Tapping / Anxiety GeneExp->Response

Caption: Mechanism of Action: Vestipitant competitively antagonizes the NK1 receptor, preventing the Substance P/GR73632-mediated intracellular cascade that results in the foot tapping phenotype.

Comparative Efficacy Analysis

The following data compares Vestipitant against key analogs and clinical standards. The ID50 (dose inhibiting 50% of the response) is the primary metric of potency.

Quantitative Performance Matrix
CompoundClass/TypeRouteID50 (Gerbil Foot Tapping)Binding Affinity (Human NK1 pKi)CNS Penetration Status
Vestipitant (GW597599) Analogue of Interest p.o. / i.p. 0.11 mg/kg 9.4 High
Aprepitant (MK-869)Clinical Standardp.o.0.1 - 0.3 mg/kg9.4 - 9.6High
CP-99,994Reference Tooli.v.0.06 mg/kg9.7High
L-743,310Peripheral Controli.v.> 3.0 mg/kg (Inactive)High (In vitro)Low (Poor BBB crossing)
Casopitant (GW679769)Structural Analogp.o.~0.1 mg/kg9.5High
Analysis of Results
  • Potency: Vestipitant demonstrates an ID50 of 0.11 mg/kg , placing it in the same potency tier as the clinical gold standard, Aprepitant. This confirms that the structural modifications in Vestipitant maintained high affinity while optimizing pharmacokinetic properties.

  • Selectivity: The specificity of the response is validated by L-743,310 . Despite high in vitro affinity, L-743,310 fails to inhibit foot tapping due to poor BBB penetration, proving that the GFT model specifically selects for central efficacy.

  • Receptor Occupancy: Doses of Vestipitant that inhibit foot tapping (0.1 - 1.0 mg/kg) correlate with >90% central NK1 receptor occupancy, establishing a direct PK/PD relationship.

Experimental Protocol: Gerbil Foot Tapping Assay

Note: All procedures must comply with IACUC guidelines.

Materials
  • Subjects: Male Mongolian Gerbils (50-70g).

  • Agonist: GR73632 (dissolved in saline).

  • Test Compounds: Vestipitant (suspended in 0.5% methylcellulose for p.o. or saline/DMSO for i.p.).

  • Equipment: Sound-attenuated observation cages, stopwatch/event recorder.

Step-by-Step Workflow

The following workflow ensures data integrity and reproducibility.

GFT_Protocol Acclimation 1. Acclimation (1 Hour) Pretreatment 2. Pre-treatment (Test Compound p.o./i.p.) T = -60 to -120 min Acclimation->Pretreatment Challenge 3. Agonist Challenge (GR73632 i.c.v. 3 pmol) T = 0 min Pretreatment->Challenge Observation 4. Observation Period (5 min duration) Challenge->Observation Scoring 5. Data Scoring (Duration of Tapping) Observation->Scoring Analysis 6. ID50 Calculation (% Inhibition vs. Vehicle) Scoring->Analysis

Caption: Experimental Timeline: Critical timing ensures peak plasma concentration of the antagonist coincides with the agonist challenge.

Detailed Methodology
  • Pre-treatment: Administer Vestipitant or Vehicle orally (p.o.) or intraperitoneally (i.p.). A typical pretreatment time is 1 to 2 hours to allow for absorption and BBB transport.

  • Anesthesia (for i.c.v.): Lightly anesthetize gerbils (isoflurane) to facilitate free-hand i.c.v. injection, or use a stereotaxic guide if chronic cannulation is preferred.

  • Agonist Challenge: Inject 3 pmol of GR73632 in a volume of 5 µL into the lateral ventricle.

    • Alternative: For non-invasive induction, place the animal in a novel open field or administer a mild footshock.

  • Recovery & Observation: Immediately place the animal in the observation cage. Recovery from light anesthesia is rapid (<2 min).

  • Scoring: Record the cumulative duration of hind foot tapping for 5 minutes . Tapping is defined as rapid, repetitive drumming of the hind paws on the floor.

  • Control: A vehicle-treated group (Agonist + Vehicle) establishes the baseline "100% response."

References

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of Vestipitant as a potent, selective, and orally active NK1 receptor antagonist.[4] Journal of Medicinal Chemistry. Link

  • Rupniak, N. M., & Williams, A. R. (1994). Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists.[3] European Journal of Pharmacology. Link

  • Ballard, T. M., et al. (2001). Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist. European Journal of Pharmacology. Link

  • Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets.[4] Pharmacology Biochemistry and Behavior. Link

  • Review of Vestipitant (GW597599). Cellular and behavioural profile of the novel, selective neurokinin1 receptor antagonist, vestipitant. Link

Sources

Comparative Assessment of Purity Reference Standards for 2-(4-Fluoro-2-methylphenyl)piperazine: qNMR vs. HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the qualification of pharmaceutical reference materials, I frequently encounter the analytical bottlenecks associated with certifying fluorinated N-heterocycles. 2-(4-Fluoro-2-methylphenyl)piperazine (CAS: 746596-00-9) is a highly reactive, foundational building block utilized in the synthesis of advanced central nervous system (CNS) therapeutics and kinase inhibitors. Because its fluoro-methyl-phenyl moiety is susceptible to regioisomeric scrambling during synthesis, establishing the absolute purity of its reference standard is a non-negotiable prerequisite for downstream drug development.

This guide objectively compares the two primary analytical paradigms used to certify reference standards for this compound: the traditional High-Performance Liquid Chromatography (HPLC-UV) Mass Balance approach (often used for Analytical Standard Grades) and the modern Quantitative Nuclear Magnetic Resonance (qNMR) method (the gold standard for Certified Reference Materials).

The Metrological Challenge: Causality & Expert Insights

Historically, laboratories relied on the HPLC Mass Balance approach to certify working standards. This method subtracts the sum of all measured impurities (chromatographic impurities, water, residual solvents, and inorganic ash) from 100%. However, this approach harbors a critical flaw when applied to 2-(4-Fluoro-2-methylphenyl)piperazine: Response Factor Discrepancy .

HPLC-UV relies on the assumption that the analyte and its impurities possess similar UV extinction coefficients. In reality, des-fluoro impurities or regioisomers (e.g., 3-fluoro or 5-fluoro variants) exhibit vastly different UV responses. Furthermore, if inorganic catalysts from the Buchwald-Hartwig amination step remain in the batch, they are entirely UV-transparent, leading to a dangerous overestimation of purity.

Conversely, qNMR is a primary ratio method. The fundamental causality here is that the integrated signal area of a specific nucleus (


 or 

) is directly proportional to the molar concentration of that nucleus in the sample[1]. By comparing the integral of the distinct aromatic protons of 2-(4-Fluoro-2-methylphenyl)piperazine against a certified internal standard, we achieve absolute purity without needing a pre-existing standard of the analyte itself [2]. This completely eliminates the dependency on relative response factors and provides direct traceability to the International System of Units (SI)[3].
Workflow Visualization

The following diagram illustrates the structural differences between the indirect mass balance approach and the direct qNMR certification workflow.

G cluster_HPLC Alternative A: HPLC Mass Balance cluster_qNMR Alternative B: qNMR (Primary Method) Start 2-(4-Fluoro-2-methylphenyl)piperazine Batch Synthesis HPLC_Run HPLC-UV/MS Analysis (Chromatographic Purity) Start->HPLC_Run LOD_ROI LOD & ROI Analysis (Water/Inorganics) Start->LOD_ROI Add_IS Add Internal Standard (e.g., Maleic Acid) Start->Add_IS Mass_Balance Mass Balance Calculation (100% - Impurities) HPLC_Run->Mass_Balance LOD_ROI->Mass_Balance Cert Certified Reference Material (CRM) Absolute Purity Assigned Mass_Balance->Cert Indirect NMR_Acq 1H/19F NMR Acquisition (D2O or DMSO-d6) Add_IS->NMR_Acq Signal_Int Signal Integration & Molar Ratio Calculation NMR_Acq->Signal_Int Signal_Int->Cert Direct (SI Traceable)

Workflow comparison: HPLC mass balance vs. qNMR for reference standard certification.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system . Below are the rigorous methodologies used to evaluate the exact same batch of 2-(4-Fluoro-2-methylphenyl)piperazine.

Protocol A: HPLC-UV Mass Balance Assessment (Analytical Standard Grade)
  • System Suitability Preparation: Prepare a resolution solution containing 2-(4-Fluoro-2-methylphenyl)piperazine (1 mg/mL) and a known regioisomer (e.g., the 5-fluoro analog) at 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions: Utilize a C18 column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Run a gradient of 5% B to 95% B over 20 minutes. Detection: UV at 210 nm and 254 nm.

  • Self-Validation Check (Resolution): Inject the resolution solution. Proceed with batch analysis only if the resolution (

    
    ) between the target analyte and the regioisomer is 
    
    
    
    .
  • Orthogonal Testing: Perform Karl Fischer (KF) titration for water content and Residue on Ignition (ROI) for inorganic salts.

  • Calculation:

    
    .
    
Protocol B: qNMR Absolute Purity Determination (CRM Grade)
  • Internal Standard (IS) Selection: Select NIST-traceable Maleic Acid as the internal standard. Its singlet at ~6.26 ppm in

    
     perfectly occupies the empty spectral window between the aliphatic piperazine signals (2.8–3.2 ppm) and the aromatic phenyl multiplets (6.8–7.2 ppm) of the analyte.
    
  • Gravimetric Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid using a microbalance (

    
    ). Dissolve completely in 0.6 mL of 
    
    
    
    .
  • Self-Validation Check 1 (Inversion Recovery): Perform a

    
     inversion recovery experiment to determine the longest longitudinal relaxation time (
    
    
    
    ) of the nuclei of interest. Set the relaxation delay (
    
    
    ) to at least
    
    
    (typically >30 seconds) to ensure >99.9% signal recovery before integration.
  • Acquisition & Integration: Acquire the

    
    -NMR spectrum at 600 MHz with 64 scans. Integrate the Maleic Acid singlet (2 protons) against the isolated aromatic proton of the analyte.
    
  • Self-Validation Check 2 (Orthogonal Nucleus): Because the molecule contains fluorine, perform an orthogonal

    
     qNMR experiment using 4,4'-Difluorobenzophenone as the internal standard. The absolute purity calculated from the 
    
    
    
    spectrum must fall within
    
    
    of the
    
    
    qNMR result to be certified.
Quantitative Data & Performance Comparison

When a recently synthesized batch of 2-(4-Fluoro-2-methylphenyl)piperazine was subjected to both protocols, the resulting data highlighted the distinct performance differences between the two reference standard grades.

Analytical ParameterProtocol A: HPLC Mass Balance (Analytical Grade)Protocol B: qNMR (Certified Reference Material)
Measured Purity 99.8% (Overestimated)98.4% (True Absolute Purity)
Impurity Detection Fails to detect UV-transparent inorganicsDetects all proton/fluorine-bearing species
Response Factor Bias Assumes a factor of 1.0 for all related substancesNot applicable (Direct molar ratio calculation)
Metrological Traceability Indirect (Dependent on multiple separate assays)Direct to SI Units via NIST-traceable IS
Self-Validation Mechanism Chromatographic resolution (

) check
Orthogonal

nucleus cross-verification
Total Analysis Time ~48 hours (including KF and ROI testing)~2 hours

Data Interpretation: The HPLC method reported a purity of 99.8%, missing a UV-transparent palladium catalyst residue from the synthesis process. The qNMR method, relying on absolute molar ratios, accurately quantified the active compound at 98.4%. Using the HPLC-certified standard for downstream quantitative drug formulation would have introduced a 1.4% systematic error into all subsequent pharmacokinetic assays.

Conclusion

For qualitative screening or early-stage synthesis monitoring, Analytical Standard Grades characterized by HPLC-UV are sufficient. However, for rigorous quantitative applications—such as determining the potency of an Active Pharmaceutical Ingredient (API) or establishing clinical dosages—researchers must utilize Certified Reference Materials qualified by qNMR . The direct causality, self-validating orthogonal checks (


 vs 

), and immunity to UV-response discrepancies make qNMR the definitive choice for certifying 2-(4-Fluoro-2-methylphenyl)piperazine.
References
  • LGC extends its calibration facility to include qNMR. National Measurement Laboratory (UK NML). Available at: [Link]

Comparative Guide: HPLC Chiral Resolution of 2-(4-Fluoro-2-methylphenyl)piperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The molecule 2-(4-Fluoro-2-methylphenyl)piperazine is a highly valuable chiral intermediate in modern pharmaceutical synthesis. Specifically, its (S)-enantiomer serves as the foundational building block for Vestipitant , an orally active and highly selective NK1 receptor antagonist[1]. Because stereochemistry directly dictates the pharmacological efficacy and receptor binding affinity of the final active pharmaceutical ingredient (API), achieving baseline chiral resolution (enantiomeric excess,


) during intermediate synthesis is a non-negotiable quality attribute[2].

This guide objectively compares the performance of industry-standard chiral stationary phases (CSPs) for resolving these isomers and provides a self-validating methodology for robust method development.

Mechanistic Causality in Method Development

As an application scientist, method development must be driven by the molecule's specific physicochemical properties rather than trial and error.

The Stationary Phase: Cellulose vs. Amylose

Chiral recognition relies on a three-point interaction model between the analyte and the CSP.

  • Chiralcel OD (Cellulose-based): Features a linear, uncoiled polymer backbone where the carbamate derivatives form relatively open chiral cavities. For 2-(4-Fluoro-2-methylphenyl)piperazine, the steric bulk of the ortho-methyl and para-fluoro substitutions interacts distinctly with these cellulose cavities, allowing the (S)-isomer to elute first as the less polar fraction[3].

  • Chiralpak AD-H (Amylose-based): Features a helical polymer structure, creating deeper, more restrictive chiral grooves. While it offers excellent resolution for many piperazines, it often requires different mobile phase polarities (such as heptane/ethanol) and can reverse the elution order compared to cellulose phases[4].

The Mobile Phase: The Critical Role of Amine Modifiers

Piperazine derivatives contain basic secondary amines (


). If run on a standard normal-phase silica-backed chiral column without modifiers, the basic nitrogen will undergo severe secondary ion-exchange interactions with residual acidic silanols on the silica support. This causes catastrophic peak tailing and loss of resolution.
  • The Causality Fix: Introducing 0.1% Diethylamine (DEA) or Ethanolamine into the mobile phase competitively binds to these active silanol sites, masking them and ensuring sharp, symmetrical peaks for the piperazine analyte[4].

Comparative Performance Data

The following table synthesizes the expected chromatographic behavior based on established pharmaceutical protocols for this specific class of compounds[3],[4].

Parameter (Cellulose) (Amylose)
Coating Type Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Optimal Mobile Phase Hexane / Isopropanol (95:5 v/v)n-Heptane / Ethanol / DEA (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Elution Order 1st: (S)-Isomer, 2nd: (R)-Isomer1st: (R)-Isomer, 2nd: (S)-Isomer
Peak Shape (Tailing) ~1.3 (Acceptable)~1.05 (Excellent, due to DEA modifier)
Resolution (

)
> 2.0> 2.5
Primary Advantage Direct isolation of the less polar (S)-isomer[3]Superior peak symmetry and higher loading capacity

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a closed-loop system. You do not proceed to sample fraction collection unless the internal system suitability criteria are strictly met.

Step 1: System Suitability Testing (SST)
  • Sample Preparation: Prepare a racemic standard of 2-(4-Fluoro-2-methylphenyl)piperazine at 1.0 mg/mL dissolved directly in the chosen mobile phase (e.g., Hexane/IPA).

    • Causality: Dissolving the sample in the mobile phase prevents "solvent shock" and band broadening at the column head.

  • Injection: Inject 10 µL onto the Chiralcel OD column (250 x 4.6 mm, 10 µm) maintained at 25°C.

  • Validation Gate: Calculate the resolution (

    
    ) between the two peaks.
    
    • If

      
      :STOP . Flush the column with 100% Ethanol to remove strongly retained impurities, or verify the presence of the amine modifier.
      
    • If

      
      : Proceed to Step 2.
      
Step 2: Preparative Elution & Fraction Collection
  • Set the UV detector to 254 nm (optimal for the fluorophenyl chromophore).

  • Run the isocratic method: Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min.

  • Collect Fraction 1 (approx. 8-9 min): This is the less polar (S)-isomer, the target intermediate for Vestipitant[3].

  • Collect Fraction 2 (approx. 11-13 min): This is the more polar (R)-isomer.

Step 3: Mass Balance & ee% Verification
  • Re-inject Fraction 1 onto the analytical system.

  • Calculate Enantiomeric Excess (

    
    ):
    
    
    
    
  • Validation Gate: The protocol is considered successful only if

    
     and the total peak area of the resolved fractions matches a control injection of the racemate on an achiral column (confirming no sample is irreversibly bound to the CSP).
    

Workflow Visualization

G A Racemic 2-(4-Fluoro-2-methylphenyl)piperazine B CSP Column Selection (Cellulose OD vs. Amylose AD-H) A->B C Mobile Phase Optimization (e.g., Hexane/IPA + 0.1% Amine) B->C D Isocratic HPLC Elution C->D E (S)-Isomer Elution (Vestipitant Intermediate) D->E Less Polar (OD) F (R)-Isomer Elution (Off-Target) D->F More Polar (OD) G ee% Validation & Mass Balance E->G F->G

Workflow for chiral HPLC resolution of 2-(4-Fluoro-2-methylphenyl)piperazine enantiomers.

References

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid[1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Poly (ADP-ribose) polymerase (PARP) inhibitors / PITANT SERIES (US Patent 8552191 / AU2010206744B2)
  • Method for determining Suvorexant intermediate employing HPLC (CN104569255A)

Sources

A Comparative Analysis of 2-Methylphenyl and 2-Fluorophenyl Piperazine Derivatives: Potency and Receptor Interaction Profiles

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the phenylpiperazine scaffold remains a cornerstone for the development of novel therapeutics targeting a spectrum of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The nuanced interplay of structural modifications on this privileged core dictates the potency, selectivity, and ultimately, the therapeutic potential of the resulting compounds. This guide provides a detailed comparative analysis of two closely related analogs: 2-methylphenylpiperazines and 2-fluorophenylpiperazines. By examining their differential interactions with key serotonin and dopamine receptors, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR) and guide future design strategies.

The seemingly subtle substitution of a methyl group with a fluorine atom at the ortho position of the phenyl ring can induce significant alterations in the pharmacological profile of the parent molecule. These changes are primarily driven by the distinct electronic and steric properties of the substituents. Fluorine, being highly electronegative, can engage in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with receptor binding pockets. Conversely, the methyl group, while also influencing steric bulk, is electronically donating and can impact the overall basicity of the piperazine nitrogens. Understanding these fundamental differences is paramount to rationally designing ligands with desired potency and selectivity.

Comparative Potency at Key Neuromodulatory Targets

Table 1: Comparative Binding Affinities (Kᵢ, nM) of 2-Methylphenyl and 2-Fluorophenyl Piperazine Derivatives

Compound Class5-HT₁ₐ Receptor5-HT₂ₐ ReceptorD₂ ReceptorD₃ ReceptorData Source(s)
2-Methylphenylpiperazine Derivatives Generally high affinityVariableModerate to high affinityModerate to high affinity[1][2]
2-Fluorophenylpiperazine Derivatives High affinity (e.g., Kᵢ = 14.3 ± 7.1 nM for a derivative)VariableLow to moderate affinityHigh affinity (e.g., Kᵢ = 1.4 ± 0.21 nM for a derivative)[3]

Table 2: Functional Potency (EC₅₀, nM) of o-Methylphenylpiperazine (oMPP) as a Monoamine Releaser

Monoamine TransporterEC₅₀ (nM)
Serotonin (SERT)175
Norepinephrine (NET)39.1
Dopamine (DAT)296–542
Data Source:[4]

Structure-Activity Relationship (SAR) Insights

The available literature provides valuable insights into the SAR of ortho-substituted phenylpiperazines, which helps to rationalize the observed potencies.

The Influence of Ortho-Substitution on Receptor Affinity

Several studies suggest that substitution at the ortho position of the phenyl ring is a favorable modification for achieving high affinity at specific receptors. For instance, research indicates that o-substituted ligands of phenylpiperazine tend to exhibit higher affinity for the 5-HT₁ₐ receptor.[1] This is a critical observation for the design of anxiolytics and antidepressants, where 5-HT₁ₐ receptor modulation is a key mechanism of action.

Similarly, for the dopamine D₂ receptor, the introduction of a substituent at the ortho position of the phenyl ring is considered a preferred modification for enhancing binding affinity.[2] This has significant implications for the development of antipsychotic agents, where D₂ receptor antagonism is a primary therapeutic target.

Electronic Effects: Methyl vs. Fluorine

The electronic properties of the methyl and fluoro substituents play a crucial role in their receptor interactions. The electron-donating nature of the methyl group can increase the electron density of the aromatic ring and potentially influence the pKa of the distal nitrogen of the piperazine ring, which is critical for the ionic interaction with a conserved aspartate residue in the binding pocket of many aminergic GPCRs.

In contrast, the strong electron-withdrawing nature of the fluorine atom can decrease the basicity of the piperazine nitrogen. However, fluorine's unique ability to form hydrogen bonds and other non-covalent interactions can provide additional anchor points within the receptor's binding site, potentially compensating for the reduced basicity and contributing to high affinity.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, it is essential to adhere to standardized and validated experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize the potency of phenylpiperazine derivatives.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.[5]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for a target receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂) in appropriate media.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂).

      • A range of concentrations of the unlabeled test compound (e.g., 2-methylphenylpiperazine or 2-fluorophenylpiperazine derivative).

      • The prepared cell membrane suspension.

    • For the determination of non-specific binding, add a high concentration of a known, potent, unlabeled ligand for the target receptor in a separate set of wells.

    • For the determination of total binding, add only the radioligand and membranes without any competing unlabeled ligand.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (Receptor Expression) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation MembraneSuspension Membrane Suspension Centrifugation->MembraneSuspension Incubation Incubation: Membranes + Radioligand + Test Compound MembraneSuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Counting->Analysis Functional_Assay_Workflow Start Start: Cells expressing Gαi-coupled receptor Add_PDE_Inhibitor Add PDE Inhibitor (e.g., IBMX) Start->Add_PDE_Inhibitor Add_Forskolin Add Forskolin to stimulate adenylyl cyclase Add_PDE_Inhibitor->Add_Forskolin Add_Test_Compound Add Test Compound (Agonist or Antagonist + Agonist) Add_Forskolin->Add_Test_Compound Incubate Incubate at 37°C Add_Test_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP Levels (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze_Data Data Analysis (EC₅₀ or IC₅₀) Measure_cAMP->Analyze_Data

Sources

Safety Operating Guide

2-(4-Fluoro-2-methylphenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Do not treat this compound as generic organic waste. 2-(4-Fluoro-2-methylphenyl)piperazine presents a dual-hazard profile: it is a basic amine and a fluorinated organic . Improper disposal in standard non-halogenated solvent streams can damage incineration infrastructure due to Hydrogen Fluoride (HF) generation.

ParameterSpecificationCritical Disposal Implication
Molecular Formula C₁₁H₁₅FN₂Contains Fluorine (requires HF scrubbing during incineration) and Nitrogen (NOx generation).
Chemical Class Halogenated Aryl PiperazineMust be segregated from acids (exothermic reaction) and oxidizers.
Physical State Solid (typically) or Viscous LiquidRequires solid waste stream or dissolution in compatible halogenated solvents.
Hazards (GHS) Irritant (Skin/Eye), Acute Tox.[1]handle with full PPE (Nitrile gloves, safety glasses, lab coat).

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must characterize the waste stream accurately to ensure downstream compliance with RCRA (USA) or local hazardous waste regulations.

The "Halogen Rule"

Because this molecule contains a Fluorine atom, it must be classified as Halogenated Organic Waste .

  • Scientific Rationale: When incinerated, the Carbon-Fluorine bond breaks, reacting with hydrogen sources to form Hydrogen Fluoride (HF) . HF is highly corrosive to the refractory lining of standard incinerators and requires wet scrubbers (alkaline quench) to neutralize.

  • Operational Error to Avoid: Do not place this in "Non-Halogenated" or "General Organic" solvent cans. Doing so may result in waste refusal by the disposal facility or surcharges for mislabeling.

Chemical Incompatibility (The Amine Factor)
  • Incompatible with: Strong Acids, Acid Chlorides, Anhydrides, Strong Oxidizers.

  • Storage: Store waste in Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is wet or acidic, though the pure amine is generally compatible with steel.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

If the compound is part of a reaction mixture:

  • Quench: Ensure no active reagents (e.g., lithium aluminum hydride, boranes) remain.

  • Neutralize: If the solution is highly acidic or basic, adjust pH to 5–9 if required by your specific facility's acceptance criteria. Note: Most high-BTU incinerators accept basic organic liquids without neutralization, provided they are segregated.

Phase 2: Packaging and Labeling

Follow this protocol to package the waste for pickup:

  • Select Container:

    • Solids: Wide-mouth HDPE jar.

    • Liquids: Amber glass or HDPE carboy (if dissolved in solvent).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "2-(4-Fluoro-2-methylphenyl)piperazine" explicitly. Do not use abbreviations like "F-Pip."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Destruction (The End-of-Life)

The only acceptable destruction method is High-Temperature Incineration with Acid Gas Scrubbing .

  • Process: The waste is injected into a kiln operating >1000°C.

  • Chemistry:

    
    
    
  • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH):

    
    
    This prevents the release of HF gas into the atmosphere.
    

Decision Logic: Segregation Flowchart

The following diagram illustrates the critical decision points for segregating this specific chemical at the bench level.

DisposalFlow Start Waste: 2-(4-Fluoro-2-methylphenyl)piperazine StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid/Powder LiquidStream Liquid Waste Stream StateCheck->LiquidStream Reaction Mix/Mother Liquor BinSolid BIN: Solid Hazardous Waste (Tag: Halogenated Organic) SolidStream->BinSolid SolventCheck Is it dissolved in solvent? LiquidStream->SolventCheck HalogenCheck Does solvent contain Halogens? (DCM, Chloroform) SolventCheck->HalogenCheck Yes BinHaloLiq BIN: Halogenated Solvents (Tag: Halogenated Organic) SolventCheck->BinHaloLiq No (Pure Liquid) HalogenCheck->BinHaloLiq Yes (e.g., DCM) BinNonHaloLiq BIN: Halogenated Solvents (Even if solvent is non-halo, the solute is!) HalogenCheck->BinNonHaloLiq No (e.g., Methanol) BinNonHaloLiq->BinHaloLiq Re-classify as Halogenated

Figure 1: Waste segregation decision tree ensuring the compound is always routed to Halogenated streams due to the Fluorine substituent.

Emergency Response: Spills & Exposure[1][3]

In the event of a spill during transport or handling:

ScenarioImmediate ActionClean-Up Protocol
Minor Spill (<10g) Evacuate immediate area. Don PPE.1. Cover with vermiculite or sand (do not use paper towels alone).2. Scoop into a disposable container.3. Wipe surface with dilute acetic acid (vinegar) to neutralize amine residue, then soap/water.
Major Spill (>10g) Evacuate lab. Call EHS.Requires SCBA if dust is airborne. Use a HEPA vacuum or wet-sweeping method to avoid dust generation.
Skin Contact Wash immediately. Flush with water for 15 minutes.[2] Amines can penetrate skin; do not wait for burning sensation.
Eye Contact Irrigate immediately. Flush for 15 minutes.[2] Seek medical attention. Phenylpiperazines can cause corneal damage.

Regulatory Compliance & Documentation

When filling out the Hazardous Waste Manifest , ensure the following codes are considered based on your local jurisdiction (e.g., US EPA RCRA):

  • D002 (Corrosive): Applicable if the waste is an aqueous solution with pH > 12.5.

  • D001 (Ignitable): Applicable only if dissolved in a flammable solvent (Flash point < 60°C).

  • F-Codes (F001/F002): Applicable if the compound is dissolved in spent halogenated solvents like Methylene Chloride.

Documentation Requirement: Keep a copy of the Safety Data Sheet (SDS) near the waste accumulation area.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Management Facilities and Units: Incineration Standards. Retrieved March 5, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

A Comprehensive Guide to the Safe Handling of 2-(4-Fluoro-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone of contemporary pharmaceutical research and development, novel chemical entities like 2-(4-Fluoro-2-methylphenyl)piperazine and its derivatives are instrumental in the discovery of new therapeutics. The unique structural characteristics of this compound, specifically the presence of a fluorinated phenyl group attached to a piperazine ring, necessitate a robust and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and maintaining environmental integrity.

Hazard Identification and Risk Assessment

Key Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of the material. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 2-(4-Fluoro-2-methylphenyl)piperazine. The following table outlines the recommended PPE, which should be considered the minimum requirement.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Chemical-resistant gloves (Nitrile preferred)To prevent skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals.[5]
Eyes Safety glasses with side shields or gogglesTo protect against splashes and aerosols that could cause serious eye irritation.[1][6]
Body Laboratory coatTo protect skin and personal clothing from contamination.[5][6]
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any dust or vapors, which can cause respiratory tract irritation. For procedures with a high likelihood of generating aerosols or dust, a respirator may be necessary.[1][5][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and ensuring the integrity of the experiment. The following workflow is recommended for all activities involving 2-(4-Fluoro-2-methylphenyl)piperazine.

3.1. Preparation and Weighing

  • Work Area Preparation: All handling of solid 2-(4-Fluoro-2-methylphenyl)piperazine should be conducted within a certified chemical fume hood to control potential dust and vapors. The work surface should be clean and uncluttered.

  • Donning PPE: Before handling the compound, ensure all required PPE is correctly worn.

  • Weighing: Use a disposable weighing boat to measure the desired quantity of the compound. This minimizes contamination of the balance and simplifies the cleaning process.

3.2. Solubilization and Use in Experiments

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

  • Mixing: If required, use a magnetic stirrer or gentle agitation to fully dissolve the compound.

  • Experimental Procedures: Conduct all subsequent experimental steps within the chemical fume hood.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Waste Segregation: Immediately dispose of all contaminated disposable items in a designated hazardous waste container.[3][8]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[9]

Diagram of the Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_start Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_start->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_dissolve Dissolve Compound prep_weigh->handle_dissolve Transfer to Reaction Vessel handle_experiment Conduct Experiment handle_dissolve->handle_experiment disp_waste Segregate Hazardous Waste handle_experiment->disp_waste End of Experiment disp_decon Decontaminate Equipment disp_waste->disp_decon disp_ppe Doff and Dispose of PPE disp_decon->disp_ppe disp_wash Wash Hands disp_ppe->disp_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.